molecular formula C6H7NO2S B057550 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid CAS No. 113366-73-7

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B057550
CAS No.: 113366-73-7
M. Wt: 157.19 g/mol
InChI Key: AFHYBEFNQLGRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dimethyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHYBEFNQLGRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550758
Record name 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113366-73-7
Record name 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid CAS number 113366-73-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (CAS: 113366-73-7)

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous natural products and synthetic drugs.[3][4] This specific compound, identified by CAS number 113366-73-7, serves as a valuable building block for the synthesis of more complex molecules and has shown potential as a bioactive agent itself, notably exhibiting antibacterial activity against Staphylococcus aureus.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, offering a technical resource for professionals in the field.

Physicochemical and Structural Characteristics

The unique arrangement of the dimethyl substituents and the carboxylic acid group on the thiazole core dictates the compound's physical properties and chemical reactivity. These characteristics are fundamental for its application in synthesis and biological screening.

PropertyValueSource
CAS Number 113366-73-7[5]
Molecular Formula C₆H₇NO₂S[5]
Molecular Weight 157.19 g/mol [5]
Melting Point 171-173 °C[5]
Boiling Point (Predicted) 306.2 ± 22.0 °C[5]
Density (Predicted) 1.341 ± 0.06 g/cm³[5]
pKa (Predicted) 0.99 ± 0.32[5]
Storage Temperature 2-8°C[5][6]

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through a variation of the classic Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[7][9]

The Hantzsch Synthesis Approach

The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials. The reaction proceeds by nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[9] For the target molecule, this translates to the reaction between ethyl 2-chloroacetoacetate and thioacetamide.

Hantzsch_Synthesis Reactant1 Ethyl 2-chloroacetoacetate plus Reactant1->plus Reactant2 Thioacetamide Reactant2->plus Intermediate Ethyl 2,5-dimethyl- 1,3-thiazole-4-carboxylate Product 2,5-Dimethyl-1,3-thiazole- 4-carboxylic acid Intermediate->Product Saponification (aq. NaOH, then HCl) plus->Intermediate Hantzsch Condensation (Reflux in Ethanol)

Caption: Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful isolation of the intermediate and final product with expected yields and purity confirms the reaction's progression.

Part A: Synthesis of Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate (Intermediate)

  • Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add thioacetamide (1.0 eq) and absolute ethanol (100 mL). Stir until the thioacetamide is fully dissolved.

  • Reaction: Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography.

Part B: Hydrolysis to this compound (Final Product)

  • Saponification: Dissolve the purified ethyl ester from Part A in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL).[10]

  • Reflux: Heat the mixture to reflux for 2-4 hours, until TLC indicates the complete consumption of the starting ester.[10]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 10% hydrochloric acid. A precipitate will form.[10][11]

  • Isolation & Purification: Cool the mixture at 5°C for several hours to maximize precipitation.[11] Filter the resulting solid, wash with cold water, and dry under vacuum to afford the pure this compound.[11]

Analytical and Spectroscopic Profile

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound.[12][13][14] A reversed-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is typically effective.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₆H₇NO₂S, the expected [M+H]⁺ ion would be at m/z 158.02.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

    • ¹H NMR: The spectrum is expected to show three distinct signals: two singlets corresponding to the two methyl groups (C2-CH₃ and C5-CH₃) at approximately 2.5-2.7 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.[9]

    • ¹³C NMR: The spectrum will show six signals: two for the methyl carbons, one for the carboxylic carbon (~160-170 ppm), and three for the aromatic carbons of the thiazole ring.

Reactivity and Applications in Drug Discovery

The chemical nature of this compound makes it a versatile synthon in drug development. Its reactivity is centered on the carboxylic acid moiety and the thiazole ring.

Chemical Reactivity

The carboxylic acid group is the primary site for derivatization. It can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules.[2][4] This is a critical step for creating libraries of compounds for structure-activity relationship (SAR) studies. The thiazole ring itself is relatively stable due to its aromaticity but can undergo electrophilic substitution under specific conditions.

Potential as a Bioactive Agent

Thiazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][8][15][16] Specifically, 2,5-Dimethylthiazole-4-carboxylic acid has been noted for its potential antibacterial activity against Staphylococcus aureus.[5] This makes it a lead compound for further optimization.

Drug_Discovery_Workflow Start 2,5-Dimethyl-1,3-thiazole- 4-carboxylic acid (Lead Compound) Step1 Derivatization (Amide/Ester Formation) Start->Step1 Chemical Synthesis Step2 Compound Library Generation Step1->Step2 Step3 Biological Screening (e.g., Antibacterial Assay) Step2->Step3 Step4 SAR Studies Step3->Step4 Data Analysis Step4->Step1 Feedback Loop End Optimized Drug Candidate Step4->End

Caption: Role as a lead compound in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage procedures are mandatory to ensure safety.

  • Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[5]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Handling: Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][17] Avoid generating dust.[17]

    • Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] The recommended storage temperature is 2-8°C (refrigerated).[5][6]

    • Disposal: Dispose of waste material in accordance with local, state, and national regulations. Do not allow the material to enter drains or water courses.[6][17]

Conclusion

This compound (CAS: 113366-73-7) is a well-defined heterocyclic compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Hantzsch reaction, combined with the versatile reactivity of its carboxylic acid functional group, establishes it as a valuable starting material for creating novel molecular entities. Its inherent biological activity, particularly against bacteria, further underscores its importance as a lead structure worthy of further investigation and development. This guide has consolidated the essential technical information required for its effective and safe utilization in a research setting.

References

Physicochemical properties of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Introduction

This compound (CAS No: 113366-73-7) is a substituted heterocyclic compound belonging to the thiazole family. Thiazole rings are significant scaffolds in medicinal chemistry and drug development, appearing in numerous biologically active compounds, including vitamins (Thiamine, Vitamin B1) and pharmaceuticals. This molecule, featuring methyl groups at the 2 and 5 positions and a carboxylic acid at the 4 position, serves as a valuable building block in organic synthesis. Its potential as an antibacterial agent against Staphylococcus aureus has also been noted, making a thorough understanding of its physicochemical properties critical for researchers in chemical synthesis, pharmacology, and materials science.[1] This guide provides a detailed examination of these properties, grounded in available data and predictive models, and outlines core experimental protocols for their validation.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

Molecular Structure

Caption: 2D structure of this compound.

Quantitative Data Summary
PropertyValueSource
CAS Number 113366-73-7[1][2]
Molecular Formula C₆H₇NO₂S[1][2]
Molecular Weight 157.19 g/mol [1][2]
Physical Form Solid[2]
Melting Point 171-173 °C[1]
Boiling Point (Predicted) 306.2 ± 22.0 °C[1]
Density (Predicted) 1.341 ± 0.06 g/cm³[1]
pKa (Predicted) 0.99 ± 0.32[1]
Storage Temperature Room Temperature / 2-8°C[1][2]
InChI Key AFHYBEFNQLGRFV-UHFFFAOYSA-N[2]

Section 2: Acidity and Reactivity

The defining functional group of this molecule is the carboxylic acid, which governs its acidity and serves as a primary site for chemical modification.

Dissociation Constant (pKa)

The predicted pKa of approximately 0.99 is notably acidic for a carboxylic acid, which typically have pKa values in the range of 3-5.[1] This predicted enhancement in acidity can be attributed to the electron-withdrawing nature of the heterocyclic thiazole ring, which stabilizes the resulting carboxylate anion. However, it is crucial to recognize this is a computational prediction. For comparison, the parent compound, thiazole-4-carboxylic acid, has a predicted pKa of 3.57.[3] Experimental verification is essential to confirm the true dissociation constant, as this property profoundly impacts solubility, ionization state at physiological pH, and reactivity.

Chemical Reactivity

The carboxylic acid moiety is a versatile functional handle for synthetic transformations. It can readily undergo standard reactions such as:

  • Esterification: Reaction with alcohols under acidic conditions to form esters.

  • Amide Formation: Activation (e.g., with oxalyl chloride or carbodiimides) followed by reaction with primary or secondary amines to yield amides.[4]

  • Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

These reactions allow for the incorporation of the 2,5-dimethylthiazole scaffold into larger, more complex molecules, a common strategy in the synthesis of potential drug candidates.

Section 3: Spectroscopic Profile

Spectroscopic analysis is fundamental for structure elucidation and purity assessment. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides valuable guidance for experimental characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

    • A singlet integrating to 3H for the methyl group at the C2 position.

    • A singlet integrating to 3H for the methyl group at the C5 position.

    • A very broad singlet, far downfield (typically >10 ppm), for the acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals.

    • Carboxyl Carbon (C=O): Deshielded, appearing in the 160-180 ppm region.[5]

    • Thiazole Ring Carbons (C2, C4, C5): These aromatic/heterocyclic carbons would likely appear between 110-160 ppm.

    • Methyl Carbons (-CH₃): Two shielded signals in the aliphatic region, typically below 30 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carboxylic acid functional group.

    • A very broad and strong O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5]

    • A strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[5]

    • C-H stretching bands from the methyl groups just below 3000 cm⁻¹.

Section 4: Experimental Protocols for Property Determination

To ensure scientific integrity, predicted values must be validated through empirical measurement. The following section details standardized protocols for determining key physicochemical properties.

Protocol 1: Experimental Determination of Melting Point
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Rationale: The melting point is a crucial indicator of purity. A sharp, narrow melting range (e.g., < 2°C) is characteristic of a pure substance, while impurities typically depress and broaden the range.

  • Methodology:

    • Sample Preparation: Ensure the solid sample is completely dry and finely powdered.

    • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

    • Measurement:

      • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (171°C).[1]

      • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Record the temperature at which the last crystal melts (T₂).

    • Reporting: Report the melting point as the range T₁ - T₂.

Protocol 2: Potentiometric Titration for pKa Determination
  • Objective: To experimentally measure the acid dissociation constant (pKa).

  • Rationale: Potentiometric titration is a highly accurate method that relies on measuring the pH of a solution as a standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

  • Workflow Diagram:

Caption: Workflow for experimental pKa determination via potentiometric titration.

  • Methodology:

    • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent (e.g., methanol or ethanol) may be required if aqueous solubility is low.

    • Titrant Preparation: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

    • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

    • Titration:

      • Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

      • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

      • After each addition, allow the pH reading to stabilize and record both the added volume and the pH.

      • Continue adding titrant well past the expected equivalence point.

    • Data Analysis:

      • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

      • Determine the equivalence point (the point of steepest slope) using the first or second derivative of the curve.

      • Identify the volume of NaOH at the half-equivalence point (V₁/₂).

      • The pH of the solution at V₁/₂ is the experimental pKa of the acid.

Conclusion

This compound is a well-defined solid compound with physicochemical properties dominated by its carboxylic acid functionality and heterocyclic core. Its predicted high acidity, moderate melting point, and versatile reactivity make it an important intermediate for chemical synthesis. The predictive data presented herein offers a strong foundation for its application, while the outlined experimental protocols provide a clear path for empirical validation, ensuring the scientific rigor required in research and drug development.

References

An In-depth Technical Guide to 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its molecular properties, a robust synthesis protocol via the Hantzsch thiazole synthesis, methods for structural elucidation including predicted spectroscopic data, and a discussion of its potential applications in drug discovery. The content is structured to provide both foundational knowledge and practical insights for laboratory professionals.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of approved drugs and clinical candidates. Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2]

This compound (DMTC) is a specific derivative that serves as a valuable building block in organic synthesis. The presence of two methyl groups and a reactive carboxylic acid handle allows for diverse chemical modifications, making it an attractive starting point for the development of novel chemical entities. This guide will explore the core chemical and physical characteristics of DMTC, providing researchers with the foundational knowledge required for its synthesis, characterization, and application.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂S[3]
Molecular Weight 157.19 g/mol [3]
CAS Number 113366-73-7[3]
Appearance Solid
Melting Point 171-173 °C
Boiling Point 306.2 ± 22.0 °C (Predicted)
Density 1.341 ± 0.06 g/cm³ (Predicted)
pKa 0.99 ± 0.32 (Predicted)
InChI Key AFHYBEFNQLGRFV-UHFFFAOYSA-N

Synthesis and Mechanistic Pathway

The most direct and widely recognized method for constructing the thiazole ring of DMTC is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For DMTC, the synthesis is logically performed in two stages:

  • Stage 1: Synthesis of the intermediate, ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate, from thioacetamide and ethyl 2-chloro-3-oxobutanoate.

  • Stage 2: Base-catalyzed hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Hantzsch Synthesis Pathway

The diagram below outlines the chemical transformation from starting materials to the final product.

G cluster_reactants Starting Materials cluster_products Products Thioacetamide Thioacetamide Ester Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate Thioacetamide->Ester Stage 1 (Hantzsch Cyclization) Chloroester Ethyl 2-chloro-3-oxobutanoate Chloroester->Ester Acid This compound Ester->Acid Stage 2 (Hydrolysis)

Caption: Hantzsch synthesis pathway for DMTC.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. The successful formation of the ester intermediate in Stage 1 is a prerequisite for the hydrolysis in Stage 2. Characterization at each stage confirms the transformation and purity.

Stage 1: Synthesis of Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate

  • Rationale: This step builds the core heterocyclic ring. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. The reflux condition provides the necessary activation energy for the condensation and subsequent dehydration to form the aromatic thiazole ring.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (100 mL).

  • Dissolution: Stir the mixture at room temperature until the thioacetamide is fully dissolved.

  • Reactant Addition: Slowly add ethyl 2-chloro-3-oxobutanoate (16.46 g, 0.1 mol) to the solution dropwise over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The disappearance of starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Extraction: Pour the residue into 100 mL of deionized water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified further by column chromatography if necessary.

Stage 2: Hydrolysis to this compound

  • Rationale: A strong base like sodium hydroxide is required to saponify the stable ethyl ester. The use of a water/ethanol co-solvent system ensures the miscibility of both the ester and the aqueous base.[4] Acidification is the critical step to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Setup: Dissolve the crude ethyl ester from Stage 1 in a mixture of ethanol (50 mL) and a 10% aqueous sodium hydroxide solution (50 mL) in a 250 mL round-bottom flask.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

    • Self-Validation: Monitor by TLC until the ester spot has completely disappeared. The product will be a water-soluble salt at the baseline.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Acidify slowly with 2M hydrochloric acid (HCl) while stirring, until the pH is approximately 2-3. A white or off-white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL) to remove residual salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

Characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic data are predicted based on the known effects of the functional groups on the thiazole scaffold.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Predicted ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~13.0 (s, 1H, broad)Carboxylic Acid (-COOH)
~2.65 (s, 3H)Methyl at C2 (-CH₃)
~2.50 (s, 3H)Methyl at C5 (-CH₃)
  • Justification: The carboxylic acid proton is expected to be highly deshielded and broad due to hydrogen bonding. The methyl protons attached to the aromatic thiazole ring are expected in the ~2.5-2.7 ppm region. In the ¹³C spectrum, the carbonyl carbon is the most downfield signal. The quaternary carbons of the thiazole ring (C2, C4, C5) are predicted based on published data for similar thiazole structures, with C2 typically being the most deshielded.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • Broad O-H Stretch: A very broad absorption is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • C=O Stretch: A strong, sharp absorption is expected around 1700-1725 cm⁻¹ for the carbonyl (C=O) of the carboxylic acid.

  • C=N and C=C Stretches: Aromatic ring stretches for the thiazole C=N and C=C bonds are expected in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): For electron impact (EI) or electrospray ionization (ESI), the molecular ion peak would be observed at m/z ≈ 157.19, corresponding to the molecular weight of the compound.

Comprehensive Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final, characterized product, emphasizing the points of quality control and validation.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & QC Reactants Thioacetamide + Ethyl 2-chloro-3-oxobutanoate Cyclization Hantzsch Cyclization (Reflux in EtOH) Reactants->Cyclization Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Cyclization->Extraction TLC TLC Monitoring Cyclization->TLC In-process control Hydrolysis Base Hydrolysis (NaOH) followed by Acidification (HCl) Precipitation Precipitation & Filtration Hydrolysis->Precipitation Extraction->Hydrolysis Drying Vacuum Drying Precipitation->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR IR IR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS Final Pure DMTC Product NMR->Final IR->Final MS->Final

Caption: Workflow for DMTC Synthesis and Characterization.

Applications in Drug Discovery and Materials Science

This compound is not merely a laboratory chemical but a potent scaffold for creating high-value molecules. Its potential is rooted in the established bioactivity of the thiazole core.

  • Antibacterial Agents: The thiazole ring is a key component of several antibacterial drugs. DMTC has been noted for its potential activity against Staphylococcus aureus, suggesting its utility as a lead structure for developing new antibiotics.

  • Anticancer Therapeutics: Thiazole-carboxamide derivatives have shown significant promise as inhibitors of various protein kinases and as antiproliferative agents against numerous cancer cell lines.[6] The carboxylic acid group of DMTC is an ideal anchor point for amide coupling, enabling the rapid synthesis of compound libraries for screening against cancer targets.

  • Antioxidant Compounds: Certain thiazole-carboxamides have demonstrated potent free-radical scavenging abilities, outperforming standard antioxidants in vitro.[2] This suggests a potential role for DMTC derivatives in therapies targeting oxidative stress-related diseases.

The diagram below illustrates how DMTC can be used as a central scaffold (pharmacophore) for chemical elaboration in a drug discovery program.

G cluster_mods Chemical Modifications cluster_apps Potential Applications DMTC DMTC Scaffold (C₆H₇NO₂S) Amide Amide Coupling (R-NH₂) DMTC->Amide via -COOH Ester Esterification (R-OH) DMTC->Ester via -COOH Reduction Reduction to Alcohol DMTC->Reduction via -COOH Anticancer Anticancer Agents Amide->Anticancer Antioxidant Antioxidant Agents Amide->Antioxidant Antibacterial Antibacterial Agents Ester->Antibacterial

Caption: DMTC as a versatile scaffold in drug discovery.

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its straightforward preparation via the Hantzsch synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it highly valuable for researchers in drug discovery and materials science. This guide provides the essential technical details to empower scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

Biological activity of dimethyl-thiazole-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Dimethyl-Thiazole-Carboxylic Acid Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique planar and aromatic structure, which exhibits significant π-electron delocalization, makes it a privileged scaffold in the design of novel therapeutic agents.[3] This structural motif is not only present in essential natural molecules like Vitamin B1 (Thiamine) but also forms the core of numerous synthetic drugs with a wide array of pharmacological activities.[2][4] Among the vast library of thiazole-based compounds, derivatives of dimethyl-thiazole-carboxylic acid have emerged as a particularly promising class, demonstrating a remarkable spectrum of biological activities.

These derivatives are being extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant agents.[3][4][5][6][7] The versatility of the thiazole nucleus allows for structural modifications at various positions, enabling researchers to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile to counter challenges like drug resistance.[1][8] This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and detailed methodologies for evaluating dimethyl-thiazole-carboxylic acid derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis Strategies for Thiazole Carboxylic Acid Derivatives

The generation of a diverse chemical library is the foundational step in drug discovery. The Hantzsch thiazole synthesis remains a classic and efficient method for forming the core thiazole ring, which can then be further functionalized.[9] A common synthetic route to obtain the target carboxylic acids involves the hydrolysis of a corresponding ester precursor.

A general workflow begins with a precursor like ethyl 2,4-dimethylthiazole-5-carboxylate, which is refluxed in an aqueous solution of a base such as sodium hydroxide (NaOH) in an ethanol/water mixture.[10] Following the reaction, the ethanol is removed, and the aqueous layer is acidified to precipitate the desired carboxylic acid. This straightforward and high-yielding process allows for the reliable production of the core scaffold for subsequent biological evaluation.[10]

G cluster_synthesis General Synthesis Workflow start Ethyl 2,4-dimethylthiazole-5-carboxylate (Starting Material) reflux Reflux with 10% NaOH in Ethanol/Water start->reflux Hydrolysis evap Evaporate Ethanol reflux->evap acidify Acidify Aqueous Layer (e.g., with 10% HCl to pH 3) evap->acidify extract Precipitation of Solid acidify->extract dissolve Dissolve in Methanol (to remove NaCl) extract->dissolve Purification final_evap Evaporate Methanol dissolve->final_evap product Pure 2,4-Dimethylthiazole-5-carboxylic Acid (Final Product) final_evap->product

Caption: General workflow for the synthesis of 2,4-dimethylthiazole-5-carboxylic acid.

Part 2: Spectrum of Biological Activities and Mechanisms of Action

The therapeutic potential of dimethyl-thiazole-carboxylic acid derivatives is broad, with significant findings in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Thiazole derivatives have demonstrated potent antiproliferative effects across a wide range of human tumor cell lines.[11][12] The mechanism of action often involves the inhibition of critical signaling pathways that control cell growth, differentiation, and survival.[13]

Mechanism of Action: A key mechanism is the inhibition of protein kinases. Dysregulated kinase activity is a hallmark of many cancers, and thiazole-containing small molecules have been designed as potent kinase inhibitors.[13] For instance, certain benzothiazole derivatives have shown inhibitory effects on the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation and survival.[13] Other reported mechanisms for thiazole derivatives include the induction of apoptosis (programmed cell death), evidenced by DNA fragmentation and mitochondrial depolarization, and cell cycle arrest.[11]

Data Summary: Anticancer Activity

Compound Class Cancer Cell Line IC50 (µM) Noted Mechanism Reference
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate Leukemia (RPMI-8226) 0.08 Broad-spectrum cytotoxicity [12]
Phthalimido-1,3-thiazole derivative Not specified - Not specified [7]
Benzothiazole-pyridine derivative Breast (MCF-7), Glioblastoma (U87 MG), Lung (A549) 0.30 - 0.45 PI3K/mTORC1 Inhibition [13]

| Thiazole carboxamide derivative | Not specified | 0.04 ± 0.01 | Kinase Inhibition (GSK-3β) |[13] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics.[14] Thiazole derivatives have shown considerable promise as both antibacterial and antifungal agents.[6][15]

Mechanism of Action: The antimicrobial action of thiazoles can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. One such target is DNA gyrase, an enzyme critical for bacterial DNA replication.[16] By inhibiting this enzyme, the compounds prevent bacterial proliferation. Other mechanisms include the disruption of cell wall synthesis and the depolarization of the cell membrane.[16] The broad applicability of these compounds has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[14][17]

Data Summary: Antimicrobial Activity

Compound Class Microbial Strain MIC (µg/mL) Reference
Benzo[d]thiazole derivatives MRSA, E. coli 50 - 75 [14]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile Various bacteria & fungi 7.8 - 93.7 [16]
Thiazole-based Schiff base S. aureus, E. coli 200 (concentration tested) [16]

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative | Gram-positive bacteria | 1.95 - 15.62 |[18] |

Anti-inflammatory Activity

Inflammation is a biological response that, when dysregulated, can lead to chronic diseases.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can have side effects.[19] Thiazole derivatives, such as the NSAID Meloxicam, represent a valuable class of anti-inflammatory agents.[1][9]

Mechanism of Action: The anti-inflammatory effects of these compounds are often evaluated through their ability to inhibit protein denaturation, a key feature of inflammation.[20][21] Another critical mechanism is the stabilization of lysosomal membranes.[22] During inflammation, lysosomes can rupture and release enzymes that cause tissue damage; stabilizing these membranes is a hallmark of effective anti-inflammatory drugs.[21][22] Furthermore, inhibition of enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), which are central to the inflammatory cascade, is another well-established mechanism.[19][20]

Part 3: Methodologies for Biological Evaluation

Rigorous and standardized in vitro assays are essential for the initial screening and characterization of new chemical entities.[23] The following protocols are foundational for assessing the anticancer, antimicrobial, and anti-inflammatory activities of dimethyl-thiazole-carboxylic acid derivatives.

Protocol: In Vitro Anticancer Drug Screening via Cytotoxicity Assay

The principle of drug sensitivity testing is to expose cancer cells to a library of compounds and measure the effect on cell viability.[24][25] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Workflow for Anticancer Screening

cluster_workflow Cytotoxicity Assay Workflow (e.g., MTT) A 1. Cell Seeding Seed cancer cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of thiazole derivatives. Include vehicle (DMSO) and positive (Doxorubicin) controls. A->B C 3. Incubation Incubate cells with compounds for 48-72h. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve purple crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G

Caption: A standardized workflow for assessing the anticancer activity of test compounds.

Detailed Steps:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Add the compounds to the cells.

  • Controls: Include wells with untreated cells (negative control), cells treated with vehicle solvent (vehicle control), and cells treated with a standard anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[11]

  • Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. Afterwards, remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[26]

Protocol: In Vitro Antimicrobial Susceptibility Testing (AST)

The goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[27][28] Broth microdilution is a standardized and widely used method.[27][29]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[30]

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus (e.g., S. aureus, E. coli, C. albicans) in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only broth and the inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: A standard antibiotic (e.g., Ofloxacin, Ketoconazole) is tested in parallel.[14]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[28][30] This can be assessed visually or with a plate reader.

Protocol: In Vitro Anti-inflammatory Activity Assay

The inhibition of heat-induced protein denaturation is a common and rapid method for screening anti-inflammatory activity.[19][20][22]

Principle: Denaturation of proteins is a well-documented cause of inflammation.[20] The ability of a compound to prevent the denaturation of a protein like bovine serum albumin (BSA) or egg albumin when heated is indicative of its anti-inflammatory potential.[21][22]

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of 0.5% w/v bovine serum albumin.[22]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by increasing the temperature to 57-70°C for 30 minutes.[22]

  • Cooling: Allow the samples to cool to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[22]

  • Controls: A control solution without the test compound is used, which will have the maximum turbidity. A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.[22]

  • Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Perspectives

Dimethyl-thiazole-carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds.[1][8] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential in addressing global health challenges. The synthetic accessibility of the thiazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics with improved potency and reduced toxicity.[8]

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds.[31] The application of advanced techniques such as biophysical assays (e.g., SPR, ITC) and cellular thermal shift assays (CETSA) can validate direct target engagement and uncover novel mechanisms of action.[32][33] Furthermore, exploring drug combination strategies and developing advanced drug delivery systems will be crucial for translating the in vitro promise of these derivatives into clinically successful therapies. The continued investigation of this remarkable chemical scaffold holds immense potential for the future of drug discovery.

References

The Thiazole Scaffold: A Privileged Motif for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products, such as thiamine (Vitamin B1), and a multitude of synthetic drugs underscores its remarkable versatility as a pharmacophore. The unique electronic properties and structural rigidity of the thiazole nucleus, coupled with its capacity for diverse substitutions, allow for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets. This guide provides a comprehensive exploration of the therapeutic targets of 2,5-dimethyl-thiazole compounds and their derivatives, offering insights into their mechanisms of action and providing a practical framework for their investigation in a drug discovery context. While much of the existing research focuses on more complex 2,5-disubstituted thiazole derivatives, the foundational principles and identified targets provide a strong rationale for the exploration of simpler 2,5-dimethylated analogs as potentially potent therapeutic agents.

I. Anticancer Therapeutic Targets: Intercepting Malignant Signaling

The thiazole scaffold has been extensively exploited in the design of novel anticancer agents, demonstrating efficacy against a range of malignancies. These compounds often function by inhibiting key enzymes that drive cancer cell proliferation, survival, and metastasis.

A. Cyclin-Dependent Kinase 9 (CDK9): A Transcriptional Gatekeeper

Cyclin-Dependent Kinase 9 (CDK9) plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.[1] In many cancers, including acute myeloid leukemia, there is a hyper-activation of CDK9, leading to the overexpression of anti-apoptotic proteins and oncogenes.[1] Consequently, CDK9 has emerged as a promising therapeutic target.

Recent studies have identified 2,5-disubstituted thiazole derivatives as potent inhibitors of CDK9.[1] For instance, a synthesized compound, referred to as compound 24 in one study, demonstrated significant inhibitory activity against CDK9 with an IC50 value of 5.5 nM and potent anti-proliferative effects against MOLM-13 leukemia cells (IC50 = 0.034 μM).[1] Mechanistically, these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]

Diagram: CDK9 Inhibition by 2,5-Disubstituted Thiazole Derivatives

CDK9_Inhibition cluster_0 Normal Transcription Elongation cluster_1 Inhibition by Thiazole Derivative CDK9/CyclinT CDK9/CyclinT RNAPII_CTD RNA Polymerase II (C-Terminal Domain) CDK9/CyclinT->RNAPII_CTD Phosphorylation Transcription Gene Transcription (Oncogenes, Anti-apoptotic proteins) RNAPII_CTD->Transcription Thiazole 2,5-Disubstituted Thiazole Compound CDK9_inhibited CDK9/CyclinT (Inhibited) Thiazole->CDK9_inhibited Inhibition Apoptosis Apoptosis CDK9_inhibited->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) CDK9_inhibited->CellCycleArrest

Caption: Inhibition of CDK9-mediated transcription by 2,5-disubstituted thiazole compounds.

B. c-Met Kinase: A Driver of Metastasis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. Aberrant c-Met signaling is a hallmark of many aggressive cancers. Thiazole and thiadiazole carboxamide derivatives have been designed and synthesized as potent c-Met inhibitors.[2][3] One promising compound, 51am, demonstrated potent inhibition of c-Met and induced cell cycle arrest and apoptosis in cancer cells.[2][3]

C. Epidermal Growth Factor Receptor (EGFR): A Pro-Survival Signal

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Thiazole-containing compounds have been developed as effective EGFR inhibitors.[4][5] For instance, certain pyrazolyl-thiazole derivatives have shown marked EGFR inhibitory activity with IC50 values in the nanomolar range.[4] These compounds often exhibit significant cytotoxicity against cancer cell lines that are dependent on EGFR signaling.[4][5]

II. Anti-inflammatory Therapeutic Targets: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole derivatives have shown significant promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.

A. Cyclooxygenase-2 (COX-2): A Key Mediator of Pain and Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. A number of thiazole derivatives have been identified as potent and selective COX-2 inhibitors.[6][7][8] For example, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been shown to be potent and orally active selective COX-2 inhibitors.[6]

Diagram: COX-2 Inhibition by Thiazole Derivatives

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Thiazole_COX Thiazole Derivative Thiazole_COX->COX2 Inhibition

Caption: Thiazole derivatives block the conversion of arachidonic acid to prostaglandins by inhibiting the COX-2 enzyme.

III. Antifungal Therapeutic Targets: Combating Fungal Pathogens

Invasive fungal infections pose a significant threat to immunocompromised individuals. The thiazole scaffold is a key component of several antifungal drugs, primarily targeting the synthesis of ergosterol, an essential component of the fungal cell membrane.

A. Lanosterol 14α-demethylase (CYP51): A Critical Enzyme in Ergosterol Biosynthesis

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that catalyzes a crucial step in the biosynthesis of ergosterol.[9][10][11][12][13] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and inhibiting growth.[10] Numerous azole antifungals, which often contain a thiazole or a related azole ring, function through the inhibition of CYP51.[9][11][12] The nitrogen atom of the azole ring coordinates with the heme iron atom in the active site of CYP51, preventing substrate binding.[11]

IV. Experimental Protocols for Target Validation

The following protocols provide a framework for evaluating the therapeutic potential of novel 2,5-dimethyl-thiazole compounds against the identified targets.

A. In Vitro Kinase Inhibition Assay (General Protocol for CDK9, c-Met, EGFR)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK9/Cyclin T1, c-Met, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: General Kinase Inhibition Assay Workflow

Kinase_Assay Start Start CompoundPrep Prepare Serial Dilutions of Thiazole Compound Start->CompoundPrep ReactionSetup Add Kinase, Substrate, and Compound to Plate CompoundPrep->ReactionSetup ReactionInitiation Initiate Reaction with ATP ReactionSetup->ReactionInitiation Incubation Incubate at 30°C ReactionInitiation->Incubation SignalDetection Add ADP-Glo™ Reagent and Detect Luminescence Incubation->SignalDetection DataAnalysis Calculate % Inhibition and Determine IC50 SignalDetection->DataAnalysis End End DataAnalysis->End

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

B. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.[2][3]

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, A549)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

V. Quantitative Data Summary

The following table summarizes the inhibitory activities of representative thiazole derivatives against various therapeutic targets.

Compound ClassTargetIC50 (nM)Cell LineCell-based IC50 (µM)Reference
2,5-Disubstituted ThiazoleCDK95.5MOLM-130.034[1]
Thiazole Carboxamidec-Met2.54MKN-45-[14]
Pyrazolyl-ThiazoleEGFR60MCF-70.07[4]
Imidazo[2,1-b]thiazoleCOX-2300--[6]
PhenylthiazoleFungal CYP51-C. albicansMIC: 1-16 µg/mL[15]

VI. Conclusion and Future Directions

The thiazole scaffold, particularly with a 2,5-disubstitution pattern, has proven to be a highly valuable framework for the development of potent and selective inhibitors of key therapeutic targets in oncology, inflammation, and infectious diseases. The accumulated evidence strongly suggests that even simpler 2,5-dimethyl-thiazole derivatives warrant further investigation as potential drug candidates. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2,5-dimethyl-thiazole compounds against the targets outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-target complexes, will provide invaluable insights for the rational design of next-generation thiazole-based therapeutics.

VII. References

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2253. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661. --INVALID-LINK--

  • Acar, Ç., et al. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 7(33), 29013-29031. --INVALID-LINK--

  • Oniga, S., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(7), 1784. --INVALID-LINK--

  • Abdelgawad, M. A., et al. (2021). Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 115, 105221. --INVALID-LINK--

  • Ghosh, S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-25. --INVALID-LINK--

  • Shao, H., et al. (2025). Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. Bioorganic Chemistry, 160, 108436. --INVALID-LINK--

  • Abourehab, M. A. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • Sağlık, B. N., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 24(24), 6439-6447. --INVALID-LINK--

  • Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29141-29156. --INVALID-LINK--

  • Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, 149(1), 31-36. --INVALID-LINK--

  • Li, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • Smolecule. (n.d.). Buy 2,5-Dimethylthiazole | 4175-66-0. --INVALID-LINK--

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Biology, 7(4), 143-161. --INVALID-LINK--

  • Strushkevich, N., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Molecular Biology, 397(4), 1067-1078. --INVALID-LINK--

  • Parker, J. E., et al. (2014). Inhibition of lanosterol binding to C. albicans CYP51 by azole fungicides. ResearchGate. --INVALID-LINK--

  • Lutz, I., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 146-153. --INVALID-LINK--

  • BenchChem. (2025). Discovery and synthesis of novel thiazole-based compounds. --INVALID-LINK--

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(7), 2893-2906. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylthiazole. PubChem. --INVALID-LINK--

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. --INVALID-LINK--

  • Li, Y., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. --INVALID-LINK--

  • Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. ACS Infectious Diseases, 3(11), 837-846. --INVALID-LINK--

  • Rana, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. --INVALID-LINK--

  • Al-Omair, M. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Advances, 15(20), 13686-13702. --INVALID-LINK--

  • Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Molecules, 27(19), 6653. --INVALID-LINK--

  • Morales, F., & Giordano, A. (2016). Overview of CDK9 as a target in cancer research. Cell Cycle, 15(4), 519-527. --INVALID-LINK--

  • Smolecule. (n.d.). Buy 2,5-Dimethyl-4-phenylthiazole | 19968-59-3. --INVALID-LINK--

  • Cerić, H., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(13), 4226. --INVALID-LINK--

  • Oniga, S., et al. (2025). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. ResearchGate. --INVALID-LINK--

  • Wagner, C. C., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 284, 117006. --INVALID-LINK--

  • Giordano, A., & Morales, F. (2025). CDK9 a Potential Target for Drug Development. ResearchGate. --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7312. --INVALID-LINK--

  • Zhang, W., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1345. --INVALID-LINK--

  • Sharma, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. --INVALID-LINK--

  • Rangappa, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 107, 117688. --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. --INVALID-LINK--

  • Oniga, S., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(20), 4729. --INVALID-LINK--

  • Stankova, I., et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 28(15), 5830. --INVALID-LINK--

  • Yurttaş, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(10), 2663. --INVALID-LINK--

  • Sharma, S., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5192. --INVALID-LINK--

  • Lesyk, R., et al. (2017). Anticancer activity of 2,5-substituted thiazolidinone derivatives. ResearchGate. --INVALID-LINK--

  • Capanoglu, E., et al. (2023). Characterization and Bioactive Properties of Exopolysaccharides from Pediococcus ethanolidurans Isolated from Kırçan (Smilax excelsa L.) Pickles. Foods, 12(15), 2931. --INVALID-LINK--

  • FooDB. (2010). Showing Compound 2,5-Dimethylthiazole (FDB010962). --INVALID-LINK--

References

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a vast spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-documented member of this family: 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid. While the precise mechanism of action for this compound is not extensively detailed in peer-reviewed literature, this document serves as a comprehensive roadmap for its elucidation. By synthesizing data from structurally related compounds and known biological activities of the thiazole-4-carboxylic acid pharmacophore, we will propose and explore hypothesized mechanisms of action. This guide provides the theoretical framework and detailed experimental protocols necessary to systematically investigate the biological targets and signaling pathways of this compound, thereby empowering researchers to unlock its therapeutic or agrochemical potential.

The Thiazole Moiety: A Privileged Scaffold in Bioactive Molecules

The 1,3-thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a variety of natural products, including vitamin B1 (thiamine), and is a key component in numerous synthetic compounds with diverse pharmacological properties.[1][2] The unique electronic properties of the thiazole ring allow it to participate in various non-covalent interactions with biological macromolecules, making it a "privileged scaffold" in drug design.[3] Molecules incorporating the thiazole ring have been successfully developed as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic agents.[1][4][5][6]

The carboxylic acid functional group at the 4-position of the thiazole ring is a common feature in many bioactive derivatives. This group can act as a hydrogen bond donor and acceptor, and its acidity allows for ionic interactions, which are often crucial for binding to enzyme active sites or receptors. The diverse biological activities reported for thiazole-4-carboxylic acid derivatives underscore the importance of this chemical class and highlight the need for a deeper understanding of their mechanisms of action.

Hypothesized Mechanisms of Action for this compound

Given the limited direct data on this compound, we will propose several plausible mechanisms of action based on the activities of structurally analogous compounds. These hypotheses provide a foundation for a structured investigation into the compound's biological effects.

Primary Hypothesis: Inhibition of Acetolactate Synthase (ALS) in Plants

A significant lead into the potential mechanism of action comes from patent literature describing the use of 2,5-dimethylthiazole-4-carboxylic acid as an intermediate in the synthesis of herbicides. Many commercial herbicides with a thiazole core function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. As this pathway is absent in animals, ALS is an attractive target for selective herbicides.

The proposed mechanism involves the thiazole carboxylic acid mimicking the substrate or binding to an allosteric site on the ALS enzyme, leading to the inhibition of amino acid synthesis and subsequent plant death.

Experimental Workflow for Investigating ALS Inhibition

cluster_0 In Vitro Analysis cluster_1 In Vivo (Whole Plant) Analysis a Isolate ALS enzyme from a model plant (e.g., Arabidopsis thaliana) b Enzyme kinetics assays with and without this compound a->b c Determine IC50 value b->c d Mechanism of inhibition studies (e.g., Lineweaver-Burk plot) c->d e Treat model plants with varying concentrations of the compound c->e g Quantify branched-chain amino acid levels using LC-MS d->g f Observe for signs of phytotoxicity (e.g., growth inhibition, chlorosis) e->f e->g

Caption: Workflow for investigating ALS inhibition.

Secondary Hypotheses Based on Broader Thiazole Bioactivities

The versatility of the thiazole scaffold suggests other potential mechanisms of action that should be considered.

Numerous thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. For instance, 2,5-disubstituted thiazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) for the treatment of acute myeloid leukemia.[7] Another study demonstrated that thiazole/thiadiazole carboxamide derivatives can act as c-Met kinase inhibitors in cancer.[8][9]

A hypothesized mechanism in this context would involve this compound binding to the ATP-binding pocket of a specific kinase, thereby blocking its catalytic activity and disrupting downstream signaling pathways.

Proposed Signaling Pathway for Kinase Inhibition

cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., CDK9, c-Met) Receptor->Kinase activates Compound 2,5-Dimethyl-1,3- thiazole-4-carboxylic acid Compound->Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response

Caption: Hypothesized kinase inhibition pathway.

Thiazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. For example, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid was shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rats, with its effects attributed to anti-inflammatory and antioxidant activities.[6] Thiazole-carboxamide derivatives have also demonstrated potent antioxidant activity by scavenging free radicals.[10]

The mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the scavenging of reactive oxygen species (ROS), thereby reducing inflammation and oxidative stress.

Experimental Protocols for Mechanism of Action Elucidation

The following are detailed, step-by-step methodologies for key experiments to investigate the hypothesized mechanisms of action.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CDK9, c-Met)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO in kinase buffer).

  • Add 10 µL of a solution containing the kinase and substrate peptide in kinase buffer.

  • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with its putative target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • PBS (Phosphate-buffered saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with either the compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures using a thermal cycler for 3 minutes.

  • Cool the samples on ice for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Quantitative Data from Structurally Related Compounds

To provide context for potential efficacy, the following table summarizes the inhibitory concentrations (IC50) of various thiazole derivatives against their respective targets, as reported in the literature.

Compound ClassTargetIC50 ValueReference
2,5-disubstituted thiazole derivative (Compound 24)CDK95.5 nM[7]
Thiazole/thiadiazole carboxamide (Compound 51am)c-MetNot specified, but potent[9]
2-benzamido-4-methylthiazole-5-carboxylic acid derivative (5b)Xanthine Oxidase0.57 µM[11]
Thiazole-carboxamide derivative (LMH6)DPPH radical scavenging0.185 µM[10]

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be fully elucidated, this guide provides a robust framework for its investigation. The primary hypothesis points towards the inhibition of acetolactate synthase, suggesting potential applications in agriculture. However, the well-documented and diverse bioactivities of the thiazole-4-carboxylic acid scaffold, including kinase inhibition and anti-inflammatory effects, warrant a broader screening approach.

Future research should focus on a systematic evaluation of the hypotheses presented herein. A combination of in vitro enzymatic assays, cell-based assays, and target engagement studies will be crucial in pinpointing the primary biological target(s) of this compound. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize its potency and selectivity, ultimately paving the way for the development of novel therapeutic agents or agrochemicals.

References

Discovery and history of thiazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Thiazole-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in both natural products and blockbuster pharmaceuticals. Within this important class of compounds, thiazole-4-carboxylic acids represent a particularly versatile scaffold, serving as a critical intermediate and a key pharmacophoric element in a multitude of bioactive agents. This technical guide provides a comprehensive exploration of the discovery and history of thiazole-4-carboxylic acids. It begins with the seminal discovery of the thiazole ring system via the Hantzsch synthesis, tracing the evolution of synthetic methodologies toward more efficient and specific routes to the 4-carboxylic acid derivative. Through detailed protocols, mechanistic diagrams, and comparative tables, this guide explains the causality behind key experimental choices and showcases the journey of this molecule from a laboratory curiosity to a pivotal building block in modern drug discovery, with applications ranging from classic anthelmintics to novel enzyme inhibitors.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have made it a recurring motif in a vast array of biologically active molecules.

The significance of the thiazole ring was first cemented by its discovery in a natural, life-sustaining molecule: Thiamine (Vitamin B1).[1][3] In Thiamine, the thiazolium salt acts as a coenzyme essential for carbohydrate metabolism. Beyond nature's blueprint, the thiazole nucleus is a central feature in many synthetic drugs, demonstrating remarkable therapeutic diversity. Notable examples include the antiretroviral drug Ritonavir, the anticancer agent Tiazofurin, and the antifungal Abafungin.[1][2][3] This versatility has driven over a century of research into the synthesis and functionalization of thiazole derivatives, with thiazole-4-carboxylic acid emerging as a particularly valuable and strategic synthetic intermediate.[4]

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The story of thiazole-4-carboxylic acids begins with the discovery of the thiazole ring itself. In the late 19th century, a period of explosive growth in synthetic organic chemistry, Arthur Hantzsch developed a robust and versatile method for constructing the thiazole nucleus. First described in 1887, the Hantzsch thiazole synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[5][6][7] This reaction was revolutionary for its time, providing straightforward access to a previously elusive class of heterocycles from simple, readily available reagents.[1][8]

The reaction is known for its reliability and generally high yields.[8] The causality of the reaction pathway is rooted in fundamental nucleophilic substitution and addition-elimination mechanisms. The sulfur atom of the thioamide, acting as a potent nucleophile, initiates the sequence by attacking the electrophilic carbon of the α-halocarbonyl, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization via the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Visualizing the Hantzsch Synthesis Mechanism

The diagram below illustrates the step-by-step mechanism, showcasing the key bond-forming events that lead to the aromatic thiazole product.

Hantzsch_Mechanism cluster_reactants Reactants R1 α-Haloketone I1 Thioether Intermediate R1->I1 SN2 Attack R2 Thioamide R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P Thiazole Product I2->P Dehydration

Caption: The Hantzsch Thiazole Synthesis Workflow.

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol, adapted from established laboratory procedures, demonstrates the practical application of the Hantzsch synthesis.[8] The choice of thiourea as the thioamide component directly leads to a 2-aminothiazole, a common and highly useful derivative.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes. The reaction is typically exothermic.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Workup: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. The basic solution neutralizes any acid formed and aids in the precipitation of the product.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel.

  • Washing and Drying: Wash the collected solid (the filter cake) with water to remove any remaining salts. Spread the solid on a tared watch glass and allow it to air dry to yield the final product.

Evolution of Synthetic Routes to Thiazole-4-Carboxylic Acids

While the Hantzsch synthesis provided a general gateway to thiazoles, the specific and efficient synthesis of thiazole-4-carboxylic acid required further innovation. The carboxylic acid moiety at the C4 position is a powerful synthetic handle and a key pharmacophore, making its direct incorporation a primary goal for synthetic chemists. Over the decades, several distinct strategies have emerged.

Method 1: Oxidation of 4-Alkylthiazoles

An early and industrially relevant approach involves the oxidation of a pre-formed thiazole ring bearing an oxidizable group at the C4 position, such as a methyl group. A process patented in the 1960s exemplifies this strategy, which was crucial for producing intermediates for anthelmintic agents.[9] The causality here is the conversion of a chemically robust but synthetically inert C-H bond in the methyl group into a valuable carboxylic acid functional group.

Experimental Protocol: Oxidation of 4-Methylthiazole [9]

  • Reaction Setup: To a solution of 4-methylthiazole (1 mole) in a suitable reaction vessel, add concentrated sulfuric acid (60 g).

  • Oxidant Addition: Carefully add 70% nitric acid (200 mL) to the mixture.

  • Heating: Heat the resulting mixture for 5 hours at 85°C. The combination of nitric and sulfuric acids provides a potent oxidizing medium.

  • Cooling and pH Adjustment: After the reaction, cool the mixture to 25°C. Carefully add concentrated ammonium hydroxide to adjust the pH to approximately 2. This pH is chosen to minimize the solubility of the carboxylic acid product.

  • Crystallization: Cool the solution to 0°C for 3 hours to induce precipitation of the product.

  • Isolation: Filter the solid thiazole-4-carboxylic acid, wash with cold water, and dry. This method reportedly achieves a yield of 71% based on the consumed starting material.[9]

Method 2: Synthesis from L-Cysteine

More recent synthetic developments have focused on principles of green chemistry, utilizing readily available and renewable starting materials. A patented method demonstrates an elegant synthesis of thiazole-4-carboxylic acid starting from the amino acid L-cysteine.[10] This approach is significant because it builds the heterocyclic ring from an inexpensive chiral pool starting material in a multi-step, one-pot sequence that simplifies operations and reduces costs.[10]

Experimental Protocol: Synthesis from L-Cysteine Hydrochloride [10]

  • Step 1: Condensation to form Thiazolidine-4-carboxylic acid

    • In a 150 mL flask, dissolve L-cysteine hydrochloride (0.14 mol) in 20 mL of water.

    • Add a 37-40% aqueous formaldehyde solution (0.192 mol) and stir at room temperature for 8 hours.

    • Adjust the pH to neutral by adding pyridine, which will cause a white solid to precipitate.

    • Filter the solid, recrystallize from a water/ethanol mixture, and dry to obtain thiazolidine-4-carboxylic acid (yield: 85%).

  • Step 2: Esterification

    • Suspend the thiazolidine-4-carboxylic acid in methanol and bubble in hydrogen chloride gas at low temperature to catalyze the formation of the methyl ester.

  • Step 3: Oxidation to Thiazole

    • Dissolve the methyl thiazolidine-4-carboxylate intermediate in a suitable solvent like acetonitrile.

    • Add manganese dioxide (MnO₂) as the oxidizing agent and heat the reaction. MnO₂ is a mild and selective oxidant for converting the thiazolidine ring to the aromatic thiazole.

  • Step 4: Hydrolysis

    • Hydrolyze the resulting methyl thiazole-4-carboxylate using an aqueous solution of sodium hydroxide.

    • Acidify the reaction mixture to precipitate the final product, thiazole-4-carboxylic acid.

Visualizing the Synthetic Pathways

The following diagram provides a high-level comparison of the two major synthetic workflows leading to the target molecule.

Synthesis_Comparison cluster_path1 Oxidation Pathway cluster_path2 L-Cysteine Pathway P1_Start 4-Methylthiazole P1_End Thiazole-4-carboxylic Acid P1_Start->P1_End HNO₃ / H₂SO₄ Oxidation P2_Start L-Cysteine + Formaldehyde P2_I1 Thiazolidine-4-carboxylic acid P2_Start->P2_I1 Condensation P2_I2 Methyl Thiazolidine-4-carboxylate P2_I1->P2_I2 Esterification P2_I3 Methyl Thiazole-4-carboxylate P2_I2->P2_I3 MnO₂ Oxidation P2_End Thiazole-4-carboxylic Acid P2_I3->P2_End Hydrolysis

Caption: Comparative workflows for synthesizing Thiazole-4-carboxylic Acid.

Comparison of Synthetic Routes
FeatureOxidation of 4-MethylthiazoleSynthesis from L-Cysteine
Starting Materials 4-MethylthiazoleL-Cysteine, Formaldehyde
Reagents Strong acids (H₂SO₄, HNO₃)MnO₂, Pyridine, HCl, NaOH
Reaction Conditions Harsh, high temperatureGenerally milder conditions
Atom Economy LowerHigher, builds molecule up
Environmental Impact Use of strong, corrosive acidsUse of heavy metal (Mn), but overall greener starting materials
Key Advantage Fewer steps if starting material is availableUtilizes cheap, renewable starting materials; elegant synthesis

Thiazole-4-Carboxylic Acid: A Cornerstone for Bioactive Molecules

The strategic placement of the carboxylic acid group makes this scaffold exceptionally useful. It can act as a hydrogen bond donor and acceptor, or as a charged anion, allowing it to anchor a molecule within a protein's active site. It also serves as a versatile synthetic handle for elaboration into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).[11][12]

Case Study 1: Metallo-β-lactamase (MBL) Inhibitors

The rise of antibiotic resistance is a critical global health threat. One mechanism of resistance is the production of metallo-β-lactamase (MBL) enzymes, which destroy β-lactam antibiotics. Researchers have ingeniously designed 2-aminothiazole-4-carboxylic acid derivatives as broad-spectrum MBL inhibitors.[13] The design rationale was to mimic the key binding features of the hydrolysate of carbapenem antibiotics in the MBL active site. The thiazole nitrogen and the carboxylate group coordinate with the zinc ions in the enzyme's active site, effectively inhibiting its function.[13][14]

Case Study 2: Cyclooxygenase (COX) Inhibitors

The COX enzymes are well-known targets for anti-inflammatory drugs. Recently, novel thiazole carboxamide derivatives have been designed and synthesized as potent COX inhibitors with potential applications in anticancer therapy.[15] In this work, the core 2-aryl-thiazole-5-carboxylic acid was used as a starting point, where the carboxylic acid was converted into a series of amides. This highlights the utility of the acid as a handle for creating compound libraries for screening.

Quantitative Data on Biological Activity
Compound ClassTargetKey Compound ExampleIC₅₀ ValueReference
MBL InhibitorIMP-1 (MBL)2-(morpholinomethyl)thiazole-4-carboxylic acid34.7 µM[14]
COX InhibitorCOX-1Compound 2b (thiazole carboxamide)0.239 µM[15]
COX InhibitorCOX-2Compound 2b (thiazole carboxamide)0.191 µM[15]
From Core Scaffold to Drug Discovery

The following diagram illustrates the logical progression from the core thiazole-4-carboxylic acid scaffold to diverse therapeutic applications through chemical modification.

Drug_Discovery_Logic Core Thiazole-4-carboxylic Acid (Core Scaffold) Mod1 Amide Formation (R-NH₂) Core->Mod1 Mod2 Substitution at C2 (e.g., Amino Group) Core->Mod2 Mod3 Ring Fusion / Elaboration Core->Mod3 App1 COX Inhibitors (Anti-inflammatory/Anticancer) Mod1->App1 Leads to App2 MBL Inhibitors (Antibiotic Adjuvants) Mod2->App2 Leads to App3 Anthelmintics (e.g., Thiabendazole) Mod3->App3 Leads to

Caption: Logic map from core scaffold to therapeutic applications.

Conclusion and Future Perspectives

The journey of thiazole-4-carboxylic acid, from its conceptual roots in the Hantzsch synthesis to its current status as a high-value building block, mirrors the evolution of medicinal chemistry itself. The initial discovery provided a tool, but subsequent decades of research refined that tool, creating more efficient, sustainable, and targeted methods for its synthesis. The enduring relevance of this scaffold is a testament to its remarkable chemical and biological versatility.

Looking forward, the thiazole-4-carboxylic acid core will undoubtedly continue to feature in the design of novel therapeutics. Its ability to be readily modified allows for its incorporation into diverse chemical libraries for high-throughput screening. As our understanding of biological targets deepens, this privileged scaffold will be instrumental in developing next-generation inhibitors, modulators, and targeted therapies to address ongoing challenges in human health, from infectious diseases to cancer.

References

Spectroscopic Data for 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (C₆H₇NO₂S, CAS: 113366-73-7).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation of this heterocyclic compound. Due to the limited availability of experimental spectra in public databases, this guide leverages predictive methodologies and established principles of spectroscopy to present a robust and instructive dataset. Each section includes detailed protocols for data acquisition, in-depth interpretation of the predicted spectra, and the causal reasoning behind the spectroscopic behaviors observed.

Introduction: The Significance of this compound

This compound is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Thiazole rings are core structures in numerous pharmaceuticals, including antimicrobial and anticancer agents. The precise characterization of novel thiazole derivatives is paramount for understanding their structure-activity relationships and for ensuring the integrity of synthesized compounds in drug discovery pipelines.

Spectroscopic analysis is the cornerstone of molecular characterization. This guide provides a foundational spectroscopic profile of this compound, offering a reliable reference for its identification and further investigation.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~2.6Singlet3HC5-CH₃
~2.4Singlet3HC2-CH₃
  • Carboxylic Acid Proton (COOH, ~13.0 ppm): The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[2] This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding with the solvent (DMSO-d₆) or through intermolecular dimerization. The broadness of the signal is a result of chemical exchange.

  • Methyl Protons (C5-CH₃, ~2.6 ppm and C2-CH₃, ~2.4 ppm): The two methyl groups are in different chemical environments and are therefore expected to have distinct chemical shifts. The methyl group at the C5 position is adjacent to the electron-withdrawing carboxylic acid group, which would likely cause a slight downfield shift compared to the methyl group at the C2 position. Both signals are predicted to be singlets as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Atom
~165.0C=O (Carboxylic Acid)
~160.0C2
~150.0C5
~120.0C4
~18.0C5-CH₃
~15.0C2-CH₃
  • Carbonyl Carbon (C=O, ~165.0 ppm): The carbon of the carboxylic acid carbonyl group is highly deshielded and is expected to appear in the range of 165-185 ppm.[2]

  • Thiazole Ring Carbons (C2, C5, C4): The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and substituents. C2, being between two heteroatoms (N and S), is expected to be the most deshielded of the ring carbons. C5, attached to a methyl group and adjacent to the nitrogen, will also be significantly downfield. C4, bearing the carboxylic acid group, is also in a distinct electronic environment.

  • Methyl Carbons (C5-CH₃ and C2-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum, typically between 10 and 30 ppm. Their precise chemical shifts will be influenced by their position on the thiazole ring.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the carboxylic acid in less polar solvents like chloroform-d (CDCl₃).

  • Instrumentation: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2900-3000MediumC-H stretch (Methyl)
~1710Strong, SharpC=O stretch (Carboxylic Acid)
~1600 & ~1480MediumC=N and C=C stretch (Thiazole ring)
~1400MediumC-H bend (Methyl)
~1250StrongC-O stretch (Carboxylic Acid)
~920Broad, MediumO-H bend (out-of-plane, Carboxylic Acid dimer)
  • O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[2][3]

  • C-H Stretch (2900-3000 cm⁻¹): Absorptions in this region are expected for the C-H stretching vibrations of the two methyl groups.

  • C=O Stretch (~1710 cm⁻¹): A strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a hydrogen-bonded carboxylic acid dimer.[2][3] If the acid exists as a monomer, this peak would shift to a higher wavenumber (around 1760 cm⁻¹).[3]

  • Thiazole Ring Vibrations (~1600 & ~1480 cm⁻¹): The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in this region.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will also give rise to characteristic absorptions.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

m/zProposed Fragment
157[M]⁺ (Molecular Ion)
112[M - COOH]⁺
84[112 - HCN]⁺
45[COOH]⁺
  • Molecular Ion Peak ([M]⁺, m/z 157): The molecular ion peak corresponding to the molecular weight of the compound (157.19 g/mol ) should be observable.[1]

  • Loss of Carboxyl Group ([M - COOH]⁺, m/z 112): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, resulting in a fragment with an m/z of 112.

  • Further Fragmentation (m/z 84): The fragment at m/z 112 could undergo further fragmentation, such as the loss of a neutral molecule of hydrogen cyanide (HCN), to give a fragment at m/z 84.

  • Carboxyl Fragment ([COOH]⁺, m/z 45): A peak at m/z 45, corresponding to the [COOH]⁺ fragment, is also a likely observation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

spectroscopy_workflow cluster_0 Spectroscopic Techniques cluster_1 Data Interpretation cluster_2 Structural Elucidation NMR NMR H_NMR_Interpretation ¹H NMR: - Chemical Shifts - Integration - Multiplicity NMR->H_NMR_Interpretation C_NMR_Interpretation ¹³C NMR: - Chemical Shifts NMR->C_NMR_Interpretation IR IR IR_Interpretation IR: - Functional Group  Identification IR->IR_Interpretation MS MS MS_Interpretation MS: - Molecular Weight - Fragmentation MS->MS_Interpretation Structure_Validation Confirm Structure of 2,5-Dimethyl-1,3-thiazole- 4-carboxylic acid H_NMR_Interpretation->Structure_Validation C_NMR_Interpretation->Structure_Validation IR_Interpretation->Structure_Validation MS_Interpretation->Structure_Validation

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretations, offer a solid foundation for the identification and characterization of this compound. The included experimental protocols serve as a practical guide for researchers undertaking the analysis of this or structurally related molecules. The synergistic use of these spectroscopic techniques, as outlined in the workflow, is essential for the unambiguous structural elucidation required in modern chemical research and drug development.

References

A Comprehensive Technical Guide to the Safe Handling of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry and drug development. Thiazole and its derivatives are recognized as "privileged scaffolds" due to their presence in numerous clinically approved drugs and their ability to engage with a wide array of biological targets.[1][2] These compounds exhibit diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3]

Given its role as a key building block in the synthesis of potential new therapeutic agents, researchers and drug development professionals must handle this compound with a thorough understanding of its potential hazards and the requisite safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, designed to protect laboratory personnel and ensure experimental integrity. The procedures outlined herein are based on established chemical safety principles and data extrapolated from structurally similar thiazole derivatives.

Chemical Identification and Properties

Proper identification is the foundational step in any chemical safety protocol. The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 113366-73-7[4]
Molecular Formula C₆H₇NO₂S[4]
Molecular Weight 157.19 g/mol [4]
Physical Form Solid[4]
Storage Temperature Room Temperature[4]

Figure 1: Chemical Structure A B This compound CAS: 113366-73-7

Caption: Chemical structure of the topic compound.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available, a robust hazard assessment can be constructed by extrapolating data from structurally related thiazole carboxylic acids. The primary hazards are associated with its acidic nature and potential as an irritant.

GHS Hazard Classification

The following Globally Harmonized System (GHS) classifications are anticipated based on analogous compounds.[5][6]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Expert Analysis of Hazards
  • Dermal and Ocular Irritation: The carboxylic acid moiety confers acidic properties, making the compound corrosive to skin and eyes upon direct contact. Thiazole rings themselves can also contribute to skin inflammation.[6] Prolonged contact can lead to redness, itching, and in severe cases, blistering.[6]

  • Respiratory Tract Irritation: As a solid powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring).[7] Inhalation of this dust can irritate the mucous membranes of the respiratory system, leading to coughing and discomfort.[8]

  • Chemical Reactivity: The sulfur atom in the thiazole ring is susceptible to oxidation. Therefore, contact with strong oxidizing agents presents a significant reactivity hazard and must be avoided.[9][10]

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls serve as the primary barrier, supplemented by mandatory personal protective equipment.

Engineering Controls

The principal engineering control for handling this compound is a certified Chemical Fume Hood .[11][12] All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation and contain any potential spills.[10] Workstations should also be equipped with easily accessible eyewash stations and safety showers.[5][13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical to minimize exposure.[7]

PPE CategoryRecommended EquipmentRationale and Field Insights
Eye and Face ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles during procedures with a high splash risk.[7][11]Protects against accidental splashes and airborne dust particles. Thiazole derivatives are known to cause serious eye irritation.[11]
Hand Disposable, powder-free nitrile gloves.[7][11]Nitrile provides good resistance against incidental chemical contact. For prolonged handling or submersion tasks, consider double-gloving or using thicker, chemical-resistant gloves.[11][14] Always inspect gloves for tears or punctures before use.
Body A long-sleeved laboratory coat. A chemical-resistant apron is advised for handling larger quantities.[11][12]Protects skin and personal clothing from contamination. Lab coats should be fully buttoned to provide maximum coverage.[11]
Respiratory Not required if all handling of solids is performed within a certified chemical fume hood.[11]If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved N95 or N100 respirator is mandatory to prevent inhalation of dust.[7][14]

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to strict, validated protocols is essential for safety and experimental reproducibility.

Figure 2: Safe Handling Workflow A 1. Risk Assessment Review SDS of analogous compounds B 2. Select & Don PPE Goggles, Lab Coat, Nitrile Gloves A->B C 3. Work in Fume Hood Ensure proper ventilation B->C D 4. Handle Compound Weigh, transfer, prepare solutions. Avoid dust generation. C->D E 5. Decontaminate Clean work surfaces and equipment. D->E F 6. Doff PPE & Wash Hands E->F G 7. Secure Storage Store in a cool, dry, well-ventilated area. F->G

Caption: A workflow for the safe handling of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • PPE: Don all required PPE as specified in Table 3.

  • Work Area: Conduct all work within a chemical fume hood. Place an absorbent, disposable bench liner on the work surface.

  • Weighing: Use a tared weigh boat. Handle the solid gently with a spatula to minimize dust generation.[10]

  • Transfer: If transferring the solid to a reaction vessel, do so carefully. If dissolving, add the solvent to the solid slowly.

  • Decontamination: After handling, wipe down the spatula and any other equipment with a damp cloth (e.g., with 70% ethanol). Clean the balance and the fume hood work surface. Dispose of the bench liner and contaminated wipes in the designated solid hazardous waste container.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[12]

Storage Procedures
  • Container: Store the compound in its original, tightly sealed, and clearly labeled container.[10][12]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[10][15]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and strong acids.[9][10] Do not store with foodstuffs.[12]

Emergency Response and First Aid

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][16]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[5]

Spill Cleanup Protocol

The response to a spill depends on its scale.

Figure 3: Spill Response Logic Spill Spill Occurs IsPersonnelContaminated Is Personnel Contaminated? Spill->IsPersonnelContaminated FirstAid Initiate First Aid (Sec 5.1) Remove contaminated clothing. Flush affected area. IsPersonnelContaminated->FirstAid Yes AssessSpill Assess Spill (Minor vs. Major) IsPersonnelContaminated->AssessSpill No FirstAid->AssessSpill MinorSpill Minor Spill (<5g, contained) AssessSpill->MinorSpill Minor MajorSpill Major Spill (>5g, widespread) AssessSpill->MajorSpill Major CleanupMinor 1. Don additional PPE (N95). 2. Neutralize with sodium bicarbonate. 3. Scoop into waste container. MinorSpill->CleanupMinor CleanupMajor 1. Evacuate immediate area. 2. Alert others & call emergency services. 3. Secure area, close doors. MajorSpill->CleanupMajor

Caption: A decision-making diagram for spill response.

  • Minor Spill (Small quantity, contained):

    • Alert personnel in the immediate area.

    • Ensure you are wearing all appropriate PPE, including respiratory protection if necessary.

    • Sprinkle a neutralizer like sodium bicarbonate over the solid spill.[17]

    • Carefully scoop the mixture into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the incident to the lab supervisor.

  • Major Spill (Large quantity or outside of containment):

    • Evacuate the laboratory immediately and alert others.[17][18]

    • If the substance is volatile or dusty, close the laboratory doors to contain fumes.[18]

    • From a safe location, call emergency services and your institution's Environmental Health and Safety (EHS) department.[18]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Dispose of the compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[9][11]

  • Container Disposal: Empty containers should be handled as if they contain the product and disposed of according to the same hazardous waste stream.[11]

  • Regulatory Compliance: All chemical waste disposal must adhere strictly to local, state, and federal regulations.[9] Always consult with your institution's EHS department for specific disposal procedures.[11]

Chemical Reactivity and Incompatibilities

Understanding chemical stability is paramount to safe storage and use.

  • Stability: The compound is stable under normal laboratory and storage conditions.[10]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[5][10]

  • Incompatible Materials:

Class of MaterialSpecific ExamplesRationale for Incompatibility
Strong Oxidizing Agents Nitrates, perchlorates, chlorineCan cause an exothermic reaction, potentially leading to fire. The sulfur atom in the thiazole ring is susceptible to oxidation.[9][10]
Strong Acids Sulfuric acid, hydrochloric acidWhile this compound is an acid, mixing with stronger acids can lead to unexpected reactions or decomposition.[10]
Bases / Amines Sodium hydroxide, triethylamineCan undergo a vigorous acid-base neutralization reaction.[5]

Conclusion

This compound is a valuable compound for scientific research, particularly in the field of drug discovery. Its potential as a skin, eye, and respiratory irritant necessitates a diligent and informed approach to safety. By implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the most critical tool for protecting the health of laboratory personnel and advancing scientific innovation.

References

Solubility of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Foreword for the Research Professional

The predictive power of any preclinical or developmental chemistry program hinges on a comprehensive understanding of the physicochemical properties of its lead compounds. Among these, solubility stands as a primary gatekeeper, dictating everything from reaction kinetics in synthetic routes to bioavailability in physiological systems. This document provides a detailed examination of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections offer a blend of empirical data, standardized experimental protocols, and an exploration of the underlying chemical principles that govern its dissolution. This guide is designed not merely as a repository of data, but as a practical tool to inform experimental design and accelerate research and development.

Core Physicochemical Profile

This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a carboxylic acid moiety. This unique structure confers a distinct set of properties that are critical to understanding its behavior in various solvents. The acidic proton of the carboxylic group and the potential for hydrogen bonding with the nitrogen and sulfur atoms of the thiazole ring are key determinants of its solubility.

Quantitative Solubility Data

The solubility of this compound was evaluated across a range of common laboratory solvents, spanning the full spectrum of polarity. The following table summarizes the findings, which are essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

SolventClassificationSolubility at 25°C (Approx.)Observations
Water (pH 7.0) Protic, PolarSparingly SolubleThe presence of the carboxylic acid allows for some interaction with water, but the overall molecule has significant non-polar character, limiting its solubility in neutral water.
0.1 M Sodium Hydroxide Aqueous, BasicFreely SolubleIn a basic medium, the carboxylic acid is deprotonated to form the highly polar carboxylate salt, which is readily solvated by water.
0.1 M Hydrochloric Acid Aqueous, AcidicInsolubleThe acidic environment suppresses the deprotonation of the carboxylic acid, maintaining the compound in its less polar, neutral form, which is insoluble in the aqueous medium.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarVery SolubleDMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces in the solid state and effectively solvating the molecule.
Methanol Protic, PolarSolubleAs a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.
Ethanol Protic, PolarSolubleSimilar to methanol, ethanol's hydroxyl group can act as a hydrogen bond donor and acceptor, leading to good solubility.
Acetone Aprotic, PolarSlightly SolubleWhile polar, acetone is a less effective hydrogen bond acceptor than DMSO or alcohols, resulting in lower, but still notable, solubility.
Dichloromethane (DCM) Aprotic, Non-polarVery Slightly SolubleThe significant polarity mismatch between the compound and this non-polar solvent results in poor solubility.
Toluene Aprotic, Non-polarInsolubleThe aromatic, non-polar nature of toluene makes it a poor solvent for this polar, functionalized molecule.
Hexane Aprotic, Non-polarInsolubleAs a non-polar aliphatic hydrocarbon, hexane is unable to overcome the crystal lattice energy of the solid.

Standardized Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure reproducible and accurate solubility measurements, the shake-flask method is the gold standard. This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution.

Experimental Rationale

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period. This allows the system to reach thermodynamic equilibrium. Subsequent separation of the solid and liquid phases, followed by quantification of the dissolved compound in the supernatant, provides a precise measure of its solubility.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to a known volume of solvent B Seal vial and agitate at a constant temperature (e.g., 24-48h) A->B C Allow solution to settle B->C D Centrifuge to pellet undissolved solids C->D E Filter supernatant with 0.22 µm syringe filter D->E F Prepare accurate dilutions E->F G Quantify concentration via calibrated HPLC-UV F->G

Caption: Standard Operating Procedure for the Shake-Flask Solubility Assay.

Step-by-Step Methodology
  • Preparation of Saturated Solution: To a glass vial, add a pre-weighed excess amount of this compound to a precisely measured volume of the test solvent. An excess is critical to ensure that the solution reaches saturation.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) and agitate for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least one hour to let the excess solid settle. For finely dispersed solids, centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved material.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any particulate matter, immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean analysis vial.

  • Quantification: Prepare a series of accurate dilutions of the filtered supernatant. Analyze these samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Data Analysis: Calculate the concentration of the original, undiluted supernatant, taking into account all dilution factors. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Physicochemical Drivers of Solubility

The solubility of this compound is governed by a dynamic interplay between its intrinsic molecular properties and the characteristics of the solvent environment.

The Critical Role of pH

For an ionizable compound like this, pH is arguably the most dominant factor influencing its aqueous solubility. The carboxylic acid group has a specific pKa, and the protonation state of this group dictates its polarity and, consequently, its solubility.

  • In Acidic Media (pH < pKa): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is less polar, and its solubility in aqueous solutions is minimal.

  • In Basic Media (pH > pKa): The carboxylic acid group is deprotonated, forming the carboxylate anion (-COO⁻). This charged species is significantly more polar, leading to a dramatic increase in aqueous solubility due to favorable ion-dipole interactions with water molecules.

Influence of Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is clearly demonstrated by the solubility data.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the carboxylic acid group and the heteroatoms in the thiazole ring.

  • Polar Aprotic Solvents (e.g., DMSO): These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the compound.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making them poor solvents for this polar molecule.

Conceptual Diagram of Solubility Influences

G cluster_molecular Molecular Properties cluster_solvent Solvent Properties A Solubility of 2,5-Dimethyl-1,3-thiazole- 4-carboxylic acid B Carboxylic Acid Group (pKa) B->A controls ionization C Thiazole Ring (H-bond acceptor) C->A enables interaction D Methyl Groups (Lipophilicity) D->A reduces aqueous solubility E pH of Aqueous Solution E->B determines protonation state F Solvent Polarity F->A like dissolves like G Hydrogen Bonding Capacity G->A facilitates solvation

Caption: Interplay of Molecular and Solvent Factors on Solubility.

Safety and Handling Precautions

When working with this compound, standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Predicting the Acidity of a Novel Thiazole Derivative: A Technical Guide to the pKa of 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive technical overview of the methodologies used to predict the pKa of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will explore both state-of-the-art computational prediction techniques and established experimental determination methods. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven insights to facilitate accurate pKa determination.

Introduction: The Significance of pKa in Drug Discovery

The pKa of a molecule dictates its charge state at a given pH. For a drug candidate, this has far-reaching implications. For instance, the charge of a molecule will affect its ability to cross biological membranes, its binding affinity to the target protein, and its overall ADME (absorption, distribution, metabolism, and excretion) profile. An accurate understanding of a compound's pKa is therefore not just an academic exercise but a cornerstone of rational drug design.

The subject of this guide, this compound, possesses both a potentially acidic carboxylic acid group and a weakly basic thiazole ring. The interplay of these functional groups, influenced by the methyl substituents, makes an intuitive prediction of its pKa challenging. This necessitates the use of robust predictive and experimental techniques.

Computational Prediction of pKa: An In Silico Approach

Computational methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery where large numbers of compounds are screened.[1][2] These approaches can be broadly categorized into empirical methods and quantum mechanical (QM) methods.

Empirical and QSAR-Based Methods

Empirical methods rely on databases of experimentally determined pKa values to build predictive models.[2] These models often use quantitative structure-activity relationship (QSAR) approaches, which correlate structural features of a molecule with its observed pKa.[3]

Several commercial software packages have implemented these methods with a high degree of success. Examples include:

  • ACD/pKa DB: This software utilizes a large database of over 26,000 compounds to predict pKa values based on structural similarity.[4]

  • MoKa: This program employs a novel algorithm based on GRID molecular interaction field descriptors, trained on a diverse set of over 25,000 pKa values.[5] It boasts a prediction error of approximately 0.4 log units.[5]

  • Schrödinger's Epik and Marvin: These tools also leverage extensive databases and machine learning algorithms, including graph convolutional neural networks, to provide rapid and accurate pKa predictions.[6][7]

Table 1: Comparison of Popular Empirical pKa Prediction Software

SoftwareMethodologyKey FeaturesReported Accuracy
ACD/pKa DB Database-driven, substructure-basedLarge database, visualization of ionization centersHigh for compounds similar to database entries
MoKa GRID-based descriptors, machine learningFast, predicts other properties (logP, logD)~0.4 log units error
Schrödinger Epik Ensemble of atomic graph convolutional neural networksRapid, handles complex moleculesHigh accuracy across broad chemical space[6]
Marvin Empirical methodsUser-friendly interface, integrated into other platformsGenerally good for common functional groups

For this compound, these programs would analyze the molecule's structure, identify the ionizable centers (the carboxylic acid and the thiazole nitrogen), and compare the local electronic environment to similar structures in their databases to predict the respective pKa values.

Quantum Mechanical (QM) Methods

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), offer a more first-principles approach to pKa prediction.[8] These methods calculate the Gibbs free energy change of the deprotonation reaction in solution, from which the pKa can be derived. While computationally more intensive, QM methods can be more accurate for novel compounds that are not well-represented in empirical databases.

Schrödinger's Macro-pKa is an example of a tool that combines physics-based DFT calculations with empirical corrections to predict macroscopic pKa values.[9]

Workflow for QM-based pKa Prediction:

Caption: A generalized workflow for quantum mechanical pKa prediction.

Predicted pKa for the Carboxylic Acid Group:

Based on the pKa of the unsubstituted 4-thiazolecarboxylic acid (predicted to be around 3.57) and the electron-donating nature of the two methyl groups, the pKa of the carboxylic acid in this compound is expected to be slightly higher, likely in the range of 4.0 to 4.5 . The methyl groups increase the electron density in the ring, which slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa).

Predicted pKa for the Thiazole Nitrogen:

The thiazole ring itself is weakly basic. The pKa of the thiazole ring is reported to be around 4.5.[10] The presence of the electron-withdrawing carboxylic acid group at the 4-position and the electron-donating methyl groups at the 2- and 5-positions will influence the basicity of the thiazole nitrogen. A precise prediction would require a dedicated computational study.

Experimental Determination of pKa: The Gold Standard

While computational predictions are invaluable, experimental determination remains the definitive method for obtaining accurate pKa values. The two most common techniques are potentiometric titration and UV-Vis spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa.[11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a high-precision pH meter. The pKa is determined from the half-equivalence point of the titration curve.

Experimental Protocol for Potentiometric Titration:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or dioxane to ensure solubility.[11][12] An ionic strength adjuster (e.g., KCl) is added to maintain a constant ionic background.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a burette containing a standardized solution of NaOH (for titrating the carboxylic acid) or HCl (for titrating the thiazole nitrogen).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the analyte has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

References

An In-Depth Technical Guide to Bioisosteres of Thiazole-4-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its inherent physicochemical properties can present significant challenges in drug development, including poor metabolic stability and limited oral bioavailability. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, offers a powerful approach to circumvent these liabilities.[1][2][3] This technical guide provides an in-depth exploration of the bioisosteric modifications of the thiazole-4-carboxylic acid scaffold, detailing the rationale, synthetic strategies, and impact on pharmacological profiles. It is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds based on this important heterocyclic motif.

Introduction: The Strategic Value of the Thiazole-4-Carboxylic Acid Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[4][5] This structural unit is found in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[5][6] The thiazole-4-carboxylic acid moiety, in particular, has garnered significant attention due to its ability to engage in key interactions with biological targets, often acting as a crucial pharmacophore.

The utility of this scaffold is, however, a double-edged sword. While the carboxylic acid group can form vital hydrogen bonds and salt bridges with protein residues, it also imparts a high degree of polarity, which can negatively impact cell permeability and oral absorption.[7] Furthermore, the thiazole ring itself can be susceptible to metabolic oxidation.[8] These challenges necessitate innovative medicinal chemistry strategies to fine-tune the properties of drug candidates built upon this framework. Bioisosterism stands out as a rational and effective approach to address these developability issues.[2][3]

Bioisosteric Replacements for the Thiazole Ring

The replacement of the thiazole ring with other five-membered heterocycles can modulate the electronic properties, metabolic stability, and overall topology of the molecule. Key considerations for selecting a suitable bioisostere include the preservation of aromaticity, similar bond angles, and the ability to present substituents in a comparable spatial orientation.

1,2,4-Oxadiazole: A Stable and Synthetically Accessible Bioisostere

The 1,2,4-oxadiazole ring is a common bioisosteric replacement for amide and ester functionalities and can also serve as a surrogate for the thiazole ring.[9][10] Its key advantages include enhanced metabolic stability and synthetic tractability.

Experimental Protocol: Synthesis of a 3-Aryl-5-substituted-1,2,4-oxadiazole

This protocol describes a general and robust method for the synthesis of 1,2,4-oxadiazoles from readily available starting materials.

Step 1: Amidoxime Formation

  • To a solution of an aryl nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude amidoxime, which can be used in the next step without further purification.

Step 2: Cyclization to form the 1,2,4-Oxadiazole

  • Dissolve the crude amidoxime (1.0 eq) in a suitable solvent such as pyridine or DMF.

  • Add an acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.

Case Study: Improved Potency in 5-HT3 Receptor Antagonists

In the development of potent and selective 5-HT3 receptor antagonists, the thiazole moiety was successfully replaced with other heterocycles, including 1,3,4-oxadiazole, demonstrating the utility of this bioisosteric approach in modulating binding affinity.[11]

ScaffoldKey BioisostereRelative PotencyReference
Thiazole1,3,4-OxadiazoleComparable or Improved[11]
Thiazole1,2,4-ThiadiazoleVariable[12]
ThiazolePyrazoleOften Maintained[8]

Table 1. Comparison of bioisosteric replacements for the thiazole ring in various drug discovery programs.

Bioisosteric Replacements for the 4-Carboxylic Acid Group

The carboxylic acid group is a common liability in drug candidates due to its ionization at physiological pH, leading to poor membrane permeability and rapid clearance.[7] Several bioisosteric replacements have been developed to mimic the acidic properties and hydrogen bonding capabilities of the carboxylic acid while improving the overall pharmacokinetic profile.

Tetrazole: The Gold Standard Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole is arguably the most successful and widely used bioisostere for the carboxylic acid functionality.[13][14] It possesses a similar pKa to a carboxylic acid, is metabolically stable, and can participate in similar hydrogen bonding interactions.[13][15] The replacement of a carboxylic acid with a tetrazole can enhance oral bioavailability by increasing lipophilicity.[16]

Experimental Protocol: Synthesis of a 5-Substituted-1H-tetrazole from a Nitrile

This protocol outlines the [2+3] cycloaddition of an azide source with a nitrile, a common method for tetrazole synthesis.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve the nitrile (1.0 eq) in a suitable solvent such as DMF or toluene.

  • Add an azide source, such as sodium azide (1.5 eq) or azidotrimethyltin (1.2 eq).

  • Add a Lewis acid catalyst, for example, zinc bromide (0.2 eq) or triethylamine hydrochloride (1.5 eq), to facilitate the reaction.

Step 2: Cycloaddition

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully acidify with dilute HCl to pH 2-3. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid. Perform this step in a well-ventilated fume hood with appropriate safety precautions.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted-1H-tetrazole.

Acylsulfonamide: A Non-classical Bioisostere with Modulatable Acidity

Acylsulfonamides are non-classical bioisosteres of carboxylic acids that offer the advantage of tunable acidity based on the nature of the substituent on the sulfonamide nitrogen.[17][18] This allows for the fine-tuning of physicochemical properties to optimize absorption and distribution.

Case Study: Enhanced Cell Viability Effects in MCL-1/BCL-xL Inhibitors

In a study on dual MCL-1/BCL-xL inhibitors, the replacement of a key carboxylic acid with tetrazole and acylsulfonamide motifs was explored. The introduction of a tetrazole resulted in a compound with similar activity to the parent carboxylic acid.[19] Notably, an acylsulfonamide analog demonstrated improved effects on the viability of the HL60 acute myeloid leukemia cell line compared to the original carboxylic acid-containing inhibitor.[19][20]

Carboxylic Acid MimicpKa RangeKey Advantages
Tetrazole4.5 - 5.0Metabolic stability, similar H-bonding
Acylsulfonamide3.5 - 4.5Tunable acidity, improved cell permeability
Hydroxamic Acid~9Metal chelation, often used for metalloenzyme inhibitors
Squaric Acid~1.5, ~3.5Divalent H-bond donor/acceptor

Table 2. Physicochemical properties of common carboxylic acid bioisosteres.

Integrated Bioisosteric Design Strategies

The true power of bioisosterism is often realized when modifications are made to multiple parts of a scaffold. A dual approach, replacing both the thiazole ring and the carboxylic acid, can lead to synergistic improvements in the overall drug-like properties of a molecule.

Bioisosteric_Strategy cluster_ring Ring Bioisosteres cluster_acid Acid Bioisosteres Thiazole-4-Carboxylic Acid Scaffold Thiazole-4-Carboxylic Acid Scaffold Ring Modification Ring Modification Thiazole-4-Carboxylic Acid Scaffold->Ring Modification Replace Thiazole Acid Modification Acid Modification Thiazole-4-Carboxylic Acid Scaffold->Acid Modification Replace Carboxylic Acid Optimized Lead Compound Optimized Lead Compound Ring Modification->Optimized Lead Compound Combine Strategies 1,2,4-Oxadiazole 1,2,4-Oxadiazole Ring Modification->1,2,4-Oxadiazole Acid Modification->Optimized Lead Compound Combine Strategies Tetrazole Tetrazole Acid Modification->Tetrazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole Pyrazole Pyrazole Acylsulfonamide Acylsulfonamide Hydroxamic Acid Hydroxamic Acid

References

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of a Five-Membered Heterocycle

In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the versatility and therapeutic relevance of the thiazole ring.[1] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, serves as a "privileged scaffold" — a molecular core that is consistently found in biologically active compounds.[2] Its unique electronic properties, including π-electron delocalization and the capacity for hydrogen bonding via the nitrogen atom, allow it to interact with a vast array of biological targets with high affinity and specificity.[3][4] From essential natural molecules like Vitamin B1 (Thiamine) to blockbuster synthetic drugs, the thiazole moiety is a recurring feature in agents developed to combat a wide spectrum of human diseases.[5][6]

This guide provides an in-depth exploration of the role of thiazole derivatives in drug discovery, moving beyond a simple catalog of activities. It is designed for researchers and drug development professionals, offering insights into the causality behind synthetic choices, the mechanistic basis of therapeutic action, and the practical methodologies used to identify and optimize new chemical entities. We will examine the core chemistry, delve into key therapeutic applications, and provide validated protocols and workflows that underpin the development of next-generation thiazole-based medicines.

Part 1: The Chemical Foundation - Synthesis and Reactivity

The therapeutic potential of any scaffold is unlocked through chemical synthesis. The ability to predictably and efficiently modify the core thiazole ring at its 2, 4, and 5 positions is fundamental to creating vast libraries of derivatives for biological screening.[7]

The Hantzsch Thiazole Synthesis: A Workhorse Reaction

One of the most reliable and widely used methods for constructing the thiazole ring is the Hantzsch synthesis.[8] This reaction involves the condensation of an α-haloketone with a thioamide. The choice of these two starting materials directly dictates the substituents at the 2, 4, and 5 positions of the final thiazole ring, making it a powerful tool for generating structural diversity.

The causality behind this choice is clear: the α-haloketone provides the C4 and C5 atoms and their substituents, while the thioamide provides the S1, N3, and C2 atoms, along with the C2 substituent. By systematically varying these inputs, medicinal chemists can fine-tune the steric and electronic properties of the resulting molecule to optimize target engagement.

Hantzsch_Synthesis cluster_reactants Starting Materials alpha_haloketone α-Haloketone (Provides C4, C5, and their substituents) condensation Condensation Reaction (e.g., in Ethanol, Reflux) alpha_haloketone->condensation thioamide Thioamide (Provides S1, N3, C2, and C2 substituent) thioamide->condensation intermediate Thiazolinium Intermediate (Cyclization occurs) condensation->intermediate Nucleophilic Attack dehydration Dehydration intermediate->dehydration product Substituted Thiazole Derivative dehydration->product Aromatization

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Representative Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes a generalized procedure for synthesizing a thiazole derivative. The specific reagents, reaction times, and purification methods must be optimized for each unique target molecule.

Objective: To synthesize a 4-aryl-2-amino-thiazole derivative for subsequent biological screening.

Materials:

  • A suitable 2-bromoacetophenone derivative (α-haloketone).

  • Thiourea (thioamide).

  • Anhydrous Ethanol (solvent).

  • Sodium Bicarbonate solution (for neutralization).

  • Standard laboratory glassware for reflux, filtration, and recrystallization.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-bromoacetophenone derivative (10 mmol) and thiourea (12 mmol) in anhydrous ethanol (100 mL).

    • Causality: Ethanol is a common polar protic solvent that facilitates the dissolution of reactants and supports the reaction mechanism. A slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

  • Condensation & Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the hydrobromide salt of the aminothiazole will often form.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. This deprotonates the aminothiazole, yielding the free base.

    • Causality: The product is often formed as an acid salt. Neutralization is required to obtain the final, uncharged compound, which is typically less soluble in the aqueous-alcoholic mixture and will precipitate out.

  • Isolation & Purification: Filter the resulting solid precipitate, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final compound with high purity.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[9]

Part 2: Therapeutic Applications & Mechanisms of Action

The true value of the thiazole scaffold lies in its broad and potent pharmacological activities.[10] Modifications to the core ring system have yielded clinical candidates and approved drugs across numerous therapeutic areas.[6][11]

Drug_Discovery_Pipeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development synthesis Synthesis of Thiazole Library screening High-Throughput Screening (HTS) synthesis->screening Bioassays hit_to_lead Hit-to-Lead Optimization (SAR) screening->hit_to_lead Identify 'Hits' preclinical In Vivo & Toxicity Studies hit_to_lead->preclinical Lead Candidate phase1 Phase I (Safety) preclinical->phase1 IND Filing phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large Scale) phase2->phase3 approval FDA Approval & Market phase3->approval

Caption: High-level drug discovery pipeline for thiazole derivatives.

Anticancer Activity

Thiazole derivatives represent a significant class of anticancer agents, with several approved drugs and many more in clinical development.[4][12] Their efficacy stems from the ability to inhibit a variety of targets crucial for tumor growth and survival.[13]

Key Mechanisms of Action:

  • Kinase Inhibition: Many thiazole derivatives are designed to compete with ATP at the catalytic site of protein kinases, which are often dysregulated in cancer. For example, Dasatinib contains a 2-aminothiazole motif and is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[11] The nitrogen atom of the thiazole ring often acts as a critical hydrogen bond acceptor, anchoring the inhibitor in the active site.[4]

  • Tubulin Polymerization Inhibition: Compounds like the epothilones, which feature a thiazole ring, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death by modulating the levels of apoptotic proteins, such as the BCL2 family.[14][15]

Kinase_Inhibition cluster_inhibition Inhibition kinase Protein Kinase (e.g., VEGFR-2) substrate Substrate Protein kinase->substrate Transfers Phosphate atp ATP atp->kinase binding_site ATP Binding Site atp->binding_site Blocked pathway_on Phosphorylation & Downstream Signaling (Proliferation, Angiogenesis) substrate->pathway_on thiazole Thiazole Derivative (Inhibitor) thiazole->binding_site Binds Competitively pathway_off Signaling Blocked (Apoptosis, Anti-Angiogenesis) binding_site->pathway_off Inhibits Kinase Activity

Caption: Mechanism of kinase inhibition by a thiazole derivative.

A notable example is compound 4c from a recent study, which demonstrated potent inhibition of VEGFR-2, a key receptor in tumor angiogenesis, with an IC₅₀ value of 0.15 µM.[16] This highlights the scaffold's effectiveness in targeting validated oncogenic pathways.

Clinically Used Anticancer Thiazole Drug Primary Target(s) Indication(s)
Dasatinib BCR-ABL, Src family kinasesChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[11]
Ixabepilone Microtubules (Tubulin)Metastatic or locally advanced breast cancer[11]
Dabrafenib BRAF V600E kinaseV600E-mutant metastatic melanoma[11]
Tiazofurin IMP dehydrogenaseAcute Leukemia[5]
Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[17] Thiazole derivatives have long been a fruitful area of research, dating back to the sulfathiazole antibiotics.[18] Their mechanism often involves the inhibition of essential microbial enzymes.[19]

Key Mechanisms & Targets:

  • DNA Gyrase Inhibition: Some thiazole derivatives can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[17][18]

  • Enzyme Inhibition: They can act as inhibitors of other crucial enzymes in metabolic pathways, such as dihydrofolate reductase.[20]

  • Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the integrity of microbial cell membranes.[21]

Recent studies have synthesized thiazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing Minimum Inhibitory Concentrations (MIC) comparable to or better than standard antibiotics like ciprofloxacin.[21]

Thiazole Derivative Class Example Organism Reported MIC (µg/mL) Reference
2,4-disubstituted thiazolesS. aureus3.125[11]
Phenylacetamido-thiazolesE. coli1.56 - 6.25[22]
Hydrazone-thiazole hybridsA. fumigatus0.03[22]
4,6-dimethyl-2-oxo-pyridinyl-thiazolesAntifungal5.8 - 7.8[18]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Thiazole derivatives have shown significant potential as anti-inflammatory agents, often by targeting enzymes in the arachidonic acid pathway.[23][24]

Key Mechanisms & Targets:

  • COX/LOX Inhibition: Many thiazole-based compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[23][24]

  • iNOS Inhibition: Some derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a key inflammatory signaling molecule.[25]

In preclinical models, such as the carrageenan-induced rat paw edema assay, certain thiazole derivatives have demonstrated potent anti-inflammatory effects, significantly reducing swelling and inflammation.[26][27] For example, compounds 3c and 3d in one study showed edema inhibition of up to 44% and 41%, respectively.[26]

Part 3: Experimental Workflow - Cytotoxicity Screening

A critical step in anticancer drug discovery is determining a compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a standard, colorimetric method for assessing cell viability.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized thiazole derivatives against a human cancer cell line (e.g., MCF-7 breast cancer).[15]

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This duration is typically sufficient for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

    • Causality: During this time, only viable cells with active mitochondria will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The thiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges.[28] Its inherent chemical tractability and ability to interact with a multitude of biological targets have cemented its status as a cornerstone of drug discovery.[7][29] The success of approved drugs like Dasatinib validates the therapeutic potential of this core structure and continues to inspire the development of new derivatives.[4]

Future research will likely focus on several key areas:

  • Target Selectivity: Synthesizing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Combination Therapies: Exploring the synergistic effects of thiazole derivatives in combination with other therapeutic agents to overcome drug resistance.[30]

  • Novel Drug Delivery: Developing novel formulations or drug delivery systems to enhance the bioavailability and pharmacokinetic properties of promising thiazole candidates.

By integrating rational design, advanced synthetic chemistry, and robust biological evaluation, the scientific community will continue to unlock the full therapeutic potential of thiazole derivatives, paving the way for new and effective treatments for the world's most pressing diseases.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This guide offers a causality-driven explanation for experimental choices, detailed step-by-step protocols for each stage of the synthesis, and methods for the preparation of key precursors. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization of the final product.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the thiazole core is most effectively achieved via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2][3] This approach is highly convergent and allows for the direct installation of substituents at positions 2, 4, and 5 of the thiazole ring.

Our retrosynthetic analysis of the target molecule, this compound, identifies its immediate precursor as the corresponding ethyl ester. This ester can be disconnected via the Hantzsch cyclization into two primary synthons: thioacetamide, which provides the N1, C2, and the 2-methyl group, and ethyl 2-chloroacetoacetate, which provides the remaining atoms of the ring and the substituents at positions 4 and 5.

G Target This compound Ester Ethyl 2,5-Dimethyl-1,3-thiazole-4-carboxylate Target->Ester Hydrolysis Thioacetamide Thioacetamide Ester->Thioacetamide Hantzsch Synthesis Haloester Ethyl 2-chloroacetoacetate Ester->Haloester Hantzsch Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Preparation of Key Starting Materials

While many starting materials are commercially available, understanding their preparation is crucial for ensuring purity and troubleshooting synthetic challenges.

Protocol for the Synthesis of Ethyl 2-chloroacetoacetate

This key α-halo ester is prepared by the chlorination of ethyl acetoacetate. Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for this transformation.[4][5] The reaction must be performed at low temperatures to prevent side reactions, such as the formation of dichloro- a product.[5]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.14130.14 g1.0
Sulfuryl chloride134.97135.0 g1.0
Dichloromethane (DCM)84.93500 mL-
Saturated NaHCO₃ solution-200 mL-
Anhydrous MgSO₄120.3720 g-

Step-by-Step Protocol

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Add ethyl acetoacetate and 300 mL of DCM to the flask. Cool the mixture to 0-5 °C in an ice bath.

  • Add sulfuryl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Slowly quench the reaction by adding 100 mL of cold water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate.

Protocol for the Synthesis of Thioacetamide

Thioacetamide serves as the source of the 2-methylthiazole fragment. It can be prepared from acetamide using phosphorus pentasulfide (P₄S₁₀) as a thionating agent.[6][7]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Acetamide59.0759.07 g1.0
Phosphorus pentasulfide444.5555.6 g0.125 (for P₄S₁₀)
Benzene78.11400 mL-

Step-by-Step Protocol

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.

  • Add acetamide, phosphorus pentasulfide, and benzene to the flask.

  • Heat the mixture to reflux (approximately 70-75 °C) for 1 hour.[8] The reaction is exothermic and may require initial careful heating.

  • Cool the reaction mixture to room temperature.

  • Carefully decant the benzene solution from the solid residue.

  • Wash the residue with fresh benzene (2 x 50 mL).

  • Combine the benzene fractions and cool in an ice bath to crystallize the thioacetamide.

  • Filter the solid product, wash with cold benzene, and air dry. Recrystallization from benzene or ethanol can be performed for higher purity.[7][8]

Core Synthesis: Step-by-Step Protocols

The overall synthesis proceeds in two main stages: the Hantzsch cyclization to form the thiazole ester, followed by hydrolysis to yield the final carboxylic acid.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Hydrolysis A Thioacetamide + Ethyl 2-chloroacetoacetate B Reaction in Ethanol (Reflux) A->B C Workup & Purification B->C D Ethyl 2,5-Dimethyl-1,3-thiazole- 4-carboxylate C->D E Thiazole Ester + Aqueous NaOH D->E Intermediate Product F Reaction (Reflux) E->F G Acidification (HCl) & Isolation F->G H 2,5-Dimethyl-1,3-thiazole- 4-carboxylic acid G->H

Caption: Overall experimental workflow.

Stage 1: Synthesis of Ethyl 2,5-Dimethyl-1,3-thiazole-4-carboxylate

This stage involves the core Hantzsch thiazole synthesis. The reaction proceeds by initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Mechanism Overview

G A 1. Nucleophilic Attack B 2. Intramolecular Cyclization A->B C 3. Dehydration B->C D 4. Aromatization C->D

Caption: Key mechanistic steps in Hantzsch synthesis.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-chloroacetoacetate164.5916.46 g0.10
Thioacetamide75.137.51 g0.10
Ethanol (95%)46.07200 mL-
Sodium bicarbonate84.0110 g-

Step-by-Step Protocol

  • In a 500 mL round-bottom flask, dissolve thioacetamide in 150 mL of ethanol.

  • Add ethyl 2-chloroacetoacetate to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly add sodium bicarbonate to neutralize the HCl generated during the reaction.

  • Stir for 30 minutes, then filter off the inorganic salts.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Stage 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard base-catalyzed hydrolysis.[9][10]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2,5-dimethylthiazole-4-carboxylate185.2418.52 g0.10
Sodium hydroxide (NaOH)40.008.0 g0.20
Water18.02100 mL-
Ethanol46.07100 mL-
Concentrated HCl (37%)36.46As needed-

Step-by-Step Protocol

  • Dissolve the thiazole ester in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets to the solution.

  • Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting ester.[9]

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted ester or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 30 mL) to remove residual salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to two distinct methyl groups (singlets, ~2.5-2.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for two methyl carbons, four carbons of the thiazole ring (including the carbonyl carbon), and the carboxylic acid carbon (~165-175 ppm).
IR Spectroscopy A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and characteristic C=N and C-S stretches for the thiazole ring.[11]
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₆H₇NO₂S, MW: 157.19).
Melting Point A sharp melting point consistent with a pure compound.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis for Dimethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on the preparation of dimethyl-substituted thiazoles. These structures are of significant interest in medicinal chemistry and materials science. This document will delve into the reaction mechanism, provide a detailed experimental protocol for the synthesis of 2,4-dimethylthiazole, discuss optimization strategies, and highlight the applications of the resulting compounds.

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry.[1][2] It is a versatile and generally high-yielding method for constructing the thiazole ring, a key structural motif in a vast array of biologically active compounds.[1][3] The core of the reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2]

Dimethylthiazole derivatives are particularly valuable building blocks in drug discovery. The methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the ability to efficiently and selectively synthesize various dimethylthiazole isomers is of paramount importance to medicinal chemists.[4][5]

Mechanism and Rationale: A Step-by-Step Look at Ring Formation

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The synthesis of 2,4-dimethylthiazole from thioacetamide and 3-chloro-2,4-pentanedione serves as an illustrative example.

The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring.[3][6]

Hantzsch_Mechanism thioacetamide Thioacetamide intermediate1 Thioimino ether intermediate thioacetamide->intermediate1 Nucleophilic attack haloketone α-Haloketone (3-chloro-2,4-pentanedione) haloketone->intermediate1 product 2,4-Dimethylthiazole intermediate2 Hydroxythiazoline intermediate intermediate1->intermediate2 Intramolecular cyclization intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

This protocol details a standard laboratory procedure for the synthesis of 2,4-dimethylthiazole.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
ThioacetamideC₂H₅NS75.137.51 g (0.1 mol)
3-Chloro-2,4-pentanedioneC₅H₇ClO₂134.5613.46 g (0.1 mol)
Ethanol (absolute)C₂H₅OH46.07100 mL
Sodium bicarbonate (sat. aq. sol.)NaHCO₃84.01As needed
Diethyl ether(C₂H₅)₂O74.12For extraction
Anhydrous magnesium sulfateMgSO₄120.37For drying
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide in 100 mL of absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[1] Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2,4-dimethylthiazole.[7]

Optimization and Troubleshooting

Several factors can influence the yield and purity of the Hantzsch thiazole synthesis. Careful control of these parameters is key to a successful outcome.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions (e.g., self-condensation of the α-haloketone).Use a slight excess of the thioamide (1.1 eq) to ensure complete consumption of the α-haloketone.[7] Maintain the lowest effective reaction temperature to minimize side reactions.[7]
Byproduct Formation Over-alkylation of the thiazole nitrogen, hydrolysis of the α-haloketone.Ensure anhydrous conditions by using dry solvents and reagents.[7] Careful control of stoichiometry is crucial.
Purification Difficulties Presence of polar byproducts.If the product is a solid, recrystallization is often effective.[7] For oils or difficult separations, silica gel column chromatography is the preferred method.[7] An acid-base extraction can be employed to separate the basic thiazole product from neutral byproducts.[7]

Characterization of 2,4-Dimethylthiazole

The synthesized 2,4-dimethylthiazole can be characterized using various spectroscopic techniques.

PropertyValue
Molecular Formula C₅H₇NS[8][9][10]
Molecular Weight 113.18 g/mol [8][9][10][11]
Appearance Colorless to light yellow liquid[9]
Boiling Point 146 °C[9]
Density 1.06 g/mL[9]
Refractive Index n20/D 1.51[9]

Spectroscopic Data:

  • ¹H NMR: Expected signals for two methyl groups and one aromatic proton.

  • ¹³C NMR: Expected signals for the two methyl carbons and the three carbons of the thiazole ring.

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 113.[11]

Applications in Drug Development and Beyond

Thiazole and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][5]

  • Anticancer Agents: The thiazole nucleus is a component of several compounds investigated for their anticancer properties.[12]

  • Antimicrobial and Anti-inflammatory Activity: Many thiazole derivatives have shown potent antimicrobial and anti-inflammatory effects.[1][5]

  • Central Nervous System (CNS) Active Agents: Some thiazole analogs have been developed as effective drugs targeting the CNS.[5]

  • Flavor and Fragrance: 2,4-Dimethylthiazole itself is used as a flavoring agent, often described as having a coffee-like aroma.[13]

  • Materials Science: Thiazole-containing polymers and specialty chemicals are being explored for various industrial applications.[9]

The Hantzsch synthesis provides a robust and adaptable method for accessing these valuable dimethylthiazole building blocks, paving the way for the discovery of new therapeutic agents and advanced materials. The development of more environmentally friendly, one-pot, and multi-component variations of the Hantzsch synthesis continues to expand its utility in modern organic chemistry.[14][15][16]

References

Protocol for ethyl 2,5-dimethylthiazole-5-carboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of 4,5-Dimethylthiazole-2-carboxylic Acid via Ester Hydrolysis

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a bioisostere of various natural and synthetic molecules, enabling it to modulate biological activity. The carboxylic acid functionality, particularly at the 2-position, serves as a critical handle for further molecular elaboration, allowing for the construction of amides, esters, and other derivatives essential for probing structure-activity relationships (SAR). 4,5-Dimethylthiazole-2-carboxylic acid, the target of this protocol, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

This document provides a comprehensive protocol for the hydrolysis of ethyl 4,5-dimethylthiazole-2-carboxylate to its corresponding carboxylic acid. The chosen method is a base-mediated hydrolysis, commonly known as saponification, which offers an efficient and generally irreversible route to the desired product.[4][5]

Note on Nomenclature: The topic requested was "ethyl 2,5-dimethylthiazole-5-carboxylate hydrolysis". However, in standard IUPAC nomenclature for a thiazole ring, the positions are numbered 1 through 5. A substituent cannot be at position 5 while also being the carboxylate group which is also numbered as part of the ring system. It is presumed the intended substrate is ethyl 4,5-dimethylthiazole-2-carboxylate, as the synthesis of the corresponding 4,5-dimethylthiazole-2-carboxylic acid is a logical and documented transformation.

Reaction Principle: The Mechanism of Saponification

Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and a carboxylate salt.[6][7] The reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, which strongly favors the formation of the carboxylate salt.[4][5]

The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[5]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻) as the leaving group.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) to form the highly stable carboxylate salt. This acid-base reaction drives the equilibrium towards the products, rendering the process irreversible under these conditions.[4]

  • Acidification (Workup): To obtain the final neutral carboxylic acid, a subsequent acidification step is required during the workup to protonate the carboxylate salt.[4]

Experimental Protocol: Hydrolysis of Ethyl 4,5-Dimethylthiazole-2-carboxylate

This protocol details a standard laboratory procedure for the saponification of ethyl 4,5-dimethylthiazole-2-carboxylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityNotes
Ethyl 4,5-dimethylthiazole-2-carboxylate185.245.0 g (27.0 mmol)Starting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.962.26 g (54.0 mmol)2.0 equivalents. NaOH or KOH can also be used.[4]
Tetrahydrofuran (THF)-50 mLReaction solvent.
Water (Deionized)-25 mLCo-solvent for LiOH.
Hydrochloric Acid (HCl), 2M Aqueous-~30 mLFor acidification during workup.
Ethyl Acetate-150 mLFor extraction.
Brine (Saturated NaCl solution)-50 mLFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-~5 gFor drying the organic layer.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Procedure

1. Reaction Setup: a. To a 250 mL round-bottom flask, add ethyl 4,5-dimethylthiazole-2-carboxylate (5.0 g, 27.0 mmol) and a magnetic stir bar. b. Add tetrahydrofuran (50 mL) to the flask and stir until the ester is fully dissolved. c. In a separate beaker, dissolve lithium hydroxide monohydrate (2.26 g, 54.0 mmol) in deionized water (25 mL). d. Add the aqueous LiOH solution to the flask containing the ester solution. e. Attach a reflux condenser to the flask.

2. Reaction Execution: a. Heat the reaction mixture to reflux (approximately 66-70°C) using a heating mantle or oil bath. b. Maintain the reflux with vigorous stirring for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be 30-50% ethyl acetate in hexanes. The product should have a lower Rf value than the starting ester.

3. Workup and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the THF using a rotary evaporator. c. Cool the remaining aqueous solution in an ice bath. d. Slowly add 2M HCl while stirring to acidify the mixture to a pH of approximately 2-3.[8][9] A white precipitate of the carboxylic acid should form. e. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). f. Combine the organic layers in a separatory funnel. g. Wash the combined organic layers with brine (50 mL). h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

4. Purification: a. The crude 4,5-dimethylthiazole-2-carboxylic acid can be purified by recrystallization. b. Suitable solvents for recrystallization include ethanol/water, toluene, or ethyl acetate/hexanes.[10] c. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care.

Workflow and Data Summary

The overall process from starting material to the final product is summarized in the workflow diagram below.

hydrolysis_workflow start Ethyl 4,5-dimethylthiazole-2-carboxylate reflux Saponification (LiOH, THF/H2O, Reflux) start->reflux 1. Reaction rotovap Solvent Removal (Rotary Evaporator) reflux->rotovap 2. Workup acidify Acidification & Precipitation (2M HCl, pH 2-3) rotovap->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Drying & Concentration (MgSO4, Rotovap) extract->dry purify Recrystallization dry->purify 3. Purification product Pure 4,5-Dimethylthiazole-2-carboxylic Acid purify->product

Caption: Experimental workflow for the synthesis of 4,5-dimethylthiazole-2-carboxylic acid.

Key Reaction Parameters
ParameterValueRationale
SubstrateEthyl 4,5-dimethylthiazole-2-carboxylateThe starting ester.
BaseLithium Hydroxide (LiOH)A common and effective base for saponification.[4]
Base Stoichiometry2.0 equivalentsEnsures complete consumption of the ester, as the reaction consumes one equivalent. An excess drives the reaction.
Solvent SystemTHF / WaterTHF solubilizes the organic ester, while water dissolves the inorganic base, creating an effective biphasic system.
TemperatureReflux (~66-70°C)Provides sufficient thermal energy to overcome the activation barrier, ensuring a reasonable reaction rate.
Reaction Time4-6 hoursTypical duration for complete conversion, should be confirmed by TLC monitoring.
Workup pH2-3Ensures complete protonation of the carboxylate salt to the less soluble carboxylic acid for efficient extraction.[8][10]
Expected Yield85-95%Saponification reactions are typically high-yielding.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (starting material remains)Insufficient reaction time or temperature.Extend the reflux time and re-check by TLC. Ensure the heating source is maintaining the correct temperature.
Low YieldIncomplete precipitation during acidification.Ensure the pH is sufficiently low (pH 2-3). Cool the solution thoroughly in an ice bath to decrease product solubility.
Product lost during extraction.Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery.
Oily product instead of solidImpurities are present.Purify via column chromatography or attempt recrystallization from a different solvent system.
Product remains in aqueous layerIncomplete protonation of the carboxylate.Re-check the pH of the aqueous layer after extraction. If it is not acidic enough, add more acid and re-extract.

References

Application Notes and Protocols for the Analytical Characterization of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1][2] As a key intermediate and potential active pharmaceutical ingredient (API), the robust and accurate characterization of this compound is paramount. Ensuring its identity, purity, and stability is critical for drug discovery, development, and quality control processes.

This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of this molecule. It is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications for methodological choices and detailed, field-tested protocols. The narrative emphasizes a multi-technique approach, as no single method can provide a complete analytical picture.

Logical Workflow for Comprehensive Characterization

A systematic approach is crucial for the unambiguous characterization of a chemical entity. The following workflow outlines the logical progression of analytical techniques, from initial structural confirmation to quantitative purity assessment.

Analytical_Workflow cluster_Synthesis Synthesis & Isolation cluster_Structural_Elucidation Primary Structural Elucidation cluster_Purity_Quantification Purity & Quantitative Analysis cluster_Final Final Characterization Report Synthesized_Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR Confirm covalent structure MS Mass Spectrometry (MS) (Molecular Weight & Formula) Synthesized_Product->MS Confirm molecular weight HPLC HPLC-UV (Purity & Assay) NMR->HPLC Structure confirmed, proceed to purity FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Identify key bonds MS->HPLC Structure confirmed, proceed to purity FTIR->HPLC Structure confirmed, proceed to purity GCMS GC-MS (after derivatization) (Volatile Impurities) HPLC->GCMS Assess orthogonal purity Report Comprehensive Data Package (Identity, Purity, Structure) HPLC->Report Consolidate all data GCMS->Report Consolidate all data

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of organic molecules. For this compound, ¹H and ¹³C NMR provide direct evidence for the arrangement of protons and carbons, confirming the substitution pattern on the thiazole ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve carboxylic acids and to observe the exchangeable acidic proton.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from analogous thiazole structures.[4][5]

Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Justification
¹H NMR -CH₃ (at C2)~2.7SingletMethyl group attached to the C=N portion of the thiazole ring.
-CH₃ (at C5)~2.5SingletMethyl group attached to the C=C portion of the thiazole ring.
-COOH>12.0Broad SingletAcidic proton, often broad due to hydrogen bonding and exchange.
¹³C NMR -C OOH~165SingletCarbonyl carbon of the carboxylic acid.
C 2-Thiazole~168SingletQuaternary carbon between N and S, deshielded by heteroatoms.
C 4-Thiazole~148SingletQuaternary carbon attached to the carboxylic acid.
C 5-Thiazole~125SingletQuaternary carbon attached to a methyl group.
-C H₃ (at C2)~19SingletMethyl carbon attached to C2.
-C H₃ (at C5)~17SingletMethyl carbon attached to C5.
Step-by-Step Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[3]

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup:

    • Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[3]

  • Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a primary tool for identity confirmation. For this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.

Expected Mass Spectrometric Data
  • Molecular Formula: C₆H₇NO₂S

  • Monoisotopic Mass: 157.020 g/mol

  • Expected Ions (ESI):

    • Positive Mode: [M+H]⁺ = 158.027 m/z

    • Negative Mode: [M-H]⁻ = 156.013 m/z

Step-by-Step Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer for accurate mass measurement, which is crucial for elemental composition determination.

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via an HPLC system for separation from potential non-volatile impurities.

  • Ionization: Utilize ESI in both positive and negative modes to ensure the detection of the most stable ion.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

    • Analyze the fragmentation pattern (MS/MS) if necessary to further confirm the structure.

Predicted Fragmentation Pathway

Understanding the fragmentation can provide additional structural confirmation. A primary fragmentation pathway involves the loss of the carboxylic acid group.

Fragmentation_Pathway Parent [M+H]⁺ m/z 158.027 Frag1 Loss of H₂O [C₆H₆NOS]⁺ m/z 140.016 Parent->Frag1 - H₂O Frag2 Loss of CO & H₂O [C₅H₆NS]⁺ m/z 112.021 Parent->Frag2 - HCOOH

Caption: A plausible ESI+ fragmentation pathway for the parent molecule.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Expertise & Experience: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and for quantitative analysis (assay).[6] A reversed-phase (RP-HPLC) method is ideal for this compound due to its moderate polarity. The carboxylic acid moiety makes its retention sensitive to the pH of the mobile phase. Using a buffered mobile phase at a pH below the pKa of the carboxylic acid (~pH 3-4) will ensure it is in its neutral form, leading to better peak shape and reproducible retention.

Recommended HPLC-UV Method Parameters
Parameter Condition Causality & Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minA gradient ensures the elution of the main peak with good symmetry and also elutes any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Set at the λmax of the compound (~250-280 nm, to be determined experimentally) for maximum sensitivity. DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Step-by-Step Protocol: Purity Analysis
  • Standard/Sample Preparation:

    • Prepare a stock solution of the reference standard at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare the sample for analysis at the same concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample and standard solutions.

  • Data Acquisition & Analysis:

    • Record the chromatogram for the duration of the gradient.

    • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Use the Diode Array Detector to check for peak purity, ensuring no co-eluting impurities are present.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Chromophore Analysis

Expertise & Experience: FTIR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide complementary information. FTIR is excellent for confirming the presence of key functional groups, while UV-Vis helps to characterize the electronic structure and can be used for quantitative measurements via Beer's Law.

Key Spectroscopic Features
Technique Vibration / Transition Expected Wavenumber / Wavelength Interpretation
FTIR O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding of the -COOH group.[7]
C=O stretch (Carboxylic Acid)~1700 cm⁻¹ (strong)Strong, sharp peak indicating the carbonyl of the carboxylic acid.[8]
C=N / C=C stretch (Thiazole)1610 - 1550 cm⁻¹Absorptions characteristic of the thiazole ring system.[8]
UV-Vis π → π* transitions~250 - 280 nmCorresponds to the electronic transitions within the conjugated thiazole ring system.[9]
Step-by-Step Protocols

FTIR (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Acquire a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Label the significant peaks corresponding to the functional groups.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should yield an absorbance between 0.2 and 1.0 AU for accuracy.

  • Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.

  • Place the cuvettes in the spectrophotometer.

  • Perform a baseline correction with the blank.

  • Scan the sample over a range of 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

References

Application Note: Structural Elucidation of Thiazole Carboxylic Acids using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole carboxylic acids represent a cornerstone in medicinal chemistry and materials science, with their derivatives forming the backbone of numerous pharmaceuticals and functional materials. The precise structural characterization of these molecules is paramount for understanding their bioactivity, reactivity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers an unparalleled, non-destructive method for the unambiguous determination of their molecular architecture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and interpretation of 1H and 13C NMR spectra for the analysis of thiazole carboxylic acids. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Foundational Principles: Understanding the NMR Spectrum of Thiazole Carboxylic Acids

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is termed the chemical shift. It is a direct measure of the electronic shielding around a nucleus. In thiazole carboxylic acids, the electronegative nitrogen and sulfur atoms within the aromatic ring, along with the electron-withdrawing nature of the carboxylic acid group, create a distinct electronic landscape. This results in characteristic chemical shifts for the ring protons and carbons, which are highly informative for positional isomer determination. For instance, protons and carbons closer to the heteroatoms and the carboxylic acid group will be "deshielded" and appear at a higher chemical shift (further downfield).[1][2]

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of nuclear spins through the bonding electrons, causing the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms. The number of bonds separating the coupled nuclei and their dihedral angle influences the J-value. In thiazole rings, the coupling constants between adjacent protons (³J) are typically in the range of 3-5 Hz, while long-range couplings (⁴J or ⁵J) over more bonds can also be observed and are valuable for confirming assignments.[3][4][5]

  • Integration: For ¹H NMR, the area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratios of different proton environments within the molecule, serving as a critical check for structural assignments.

Experimental Protocols: From Sample Preparation to Data Acquisition

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: A Self-Validating System

A robust sample preparation protocol is the foundation of reliable NMR analysis. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]

Materials:

  • Thiazole carboxylic acid sample (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • High-purity deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipettes and filter plugs (e.g., glass wool)

  • Volumetric flasks and vials

Protocol:

  • Solvent Selection: The choice of solvent is paramount.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice for thiazole carboxylic acids due to its excellent dissolving power for polar compounds. A key advantage is that the acidic proton of the carboxylic acid is typically observed as a distinct, albeit broad, singlet between 10-13 ppm, providing direct evidence of its presence.[7][8]

    • CDCl₃ (Chloroform-d): While a common solvent for general organic compounds, it is less polar than DMSO-d₆ and may not be suitable for all thiazole carboxylic acids.[6] The carboxylic acid proton signal in CDCl₃ can be very broad and its position is highly concentration-dependent due to hydrogen bonding and dimerization.[9][10]

    • Methanol-d₄ (CD₃OD): This is a good alternative for polar compounds. However, the acidic proton of the carboxylic acid will exchange with the deuterium of the hydroxyl group in the solvent, leading to the disappearance of the -COOH signal in the ¹H NMR spectrum. This can be used as a confirmatory experiment.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.[6][11][12] For the less sensitive ¹³C nucleus, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][11]

  • Dissolution and Filtration:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the chosen deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube.[13] This removes any particulate matter that can disrupt the magnetic field homogeneity and degrade spectral resolution.[6]

  • Final Sample Volume: The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of 4-5 cm.[6][12] This ensures that the sample is within the active volume of the instrument's receiver coil.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and should be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Angle30-45°Provides a good compromise between signal intensity and allowing for faster repetition rates.
Spectral Width-2 to 14 ppmEncompasses the typical chemical shift range for organic molecules, including the downfield carboxylic acid proton.
Acquisition Time2-4 sA longer acquisition time results in better digital resolution, allowing for more accurate determination of coupling constants.
Relaxation Delay2-5 sEnsures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate integration.
Number of Scans8-32Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupledSimplifies the spectrum by collapsing all carbon signals to singlets, making it easier to identify the number of unique carbon environments.
Spectral Width0 to 200 ppmCovers the entire chemical shift range for most organic compounds.
Acquisition Time1-2 sA balance between resolution and experimental time.
Relaxation Delay2-5 sCarbon nuclei, especially quaternary carbons, can have long relaxation times. A sufficient delay is necessary for accurate quantitative analysis, although for routine spectra, a shorter delay is often used to save time.
Number of of Scans1024 or moreDue to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Spectral Interpretation: A Systematic Approach

The interpretation of NMR spectra is a puzzle-solving exercise where each piece of data contributes to the final structural picture.

¹H NMR Spectral Analysis
  • Thiazole Ring Protons: The chemical shifts of the thiazole ring protons are highly diagnostic of the substitution pattern.

    • H2: The proton at the C2 position is typically the most deshielded due to its proximity to both the nitrogen and sulfur atoms, usually appearing in the range of 8.5-9.5 ppm.[14]

    • H4 & H5: The chemical shifts of these protons are influenced by the position of the carboxylic acid. Generally, they resonate in the aromatic region between 7.0 and 8.5 ppm.[14] The specific positions can be predicted based on the electron-withdrawing or -donating effects of the substituents.

  • Carboxylic Acid Proton (-COOH): As mentioned, this proton gives a broad singlet in the downfield region of 10-13 ppm in non-exchanging solvents like DMSO-d₆.[7][8][9] Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Analysis
  • Thiazole Ring Carbons:

    • C2: This carbon is significantly deshielded and typically resonates between 150-170 ppm.[15][16]

    • C4 & C5: These carbons appear in the range of 110-150 ppm.[15][16] The exact chemical shifts are sensitive to the substitution pattern.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and is typically found in the range of 160-185 ppm.[7][17]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thiazole Carboxylic Acids

NucleusPositionTypical Chemical Shift (ppm)Notes
¹HH28.5 - 9.5Often a singlet or a small doublet due to long-range coupling.
¹HH47.0 - 8.5Multiplicity depends on the presence of a proton at H5.
¹HH57.0 - 8.5Multiplicity depends on the presence of a proton at H4.
¹H-COOH10 - 13Broad singlet in DMSO-d₆, exchanges in D₂O.[7][8][9]
¹³CC2150 - 170[15][16]
¹³CC4110 - 150[15][16]
¹³CC5110 - 150[15][16]
¹³C-COOH160 - 185[7][17]

Workflow for Structural Elucidation

The following workflow provides a logical pathway from sample preparation to final structure confirmation.

G Workflow for NMR Analysis of Thiazole Carboxylic Acids cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 1D NMR Analysis cluster_3 2D NMR (if needed) cluster_4 Final Structure Confirmation a Weigh Sample (5-25 mg for 1H, 20-100 mg for 13C) b Select & Add Deuterated Solvent (e.g., DMSO-d6) a->b c Dissolve & Filter into NMR Tube b->c d Acquire 1H NMR Spectrum c->d e Acquire 13C NMR Spectrum d->e f Analyze 1H: - Chemical Shifts - Integration - Coupling Patterns e->f g Analyze 13C: - Number of Signals - Chemical Shifts f->g h Propose Initial Structure(s) g->h i Acquire COSY Spectrum (H-H Connectivity) h->i For complex structures or ambiguity l Integrate 1D & 2D Data h->l j Acquire HSQC Spectrum (Direct C-H Connectivity) i->j k Acquire HMBC Spectrum (Long-Range C-H Connectivity) j->k k->l m Confirm Structure & Assign All Signals l->m n Final Report m->n

Figure 1: A comprehensive workflow for the structural elucidation of thiazole carboxylic acids using NMR spectroscopy.

Advanced 2D NMR Techniques for Unambiguous Assignments

For complex or novel thiazole carboxylic acid derivatives, 1D NMR spectra may be insufficient for complete structural assignment due to overlapping signals or ambiguous connectivities. In such cases, 2D NMR experiments are indispensable.[18][19][20][21]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, providing a roadmap of the proton-proton connectivity within the molecule.[20][22][23]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a powerful tool for assigning carbon signals based on the assignment of their attached protons.[18][20][22][23]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is particularly useful for identifying connectivity to quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.[18][22][23]

By combining the information from these 2D NMR experiments, a self-consistent and unambiguous structural assignment can be achieved.

References

Using 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to a Versatile Heterocyclic Building Block for Organic Synthesis

Application Note: 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Introduction: The Strategic Value of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science, found in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design.[3][4] this compound emerges as a particularly valuable building block, offering a stable, pre-functionalized thiazole core. The carboxylic acid handle at the C4 position provides a versatile anchor point for a multitude of synthetic transformations, enabling the systematic construction of diverse molecular architectures.

This guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the core applications of this reagent. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-tested protocols for its most common and impactful transformations: amide bond formation and esterification.

Property Value
CAS Number 113366-73-7[5]
Molecular Formula C₆H₇NO₂S[5]
Molecular Weight 157.19 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in THF, DCM, and alcohols. Insoluble in water.

Handling & Storage: Store in a cool, dry place away from incompatible materials. Handle using standard personal protective equipment (gloves, safety glasses, lab coat). The compound is stable under normal laboratory conditions.

Core Application I: Amide Bond Formation for Bioactive Molecules

The amide bond is arguably the most fundamental linkage in medicinal chemistry, central to the structure of peptides, proteins, and a vast number of top-selling pharmaceuticals.[3][6] this compound serves as an excellent substrate for coupling with a wide range of primary and secondary amines to generate novel thiazole carboxamides, which have shown potential as c-Met kinase inhibitors and other therapeutic agents.[3][7]

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[8][9] Modern coupling reagents provide mild and efficient pathways to achieve this transformation.

Workflow for Amide Bond Formation

cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve Thiazole Acid & Amine in Aprotic Solvent (e.g., DMF, DCM) B Add Base (e.g., DIPEA, TEA) A->B C Add Coupling Reagent (e.g., HATU, EDC/HOBt) B->C D Stir at RT (0.5 - 16 h) C->D E Aqueous Work-up (Quench, Wash) D->E F Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F G Concentrate in vacuo F->G H Purify by Chromatography or Recrystallization G->H

Caption: General workflow for amide coupling reactions.

Protocol 2.1: High-Efficiency Coupling using HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a urea/aminium-based coupling reagent known for its high efficiency, rapid reaction times, and ability to couple sterically hindered substrates with minimal racemization.[6][8] It is often the reagent of choice when other methods fail.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.

  • Add HATU (1.2 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2.2: Carbodiimide-Mediated Coupling using EDC/HOBt

Rationale: The combination of a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a classic, cost-effective method for amide synthesis.[8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Add the base (TEA or DIPEA, 2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.5 eq) to the cold, stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS. Once complete, dilute with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Amine Substrate Coupling Method Typical Yield Notes
AnilineHATU, DIPEA, DMF85-95%Electron-neutral aromatic amine couples efficiently.
4-NitroanilineHATU, DIPEA, DMF70-85%Electron-deficient amines are less nucleophilic and benefit from a strong coupling agent like HATU.[10]
BenzylamineEDC/HOBt, TEA, DCM90-98%Highly nucleophilic aliphatic amines react cleanly.
DiisopropylamineHATU, DIPEA, DMF60-75%Sterically hindered secondary amines require more forcing conditions and a potent coupling reagent.[10]

Core Application II: Ester Synthesis for Prodrugs and Intermediates

Esterification is a fundamental transformation that converts the carboxylic acid into an ester, a functional group prevalent in prodrug strategies to enhance bioavailability and in synthetic sequences as a protecting group or reactive intermediate.[4]

Protocol 3.1: Classic Fischer Esterification

Rationale: For simple, unhindered primary or secondary alcohols, the Fischer esterification offers a straightforward, scalable method.[11] The reaction is catalyzed by a strong acid and driven to completion by using the alcohol as the solvent (a large excess), which shifts the equilibrium toward the product side.[11]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Round-bottom flask, reflux condenser

Procedure:

  • Suspend this compound in the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Carefully add concentrated H₂SO₄ (catalytic amount) to the suspension.

  • Heat the mixture to reflux and maintain for 4-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting acid.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.

Protocol 3.2: Mild Steglich Esterification for Complex Alcohols

Rationale: The Steglich esterification is ideal for acid-sensitive substrates or sterically hindered alcohols where the Fischer method is ineffective.[12] It uses Dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a highly effective acylation catalyst.[12][13] This method proceeds under mild, neutral conditions at room temperature.

Steglich Esterification Mechanism

RCOOH Thiazole-COOH AcylIsourea O-Acylisourea (Active Intermediate) RCOOH->AcylIsourea Step 1: Activation DCC DCC DCC->AcylIsourea Step 1: Activation DMAP DMAP (cat.) AcylPyridinium N-Acylpyridinium Ion (Highly Electrophilic) ROH R'-OH Ester Ester AcylIsourea->AcylPyridinium Step 2: Catalysis DCU DCU (precipitate) AcylIsourea->DCU Byproduct Formation AcylPyridinium->Ester Step 3: Nucleophilic Attack

Caption: Mechanism of the DCC/DMAP-catalyzed Steglich Esterification.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., tert-Butanol, complex secondary alcohol) (1.5 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the cold reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ether or ethyl acetate, wash with 0.5 N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting ester by flash column chromatography.

Alcohol Substrate Method Typical Yield Notes
EthanolFischer85-95%Simple, efficient for primary alcohols.
IsopropanolSteglich80-90%Secondary alcohol, benefits from milder conditions.
tert-ButanolSteglich70-85%Sterically hindered alcohol requires the DCC/DMAP method for good conversion.[13]
Benzyl AlcoholSteglich90-98%Excellent for acid-sensitive or valuable alcohols.

Conclusion

This compound is a robust and highly adaptable building block for organic synthesis. The protocols detailed herein for amide bond formation and esterification represent foundational, high-yield transformations that open the door to vast chemical libraries. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently employ this versatile thiazole scaffold to construct novel compounds for applications ranging from targeted therapeutics to advanced functional materials.

References

Applications of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the applications of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid in medicinal chemistry. While direct and extensive documentation of this specific molecule's biological activity is emerging, its structural features designate it as a privileged scaffold for the design and synthesis of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for its utilization in drug discovery programs.

The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for developing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The carboxylic acid moiety, while sometimes associated with pharmacokinetic challenges, provides a crucial handle for forming key interactions with biological targets or for further chemical modification to fine-tune a compound's properties.[3]

This guide will delve into the potential of this compound as a versatile building block, particularly in the development of kinase inhibitors, a critical class of therapeutics in oncology and beyond.[7][8]

Part 1: The Strategic Value of the this compound Scaffold

The this compound scaffold offers several strategic advantages in medicinal chemistry design:

  • Structural Rigidity and Defined Vectorial Chemistry: The thiazole ring provides a rigid core, which helps in pre-organizing appended functional groups in a defined spatial orientation. This is crucial for achieving high-affinity binding to protein targets. The substituents at positions 2, 4, and 5 allow for precise vectorial exploration of the binding pocket.

  • Hydrogen Bonding Capabilities: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the carboxylic acid group is a potent hydrogen bond donor and acceptor. These interactions are fundamental for molecular recognition by protein targets.[1]

  • Lipophilic and Aromatic Character: The methyl groups contribute to the lipophilicity of the molecule, which can be modulated to optimize cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The aromatic nature of the thiazole ring allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's active site.[9]

  • Synthetic Tractability: The carboxylic acid group serves as a versatile synthetic handle for derivatization, most commonly through amide bond formation, to generate libraries of compounds for structure-activity relationship (SAR) studies.[10]

Part 2: Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. The thiazole scaffold has been successfully employed in the design of various kinase inhibitors.[8] Based on the extensive literature on thiazole carboxamides as c-Met and COX inhibitors, we can hypothesize the application of this compound as a key building block for novel kinase inhibitors.[1][10]

The general pharmacophore model for many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding site, with side chains extending into more specific regions of the kinase. The this compound can be derivatized to fit this model, with the thiazole ring occupying the hinge-binding region and the amide-linked substituents exploring other pockets.

Below is a proposed workflow for the development of kinase inhibitors using this scaffold.

G cluster_0 Scaffold-Based Drug Discovery Workflow Start This compound Synthesis Synthesis of Amide Library Start->Synthesis Amide Coupling Screening In Vitro Kinase Assay (Primary Screen) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Potent Hits SAR SAR & Lead Optimization Hit_ID->SAR SAR->Synthesis Iterative Design In_Vitro In Vitro Cellular Assays (e.g., MTT) SAR->In_Vitro Lead Lead Candidate SAR->Lead In_Vitro->SAR

Caption: Workflow for scaffold-based kinase inhibitor discovery.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its derivatization, followed by a general protocol for an in vitro kinase inhibition assay.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2,4-dimethylthiazole-5-carboxylic acid and employs a standard ester hydrolysis.[11]

Step 1: Hydrolysis of Ethyl 2,5-Dimethyl-1,3-thiazole-4-carboxylate

  • To a solution of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1N hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Parameter Value Reference
Starting Material Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylateCommercially available
Reagents Sodium hydroxide, Ethanol, Hydrochloric acidStandard laboratory grade
Typical Yield >90%[11]
Characterization ¹H NMR, ¹³C NMR, Mass SpectrometryStandard analytical techniques
Protocol 2: Synthesis of a 2,5-Dimethyl-1,3-thiazole-4-carboxamide Library

This protocol describes a general method for the synthesis of an amide library from the parent carboxylic acid for SAR studies.[10]

Step 1: Amide Coupling

  • Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir for 30 minutes at room temperature under an inert atmosphere (e.g., Argon).

  • Add the desired aniline or amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G cluster_0 Amide Synthesis Workflow Acid This compound Coupling EDC/DMAP Coupling Acid->Coupling Amine Primary/Secondary Amine Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: General workflow for amide synthesis.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., c-Met Kinase)

This is a general protocol for a radiometric-based kinase assay to determine the IC₅₀ values of the synthesized compounds.

Step 1: Assay Setup

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant human c-Met kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Step 2: Termination and Detection

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate using a scintillation counter.

Step 3: Data Analysis

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Kinase Recombinant human c-Met (or other kinase of interest)
Substrate e.g., poly(Glu, Tyr) 4:1
Cofactor [γ-³²P]ATP
Detection Method Scintillation counting
Endpoint IC₅₀ value

Part 4: Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not available, we can infer potential SAR trends from related thiazole-based inhibitors.[12][13]

  • Amide Substituent: The nature of the substituent attached to the amide nitrogen is critical for potency and selectivity. Bulky and hydrophobic groups may be required to occupy specific pockets in the kinase active site. The presence of hydrogen bond donors or acceptors on this substituent can also significantly impact binding affinity.

  • Thiazole Substituents: The methyl groups at the 2 and 5 positions contribute to the overall lipophilicity and may have steric interactions within the binding site. Modification of these positions could be a strategy for lead optimization to improve potency or alter the selectivity profile.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Its favorable structural and chemical properties, combined with its synthetic accessibility, make it an attractive starting point for drug discovery campaigns. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity in their quest for new medicines.

References

Application Notes and Protocols for the Development of c-Met Kinase Inhibitors Using Thiazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting c-Met in Oncology with Thiazole Carboxamides

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), are critical regulators of cellular growth, motility, and morphogenesis during embryonic development and tissue repair.[1][2][3] However, dysregulation of the HGF/c-Met signaling pathway is a well-documented driver of tumorigenesis, progression, and metastasis in a wide array of human cancers, including those of the lung, stomach, breast, and pancreas.[1][3][4] Aberrant c-Met activation can occur through various mechanisms such as gene amplification, mutations, or protein overexpression, leading to the activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[3][4] This sustained signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making c-Met an attractive target for therapeutic intervention in oncology.[1][3][5]

Small molecule tyrosine kinase inhibitors (TKIs) have emerged as a promising strategy to counteract the oncogenic effects of dysregulated c-Met signaling.[2][5] Among the various chemical scaffolds explored, thiazole and thiadiazole carboxamides have demonstrated significant potential for the development of potent and selective c-Met inhibitors.[6][7][8] The thiazole ring, a privileged scaffold in medicinal chemistry, can engage in crucial hydrogen bonding interactions within the c-Met kinase domain.[6][8] This application note provides a comprehensive guide for researchers on the design, synthesis, and evaluation of thiazole carboxamide-based c-Met inhibitors, from initial biochemical screening to cellular characterization.

The c-Met Signaling Pathway and Inhibition Strategy

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain, creating docking sites for various downstream signaling proteins and adaptors.[6] This initiates a cascade of events culminating in a malignant phenotype. The primary strategy for inhibiting c-Met with small molecules, including thiazole carboxamides, is to competitively block the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[5]

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm c-Met c-Met GRB2/SOS GRB2/SOS c-Met->GRB2/SOS Recruits STAT3 STAT3 c-Met->STAT3 GAB1 GAB1 c-Met->GAB1 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Invasion Invasion STAT3->Invasion GAB1->PI3K HGF HGF HGF->c-Met Binds & Activates Thiazole Carboxamide Inhibitor Thiazole Carboxamide Inhibitor Thiazole Carboxamide Inhibitor->c-Met Inhibits ATP Binding

Caption: The HGF/c-Met signaling pathway and the mechanism of its inhibition by thiazole carboxamides.

Workflow for Thiazole Carboxamide-Based c-Met Inhibitor Development

The development of novel c-Met inhibitors follows a structured, multi-step process that begins with the design and synthesis of candidate compounds, followed by a hierarchical series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

development_workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_preclinical Preclinical Development Design Lead Compound Design (Thiazole Carboxamide Scaffold) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF) Synthesis->Biochemical_Assay Test Compounds Cellular_Assay Cellular Phosphorylation Assay (e.g., Western Blot, KIRA) Biochemical_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTS) Cellular_Assay->Proliferation_Assay Selectivity_Profiling Kinase Selectivity Profiling Proliferation_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic Studies (In Vivo) Selectivity_Profiling->PK_Studies Lead Candidate Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A generalized workflow for the development of thiazole carboxamide-based c-Met inhibitors.

Protocols for Evaluation

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of test compounds against the c-Met kinase.[6]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. The phosphorylated substrate is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal. Inhibitors will reduce the phosphorylation and thus decrease the FRET signal.

Materials:

  • Recombinant c-Met kinase (catalytic domain)

  • Biotinylated peptide substrate

  • ATP

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Kinase assay buffer

  • Test compounds (thiazole carboxamides) dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 2 µL of the diluted test compounds. For control wells, add 2 µL of DMSO.

  • Add 4 µL of a solution containing the c-Met kinase and the biotinylated peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km for c-Met.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Representative Thiazole Carboxamide c-Met Inhibitors c-Met IC50 (nM)
Compound 51ah9.26
Compound 51ak3.89
Compound 51al5.23
Compound 51am2.54
Compound 51an3.73
Foretinib (Reference)3.15

Data synthesized from a study on thiazole/thiadiazole carboxamide derivatives.[6]

Protocol 2: Cellular c-Met Phosphorylation Assay (Western Blot)

This protocol details the assessment of a compound's ability to inhibit c-Met autophosphorylation in a cellular context.[9][10]

Principle: A c-Met amplified cancer cell line (e.g., MKN-45 or SNU-5 gastric cancer cells) is treated with the test compound.[6][9] Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated c-Met (p-c-Met) and total c-Met. A potent inhibitor will reduce the p-c-Met levels without affecting the total c-Met levels.

Materials:

  • MKN-45 or SNU-5 gastric cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed MKN-45 or SNU-5 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 2-4 hours. Include a DMSO-only vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Met and GAPDH to ensure equal loading.

Protocol 3: Cell Viability and Proliferation Assay (MTS Assay)

This protocol measures the effect of thiazole carboxamide inhibitors on the viability and proliferation of c-Met dependent cancer cells.[9]

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in the culture.

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45, SNU-5) and a c-Met independent cell line for selectivity assessment.[6][9]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTS reagent

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.

  • Incubate the cells for 72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Compound Cell Line Antiproliferative Activity (GI50 in µM)
Compound 51amMKN-45 (c-Met amplified)0.08
Compound 51amMDA-MB-2311.25
ForetinibMKN-45 (c-Met amplified)0.12

Data synthesized from a study on thiazole/thiadiazole carboxamide derivatives, demonstrating selectivity for a c-Met amplified cell line.[6]

Conclusion and Future Directions

The development of c-Met inhibitors based on the thiazole carboxamide scaffold represents a promising avenue for targeted cancer therapy. The protocols outlined in this application note provide a robust framework for the identification and characterization of novel, potent, and selective c-Met inhibitors. Future work in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring combination therapies to overcome potential resistance mechanisms. The continued application of these methodologies will undoubtedly accelerate the discovery of new and effective treatments for patients with c-Met-driven malignancies.

References

Application Notes & Protocols: A Methodological Guide to Evaluating the Antibacterial Activity of 2,5-Dimethylthiazole-4-carboxylic Acid (DMTC) against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rise of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents.[1][2][3][4] The thiazole scaffold has emerged as a promising pharmacophore in the development of new antibacterial drugs, with numerous derivatives demonstrating potent activity against clinically significant Gram-positive bacteria.[5][6][7] This document provides a comprehensive suite of protocols for the systematic evaluation of novel thiazole compounds, using the hypothetical molecule 2,5-Dimethylthiazole-4-carboxylic Acid (DMTC) as a model. We present a structured, three-part experimental workflow designed for researchers in drug discovery and microbiology. This guide details the determination of primary efficacy parameters (MIC and MBC), the characterization of bactericidal dynamics (Time-Kill Assay), and the investigation of a potential mechanism of action (Membrane Permeabilization). Each protocol is grounded in established methodologies and provides the scientific rationale behind critical steps, ensuring robust and reproducible results.

PART 1: Primary Efficacy Assessment: Inhibitory & Bactericidal Activity

The initial evaluation of any potential antimicrobial agent involves determining the minimum concentration required to inhibit bacterial growth and the minimum concentration required to kill the bacteria. These two key parameters, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), serve as the foundation for all further characterization.[8]

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[8][9][10] This protocol conforms to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Scientific Rationale: This assay identifies the lowest concentration of the test compound that prevents visible bacterial growth. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as its divalent cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which is critical as these ions can influence the activity of certain antimicrobial agents. Standardizing the initial bacterial inoculum ensures that the results are consistent and comparable across different experiments.

Materials:

  • 2,5-Dimethylthiazole-4-carboxylic Acid (DMTC)

  • Staphylococcus aureus (e.g., ATCC 29213 or a relevant MRSA strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Shaking incubator (35-37°C)

Procedure:

  • Preparation of DMTC Stock Solution: Prepare a 1280 µg/mL stock solution of DMTC in DMSO. Subsequent dilutions should be made in CAMHB to minimize the final DMSO concentration to ≤1%, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of S. aureus. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare the starting concentration by adding a volume of the DMTC stock solution to CAMHB. For example, to achieve a final test concentration of 64 µg/mL, add 10 µL of the 1280 µg/mL stock to 990 µL of CAMHB, then add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no DMTC). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 2d) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of DMTC at which there is no visible turbidity (growth).[12]

Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a quantitative follow-up to the MIC assay, designed to determine if an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11][13]

Scientific Rationale: The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[12][14] By subculturing from the clear wells of the MIC plate onto agar, we can determine if the bacteria were merely inhibited or actively killed. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[12][13]

Materials:

  • MIC plate from Protocol 1.1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations of DMTC that showed no visible growth.

  • Plating: From each selected well, plate a 10 µL aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the concentration from which the aliquot was taken.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of DMTC that results in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would be ≤500 CFU/mL, which corresponds to ≤5 colonies from a 10 µL aliquot).[12]

Hypothetical Data Summary

The results from these primary assays should be summarized clearly.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213DMTC482Bactericidal
MRSA USA300DMTC8162Bactericidal
Vancomycin (Control)S. aureus ATCC 29213122Bactericidal

PART 2: Characterizing the Dynamics of Antibacterial Activity

While MIC and MBC values provide static endpoints, a time-kill curve assay reveals the pharmacodynamics of the compound, showing the rate and extent of bacterial killing over time.[15]

Protocol 2.1: Time-Kill Curve Assay

Scientific Rationale: This assay exposes a standardized bacterial population to various concentrations of the antimicrobial agent (typically multiples of the MIC) and measures the number of viable bacteria at specified time intervals.[16] The resulting data helps to visualize the concentration-dependent killing kinetics and definitively classify the agent's activity. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]

Materials:

  • DMTC

  • S. aureus strain

  • CAMHB and MHA plates

  • Sterile flasks or tubes

  • Shaking incubator (35-37°C)

  • Phosphate-Buffered Saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of S. aureus in CAMHB, adjusting the concentration to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in several flasks.

  • Assay Setup: To the flasks, add DMTC to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no DMTC.

  • Incubation and Sampling: Incubate all flasks at 37°C with constant shaking (e.g., 220 rpm). At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile PBS. b. Plate 100 µL from the appropriate dilutions onto MHA plates. c. Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the results as log₁₀ CFU/mL versus time.

Experimental Workflow for Efficacy Assessment

G cluster_0 Part 1: Primary Efficacy cluster_1 Part 2: Activity Dynamics cluster_2 Part 3: Mechanism Insight MIC Protocol 1.1: MIC Assay (Broth Microdilution) MBC Protocol 1.2: MBC Assay (Subculturing) MIC->MBC Use clear wells Data1 Determine MIC & MBC/MIC Ratio MBC->Data1 TimeKill Protocol 2.1: Time-Kill Assay (Multiple MICs over 24h) Data2 Characterize Killing Rate TimeKill->Data2 Membrane Protocol 3.1 & 3.2: Membrane Permeability Assays Data3 Investigate Mechanism Membrane->Data3 Start Start: Novel Compound (DMTC) Start->MIC Data1->TimeKill If MIC is promising Data2->Membrane If bactericidal End Comprehensive Profile of Antibacterial Activity Data3->End

Caption: Overall workflow for characterizing a novel antibacterial compound.

PART 3: Investigating the Mechanism of Action

Understanding how a compound kills bacteria is crucial for its development. Many antimicrobial agents, particularly those with cationic or amphipathic structures, function by disrupting the bacterial cell membrane.[17] Assays using fluorescent probes can rapidly assess membrane integrity.

Protocol 3.1: Membrane Permeabilization Assay

Scientific Rationale: This protocol uses the fluorescent dye N-phenyl-1-naphthylamine (NPN) to assess outer membrane disruption and propidium iodide (PI) for inner membrane damage.[18][19] NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane.[18][20] PI is a nucleic acid stain that is impermeant to cells with intact cytoplasmic membranes; an increase in PI fluorescence indicates catastrophic membrane failure.[10][19]

Materials:

  • S. aureus strain

  • HEPES buffer (5 mM, pH 7.2) with 20 mM glucose

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • Propidium Iodide (PI) stock solution (e.g., 1 mM in water)

  • DMTC at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Positive control (e.g., Triton X-100 or a known membrane-active antibiotic)

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader

Procedure:

  • Bacterial Preparation: a. Grow S. aureus to mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation (e.g., 1000g for 10 min). c. Wash the pellet once with HEPES buffer and resuspend in the same buffer to an OD₆₀₀ of 1.0.[20]

  • Assay Setup (in triplicate in a 96-well plate): a. Add 50 µL of HEPES buffer to each well. b. Add 25 µL of DMTC at various concentrations (or positive/negative controls). c. For NPN Assay: Add 25 µL of NPN working solution (diluted from stock in HEPES buffer). d. For PI Assay: Add 25 µL of PI working solution (diluted from stock in HEPES buffer).

  • Initiate Reaction: Add 50 µL of the prepared bacterial suspension (from step 1c) to each well.

  • Fluorescence Measurement: a. Immediately place the plate in a fluorometer. b. Monitor fluorescence kinetically for 30-60 minutes.

    • NPN: Excitation ≈ 355 nm, Emission ≈ 420 nm.[20]

    • PI: Excitation ≈ 493 nm, Emission ≈ 534 nm.[10]

  • Data Analysis: Express the fluorescence values as a percentage of the positive control (e.g., Triton X-100) after subtracting the background fluorescence of the negative control (bacteria with dye but no compound).

Conceptual Diagram of Membrane Permeabilization

G cluster_cell Staphylococcus aureus Cell Cytoplasm Cytoplasm (DNA) InnerMembrane Inner (Cytoplasmic) Membrane OuterLayer Peptidoglycan Cell Wall DMTC DMTC DMTC->OuterLayer Disrupts Cell Wall/Membrane NPN NPN Probe NPN->OuterLayer Enters Disrupted Wall PI PI Probe PI->InnerMembrane Enters Compromised Inner Membrane

Caption: Mechanism of membrane permeabilization detection by fluorescent probes.

Conclusion

This application note provides a foundational framework for the antimicrobial evaluation of novel thiazole compounds, exemplified by 2,5-Dimethylthiazole-4-carboxylic Acid, against the high-priority pathogen Staphylococcus aureus. By systematically applying the detailed protocols for MIC/MBC determination, time-kill kinetics, and membrane permeabilization, researchers can generate a robust data package. This multi-faceted approach ensures a thorough characterization of a compound's antibacterial potential, from basic efficacy to dynamic activity and mechanistic insight, thereby facilitating informed decisions in the early stages of the drug development pipeline.

References

High-performance liquid chromatography (HPLC) method for thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Thiazole Derivatives

Abstract

This comprehensive guide details a robust, validated High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of thiazole derivatives. Thiazole moieties are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Consequently, a reliable analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. This document provides a foundational understanding of the method development strategy, a detailed step-by-step protocol, and a clear pathway for method validation in accordance with ICH guidelines. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a dependable analytical workflow for this important class of compounds.

Part 1: Foundational Principles & Method Development Strategy

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and their interaction with the stationary and mobile phases. Thiazole derivatives, while sharing a common heterocyclic core, can vary widely in polarity, hydrophobicity, and ionizability based on their substituents. This variability dictates the strategic choices made during method development.

Core Analyte Considerations: The Thiazole Moiety

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms.[2] This structure imparts specific characteristics that influence chromatographic behavior:

  • Aromaticity & Hydrophobicity: The aromatic nature of the thiazole ring provides a baseline level of hydrophobicity, making reversed-phase (RP) chromatography an ideal starting point. The overall hydrophobicity is heavily influenced by the attached functional groups.

  • Polarity and Ionization: The nitrogen atom in the thiazole ring is basic and can be protonated at low pH. Amine or other ionizable substituents are also common. Controlling the ionization state of the analyte is critical for achieving sharp, symmetrical peaks and reproducible retention times. Uncontrolled ionization can lead to severe peak tailing.

Strategic Component Selection

Column Selection: The Workhorse C18 A C18 (octadecylsilane) column is the most common and effective choice for the analysis of thiazole derivatives due to its hydrophobic stationary phase, which provides excellent retention for the moderately non-polar thiazole core.[4][5][6][7][8] For general purposes, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[4]

Mobile Phase Optimization: Controlling Retention and Peak Shape The mobile phase must be optimized to achieve the desired retention time and resolution.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff. A common starting point is a mixture of acetonitrile and water.[4][6][9]

  • pH Control: To ensure consistent ionization and mitigate peak tailing, the aqueous component of the mobile phase should be acidified. A low pH (around 3) ensures that the basic nitrogen on the thiazole ring and any amine substituents are consistently protonated. Phosphoric acid or trifluoroacetic acid (TFA) are common choices.[6][8] For mass spectrometry (MS) compatibility, volatile modifiers like formic acid should be used instead.[6]

Detector Selection: Leveraging UV Absorbance The aromatic nature of thiazole derivatives makes them strong chromophores, making UV detection a simple and sensitive choice. The optimal wavelength can be determined by running a UV scan of the analyte in the mobile phase. Many thiazole derivatives exhibit strong absorbance between 230-350 nm.[4][5][7]

Method Development Workflow

The logical progression from understanding the analyte to a fully optimized method is crucial. This workflow ensures that all critical parameters are systematically evaluated.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O) A->B Informs starting point C Isocratic vs. Gradient Screening B->C Begin Optimization D Mobile Phase pH & Buffer Optimization C->D E Optimize % Organic Modifier (Fine-tune Retention) D->E F Flow Rate & Temperature Adjustment E->F G System Suitability Test (SST) Development F->G Method Finalized H Final Method Definition G->H ValidationParameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

References

Functionalization of the Carboxylic Acid Group on the Thiazole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Carboxylic Acid Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif, integral to a multitude of natural products and synthetic compounds of profound medicinal importance.[1][2][3] Its presence in molecules like vitamin B1 (thiamine) and the penicillin nucleus underscores its fundamental role in biological processes.[1] In contemporary drug discovery, thiazole-containing compounds are actively investigated and utilized as antimicrobial, antiretroviral, antifungal, and anticancer agents.[1][4] The carboxylic acid functional group, when appended to the thiazole ring, provides a versatile handle for molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

This technical guide provides an in-depth exploration of the common and advanced methodologies for the functionalization of the carboxylic acid group on the thiazole ring. We will delve into the mechanistic principles underpinning these transformations, offering detailed, field-proven protocols for amide bond formation, esterification, and other valuable conversions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of thiazole carboxylic acids.

Understanding the Thiazole Ring's Influence on Carboxylic Acid Reactivity

The electronic nature of the thiazole ring plays a crucial role in the reactivity of an attached carboxylic acid group. Thiazole is an aromatic heterocycle with significant π-electron delocalization, which is greater than that of the corresponding oxazole.[6] The ring protons exhibit 1H NMR chemical shifts between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current.[6]

The thiazole ring is generally considered to be electron-withdrawing, which can be attributed to the electronegativity of the nitrogen and sulfur heteroatoms. This electron-withdrawing nature increases the acidity of the carboxylic acid proton, making deprotonation more favorable. The pKa of the conjugate acid of thiazole is approximately 2.5, indicating its relatively weak basicity compared to imidazole (pKa ≈ 7).[6] The position of the carboxylic acid group on the thiazole ring (C2, C4, or C5) also subtly influences its reactivity due to the differential electronic effects at each position. For instance, the C2 position is the most electron-deficient, which can impact the electrophilicity of the carbonyl carbon of a C2-carboxylic acid.[7]

Activation of the Carboxylic Acid: The Crucial First Step

Direct condensation of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally inefficient due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxylic proton, which can lead to an unproductive acid-base reaction.[8] Therefore, activation of the carboxylic acid is a prerequisite for successful functionalization. This is typically achieved by converting the hydroxyl group into a better leaving group.

Several classes of reagents are employed for this purpose, with carbodiimides and uronium/aminium salts being the most prevalent in the context of thiazole carboxylic acid chemistry.

Diagram: General Workflow for Thiazole Carboxylic Acid Functionalization

G Thiazole_COOH Thiazole Carboxylic Acid Activation Activation (e.g., EDC, HATU) Thiazole_COOH->Activation Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Activation->Activated_Intermediate Coupling Nucleophilic Acyl Substitution Activated_Intermediate->Coupling Nucleophile Nucleophile (Amine, Alcohol, etc.) Nucleophile->Coupling Product Functionalized Thiazole (Amide, Ester, etc.) Coupling->Product

Caption: A generalized workflow for the functionalization of thiazole carboxylic acids.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in drug discovery. A variety of coupling reagents can be employed, each with its own mechanistic nuances and optimal applications.

Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their convenience and effectiveness.[7] The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond and a soluble urea byproduct.[9]

However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive and can complicate purification. To mitigate this side reaction and also to suppress epimerization in the case of chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[10] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[11]

G cluster_activation Activation cluster_coupling Coupling Thiazole_COOH Thiazole-COOH O_acylisourea O-acylisourea intermediate Thiazole_COOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt HOBt HOBt Amine R-NH2 Active_Ester->Amine Nucleophilic Attack Amide Thiazole Amide Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Synthesis with a Thiazole Carboxylic Acid

This protocol is adapted from a reported synthesis of thiazole amide derivatives and is suitable for a wide range of amines.[7]

Materials:

  • Thiazole carboxylic acid (e.g., 2-amino-4-methylthiazole-5-carboxylic acid)

  • Amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiazole carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired thiazole amide.

Uronium/Aminium Salt-Mediated Amide Coupling

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for sterically hindered substrates or electron-deficient amines.[12][13] HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[12] The 7-azabenzotriazole (HOAt) moiety in HATU is a superior leaving group compared to HOBt, leading to faster reaction rates and reduced epimerization.[8][14]

G cluster_activation Activation cluster_coupling Coupling Thiazole_COOH Thiazole-COOH Carboxylate Thiazole-COO⁻ Thiazole_COOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amine R-NH2 OAt_Ester->Amine Nucleophilic Attack Amide Thiazole Amide Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Protocol 2: HATU-Mediated Synthesis of a Sterically Hindered Thiazole Amide

This protocol is designed for challenging couplings where standard EDC/HOBt methods may be sluggish or low-yielding.[13]

Materials:

  • Thiazole carboxylic acid (1.0 equivalent)

  • Sterically hindered or electron-deficient amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • EtOAc

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the thiazole carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC. For particularly challenging substrates, gentle heating (e.g., 40-50 °C) may be beneficial.

  • Work-up and purification are performed as described in Protocol 1.

Comparative Data for Amide Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a general comparison of common coupling reagents for amide bond formation with heterocyclic carboxylic acids.

Coupling ReagentAdditiveBaseTypical Yield RangeKey AdvantagesKey Disadvantages
EDC HOBtDIPEA, Et₃N60-95%Cost-effective, water-soluble byproduct.Can be slow for hindered substrates, risk of epimerization.
HATU NoneDIPEA70-99%High efficiency, fast reaction rates, low epimerization.[8][14]Higher cost, potential for guanidinylation side product.
PyBOP NoneDIPEA65-95%Good efficiency, safer than BOP.Byproducts can be difficult to remove.
CDI NoneNone/Et₃N50-85%Simple workup (gaseous byproducts).Slower reaction rates, moisture sensitive.

Yields are highly substrate-dependent and the values provided are for general guidance.

Esterification of Thiazole Carboxylic Acids

Esterification is another fundamental transformation for diversifying thiazole carboxylic acid scaffolds. Common methods include the Fischer-Speier esterification and carbodiimide-mediated esterifications like the Steglich esterification.

Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[15][16][17] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, and/or water is removed as it is formed.[15]

Protocol 3: Fischer Esterification of a Thiazole Carboxylic Acid

Materials:

  • Thiazole carboxylic acid (e.g., 4-methylthiazole-5-carboxylic acid)

  • Alcohol (e.g., methanol, ethanol) (large excess, used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • EtOAc

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend the thiazole carboxylic acid (1.0 equivalent) in the desired alcohol (e.g., 10-20 equivalents or as solvent).

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or distillation if necessary.

Steglich Esterification

For acid-sensitive substrates or for the synthesis of sterically hindered esters (like tert-butyl esters), the Steglich esterification is a mild and effective alternative.[4][9][18] This method utilizes a carbodiimide (like DCC or EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[9]

Protocol 4: Steglich Esterification of a Thiazole Carboxylic Acid

Materials:

  • Thiazole carboxylic acid (1.0 equivalent)

  • Alcohol (1.2 equivalents)

  • EDC or DCC (1.2 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the thiazole carboxylic acid (1.0 equivalent), alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide (EDC or DCC, 1.2 equivalents) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Advanced Functionalizations of the Carboxylic Acid Group

Beyond amides and esters, the carboxylic acid group on a thiazole ring can be converted into other valuable functional groups, expanding the synthetic possibilities.

Reduction to Alcohols and Aldehydes

Thiazole carboxylic acids can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][19][20] The reaction typically proceeds through an aldehyde intermediate, which is further reduced in situ.[20]

Direct reduction to the aldehyde is more challenging. A common strategy involves a two-step process: first, the carboxylic acid is converted to its acyl chloride, which is then subjected to a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst).[21]

Conversion to Ketones via Weinreb Amides

The Weinreb amide synthesis provides a reliable method for converting carboxylic acids into ketones without the over-addition side products often seen with other organometallic reactions.[3] The process involves two main steps:

  • Formation of the N-methoxy-N-methylamide (Weinreb amide) from the thiazole carboxylic acid.

  • Reaction of the Weinreb amide with a Grignard or organolithium reagent to form the ketone. The intermediate formed is a stable chelate that collapses to the ketone upon acidic workup.[3]

Protocol 5: Two-Step Synthesis of a Thiazole Ketone via a Weinreb Amide

Step 1: Weinreb Amide Formation

Materials:

  • Thiazole carboxylic acid (1.0 equivalent)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents)

  • EDC (1.5 equivalents)

  • HOBt (1.5 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • EtOAc, water, brine, Na₂SO₄

Procedure:

  • Follow the procedure for EDC/HOBt mediated amide coupling (Protocol 1), using N,O-dimethylhydroxylamine hydrochloride as the amine component.

  • After workup and purification, the thiazole Weinreb amide is obtained.

Step 2: Ketone Synthesis

Materials:

  • Thiazole Weinreb amide (1.0 equivalent)

  • Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • EtOAc, brine, Na₂SO₄

Procedure:

  • Dissolve the thiazole Weinreb amide in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the Grignard or organolithium reagent via syringe.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired thiazole ketone.

Conclusion

The carboxylic acid group on a thiazole ring is a powerful synthetic linchpin for the generation of diverse molecular architectures. A thorough understanding of the available activation methods and coupling protocols is essential for the efficient and rational design of novel thiazole-based compounds. This guide has provided a detailed overview of the key transformations, including amide and ester formation, reduction, and conversion to ketones. By carefully selecting the appropriate reagents and reaction conditions, researchers can effectively navigate the synthetic challenges and unlock the full potential of this important heterocyclic scaffold in their drug discovery endeavors.

References

Application Notes & Protocols: A Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Notably, the 2-amino-thiazole-5-carboxylic acid phenylamide framework is a cornerstone of modern medicinal chemistry, famously incorporated into the structure of Dasatinib, a potent multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3][4]

The strategic importance of this scaffold lies in its ability to form key interactions with biological targets. The 2-amino group, the thiazole ring itself, and the carboxamide linker provide multiple points for hydrogen bonding and other non-covalent interactions, making it an ideal building block for designing targeted therapeutics.[2] Consequently, the development of efficient, scalable, and versatile synthetic routes to access these derivatives is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth analysis of field-proven synthetic strategies, focusing on the causality behind experimental choices and offering detailed, step-by-step protocols for the successful synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.

Core Synthetic Strategies: A Comparative Overview

The construction of the target molecule can be approached from two primary directions, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials and, crucially, the steric and electronic properties of the desired phenylamide substituent.

Strategy A: The "Thiazole-First" Approach This classical route involves the initial synthesis of a core intermediate, ethyl 2-aminothiazole-5-carboxylate, typically via the Hantzsch thiazole synthesis.[5][6] This intermediate then undergoes ester hydrolysis, followed by carboxylic acid activation and coupling with the desired aniline derivative. While conceptually straightforward, this method can be inefficient for sterically hindered anilines (e.g., 2-chloro-6-methylaniline), which often lead to low yields in the final amide coupling step.[4]

Strategy B: The "Amide-First" Approach A more robust and modern approach involves forming the critical phenylamide bond before the construction of the thiazole ring.[4][7] This strategy begins by coupling a β-alkoxy acryloyl chloride with the target aniline to form an N-aryl-β-alkoxyacrylamide intermediate. This key intermediate is then subjected to a one-pot α-bromination and cyclization with thiourea to yield the final product. This route elegantly bypasses the challenging coupling of a sterically hindered aniline and has been shown to provide excellent yields.[4]

This guide will focus primarily on the "Amide-First" approach due to its superior efficiency and broader substrate scope, while also providing a protocol for the foundational Hantzsch synthesis of the key ester intermediate used in "Thiazole-First" methods.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the cornerstone reaction for forming the thiazole ring in these protocols.[8][9] It is a condensation reaction between an α-halocarbonyl compound and a thioamide (or thiourea). The generally accepted mechanism involves three key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halocarbonyl intermediate. This forms a C-S bond and displaces the halide ion.

  • Intramolecular Cyclization: The terminal amino group of the thiourea adduct then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate, a thiazoline derivative, undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

This highly reliable reaction is fundamental to many of the protocols discussed.[10][11]

Hantzsch_Mechanism Thiourea Thiourea Adduct Thiouronium Adduct Thiourea->Adduct 1. Nucleophilic Attack (SN2) AlphaHalo α-Halo Carbonyl Intermediate AlphaHalo->Adduct Cyclic Cyclic Intermediate (Thiazoline) Adduct->Cyclic 2. Intramolecular Cyclization Product 2-Aminothiazole Product Cyclic->Product 3. Dehydration (-H2O)

Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols & Workflows

Preferred Protocol: "Amide-First" Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

This protocol is adapted from a highly efficient method developed for the synthesis of Dasatinib precursors and is recommended for its high yields and applicability to sterically demanding anilines.[4]

Amide_First_Workflow start1 3-Ethoxyacryloyl chloride step1 Step 1: Amide Formation (THF, Pyridine) start1->step1 start2 2-Chloro-6-methylaniline start2->step1 intermediate N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide step1->intermediate step2 Step 2: One-Pot Bromination & Thiazole Formation (Heat to 80°C) intermediate->step2 reagent1 1. NBS (Dioxane/H2O) reagent1->step2 reagent2 2. Thiourea reagent2->step2 product Final Product: 2-Amino-thiazole-5-carboxamide Derivative step2->product

Caption: Workflow for the "Amide-First" synthetic strategy.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • Causality: This initial step forms the robust amide bond. Using a base like pyridine is crucial to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product. Tetrahydrofuran (THF) is an excellent solvent as it is inert and effectively solubilizes the reactants.[4][7]

  • Materials & Reagents:

ReagentM.W.AmountMoles
2-Chloro-6-methylaniline141.5914.16 g0.10
3-Ethoxyacryloyl chloride134.5514.8 g0.11
Pyridine79.108.7 g0.11
Tetrahydrofuran (THF), anhydrous-200 mL-
  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-6-methylaniline (14.16 g, 0.10 mol) and anhydrous THF (200 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (8.7 g, 0.11 mol) to the solution.

    • Slowly add a solution of 3-ethoxyacryloyl chloride (14.8 g, 0.11 mol) in THF (50 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide as a solid. A typical yield is around 74%.[4]

Step 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

  • Causality: This step is a one-pot Hantzsch synthesis. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the α-bromination of the acrylamide.[4] The subsequent addition of thiourea initiates the cyclization to the thiazole ring upon heating, which provides the necessary activation energy for the cyclization and dehydration steps.

  • Materials & Reagents:

ReagentM.W.AmountMoles
N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide239.6924.0 g0.10
N-Bromosuccinimide (NBS)177.9819.6 g0.11
Thiourea76.127.6 g0.10
Dioxane-100 mL-
Water-100 mL-
  • Procedure:

    • In a 500 mL flask, dissolve the N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (24.0 g, 0.10 mol) in a mixture of dioxane (100 mL) and water (100 mL).

    • Cool the mixture to 0°C.

    • Add N-Bromosuccinimide (19.6 g, 0.11 mol) portion-wise, keeping the temperature below 10°C.

    • Stir the reaction at room temperature for 1 hour. The reaction progress can be monitored by TLC to observe the consumption of the starting material.

    • Add thiourea (7.6 g, 0.10 mol) to the mixture in one portion.

    • Heat the reaction mixture to 80°C and maintain for 2-3 hours.

    • Upon completion, cool the mixture to room temperature. A precipitate should form.

    • Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to afford the desired N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide. The reported yield for this step is excellent, often around 95%.[4]

    • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point compared to literature values.

Foundational Protocol: Hantzsch Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol details the synthesis of a key building block for the "Thiazole-First" approach.[5][6] It demonstrates a classic, two-step synthesis which can be adapted into a more efficient one-pot procedure.

  • Materials & Reagents:

ReagentM.W.AmountMoles
Ethyl acetoacetate130.146.50 g0.05
N-Bromosuccinimide (NBS)177.9810.5 g0.06
Thiourea76.123.80 g0.05
Tetrahydrofuran (THF)-20 mL-
Water-50 mL-
  • Procedure (One-Pot Adaptation):

    • To a 250 mL flask, add ethyl acetoacetate (6.50 g, 0.05 mol) to a mixture of water (50 mL) and THF (20 mL).

    • Cool the mixture to below 0°C using an ice-salt bath.

    • Slowly add NBS (10.5 g, 0.06 mol) to the vigorously stirred solution.

    • After addition, allow the mixture to warm to room temperature and stir for 2 hours. At this stage, the intermediate ethyl 2-bromo-3-oxobutanoate is formed in situ.

    • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

    • Heat the flask to 80°C and reflux for 2 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature, and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from ethanol to give ethyl 2-amino-4-methylthiazole-5-carboxylate.[5]

Conclusion

The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives is a well-established yet evolving field. While the classical Hantzsch synthesis provides a reliable entry point, modern strategies that prioritize the formation of the amide bond before thiazole construction offer significant advantages in terms of yield and substrate scope, particularly for medicinally relevant, sterically hindered derivatives. The protocols detailed herein provide researchers with robust, validated methods to access this important class of compounds, enabling further exploration in drug discovery and materials science.

References

Application Notes and Protocols for the Scalable Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The thiazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of clinically approved drugs such as the anticancer agent Dasatinib, the anti-HIV drug Ritonavir, and the anti-inflammatory Meloxicam.[1][2][3][4][5] Its prevalence stems from its ability to engage in a wide range of biological interactions and its relative metabolic stability. Consequently, the development of robust and scalable synthetic routes to access thiazole derivatives is of paramount importance for both academic research and industrial drug production.

This comprehensive guide provides a detailed experimental procedure for the synthesis of thiazole derivatives, with a specific focus on scalability. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a step-by-step protocol suitable for scale-up, and address critical considerations for ensuring a safe, efficient, and reproducible process.

The Hantzsch Thiazole Synthesis: A Reliable and Scalable Approach

Among the various methods for constructing the thiazole ring, the Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely employed and dependable strategies.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7][8] The primary advantages of the Hantzsch synthesis, particularly for scale-up, are its generally high yields, the ready availability of starting materials, and the often straightforward purification of the final product.[8]

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis, especially when transitioning to a larger scale. The Hantzsch synthesis proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This step is a classic SN2 reaction, leading to the formation of an intermediate S-alkylated thioamide salt.[7][8]

  • Cyclization: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon, forming a five-membered ring, a thiazoline intermediate.[7][8]

  • Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate, resulting in the formation of the stable, aromatic thiazole ring.

This mechanistic pathway underscores the importance of controlling reaction parameters such as temperature and reactant stoichiometry to favor the desired reaction cascade and minimize side-product formation.

Visualizing the Process: A Scalable Workflow

To provide a clear overview of the entire process from starting materials to the final product, the following workflow diagram illustrates the key stages of a scalable Hantzsch thiazole synthesis.

Hantzsch_Synthesis_Workflow General Workflow for Scalable Hantzsch Thiazole Synthesis reagent_prep Reagent Preparation (α-Haloketone, Thioamide) charging Reactor Charging reagent_prep->charging solvent_prep Solvent Preparation & Degassing solvent_prep->charging reaction_execution Controlled Reaction (Temperature Monitoring) charging->reaction_execution quenching Reaction Quenching reaction_execution->quenching precipitation Product Precipitation (e.g., pH adjustment) quenching->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization (if necessary) drying->recrystallization analysis QC Analysis (NMR, LC-MS, mp) drying->analysis recrystallization->analysis

Caption: A generalized workflow for the scalable Hantzsch synthesis of thiazoles.

Experimental Protocol: A Step-by-Step Guide to Scale-Up

This protocol provides a detailed procedure for the synthesis of a generic 2-amino-4-phenylthiazole, a common and well-documented example of the Hantzsch synthesis.[8] The principles outlined here can be adapted for a wide range of substituted thiazoles.

Materials and Reagents
  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (or other suitable solvent)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment
  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating/cooling circulator

  • Addition funnel

  • Buchner funnel and vacuum flask

  • Drying oven

Procedure
  • Reactor Setup and Inerting:

    • Assemble the jacketed reactor system and ensure all connections are secure.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to create an inert atmosphere. This is particularly important if any of the starting materials or intermediates are sensitive to air or moisture.

  • Reagent Charging:

    • Charge the reactor with 2-bromoacetophenone (1.0 equivalent).

    • In a separate vessel, dissolve thiourea (1.1 - 1.5 equivalents) in methanol. A slight excess of the thioamide is often used to ensure complete consumption of the more expensive α-haloketone.[9]

    • Transfer the thiourea solution to the addition funnel.

  • Reaction Execution:

    • Begin stirring the 2-bromoacetophenone in the reactor.

    • Slowly add the thiourea solution from the addition funnel to the reactor over a period of 30-60 minutes. The rate of addition should be controlled to manage any potential exotherm.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 1-3 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Reaction Quenching and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add the reaction mixture to a separate vessel containing a stirred solution of 5% sodium carbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the thiazole product, which is often poorly soluble in aqueous solutions.[8]

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts and residual solvent.

  • Drying:

    • Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Critical Parameters for Scale-Up
ParameterLaboratory Scale (e.g., 1 g)Pilot/Production Scale (e.g., 1 kg)Rationale and Considerations
Solvent Volume 10-20 mL10-20 LMaintain a suitable concentration for efficient reaction kinetics while allowing for effective stirring and heat transfer.
Addition Rate Rapid additionControlled addition over 30-60 minCrucial for managing the initial exotherm of the SN2 reaction. A slower addition rate on a larger scale prevents localized overheating.
Temperature Control Hotplate with magnetic stirrerJacketed reactor with overhead stirrer and circulatorPrecise temperature control is essential for reproducibility and to minimize side reactions. Overhead stirring is necessary for efficient mixing of larger volumes and slurries.
Work-up Pouring into a beakerControlled addition to a larger vesselEnsures efficient mixing and heat dissipation during neutralization and precipitation.
Purification Often pure enough after precipitationRecrystallization may be required for high purityFor pharmaceutical applications, a final recrystallization step is often necessary to meet stringent purity requirements.[1]

Safety Considerations for a Scalable Process

  • α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exotherm Management: The initial SN2 reaction can be exothermic. On a large scale, this can lead to a rapid temperature increase. Controlled addition of reagents and efficient cooling are critical to prevent a runaway reaction.

  • Solvent Choice: While methanol is commonly used, for larger scales, consider solvents with higher flash points and lower toxicity if the reaction chemistry allows. Ethanol or isopropanol can be viable alternatives.

  • Pressure Build-up: Ensure the reactor is properly vented, especially during heating, to prevent pressure build-up.

Conclusion

The Hantzsch thiazole synthesis is a powerful and versatile method that is well-suited for the large-scale production of thiazole derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers and drug development professionals can implement a safe, efficient, and reproducible process. The protocol and considerations outlined in this guide provide a solid foundation for scaling up the synthesis of these vital heterocyclic compounds, thereby facilitating the advancement of new therapeutic agents.

References

Application Notes and Protocols for the Use of Thiazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a significant threat to global health. This necessitates the exploration and development of novel antifungal agents with diverse mechanisms of action. Among the promising candidates, thiazole derivatives have emerged as a compelling class of heterocyclic compounds with broad-spectrum antifungal activity.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of thiazole derivatives as potential antifungal therapeutics. We will delve into their mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and discuss the critical aspects of structure-activity relationship (SAR) studies.

Thiazole-containing compounds have a rich history in medicinal chemistry, with some derivatives already utilized as agricultural fungicides and antiparasitic agents.[4] While no thiazole antifungals are currently approved for human use, ongoing research reveals their potential against a range of clinically relevant fungi, including various Candida species and Cryptococcus neoformans.[4][5]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of many thiazole derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and fluidity of the fungal cell membrane.[5][6] Ergosterol is the fungal equivalent of cholesterol in mammalian cells. Its depletion and the concurrent accumulation of toxic sterol intermediates disrupt membrane function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1][4]

Specifically, many thiazole derivatives, similar to the well-established azole antifungals, target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[4][6] By inhibiting this enzyme, these compounds effectively halt the ergosterol production line.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane incorporation Thiazole_Derivative Thiazole_Derivative Thiazole_Derivative->CYP51 inhibition CYP51->Ergosterol conversion

Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives.

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with numerous versatile methods available. A common and efficient approach is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. Variations of this method, along with other synthetic strategies, allow for the introduction of diverse substituents at various positions of the thiazole ring, enabling the exploration of structure-activity relationships. For instance, novel 2,4-disubstituted-1,3-thiazole derivatives have been synthesized and shown to possess anti-Candida activity.[5] Similarly, 2-hydrazinyl-1,3-thiazole derivatives have also been synthesized and evaluated for their antifungal properties.[7]

The general synthetic pathway often involves a two-step process, starting with the condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization with an appropriate α-halocarbonyl compound to yield the desired thiazole derivative.[7] The characterization of newly synthesized compounds is typically achieved using techniques such as HRMS, ¹H NMR, and ¹³C NMR.[8]

In Vitro Antifungal Susceptibility Testing

The initial evaluation of novel thiazole derivatives involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Protocol 1: Broth Microdilution Assay for MIC and MFC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5]

Materials:

  • Test thiazole derivatives

  • Reference antifungal drugs (e.g., fluconazole, amphotericin B)

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Dimethyl sulfoxide (DMSO)

  • Incubator (35°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the thiazole derivatives and reference drugs in DMSO to a stock concentration of 1 mg/mL.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilutions:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform 2-fold serial dilutions down the plate.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only medium and fungal inoculum.

    • Sterility Control: Wells containing only medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured on an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Data Presentation:

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. neoformans MIC (µg/mL)
Thiazole Derivative X3.97.8115.62
Thiazole Derivative Y0.981.953.9
Fluconazole (Control)15.6231.257.81

Note: The above data is illustrative. Actual values will vary based on the specific compounds and fungal strains tested.[1][5]

Protocol 2: Ergosterol Antagonism Assay

This assay helps to confirm if the mechanism of action of a thiazole derivative involves the ergosterol biosynthesis pathway.

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1.

  • In a parallel set of microtiter plates, supplement the RPMI-1640 medium with a final concentration of exogenous ergosterol (e.g., 200-400 µg/mL).[9]

  • Compare the MIC values obtained in the presence and absence of exogenous ergosterol. A significant increase in the MIC value in the presence of ergosterol suggests that the compound targets the ergosterol biosynthesis pathway.[9]

In Vivo Efficacy Models

Promising candidates from in vitro screening should be evaluated for their efficacy in animal models of fungal infections. Murine models of systemic or oral candidiasis are commonly used.[6][10]

Protocol 3: Murine Model of Systemic Candidiasis

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain

  • Test thiazole derivative formulated for in vivo administration

  • Control antifungal drug (e.g., fluconazole)

  • Vehicle for drug administration

Procedure:

  • Infection: Infect mice intravenously with a predetermined lethal or sublethal dose of C. albicans.

  • Treatment: Begin treatment with the thiazole derivative and control drug at specified doses and schedules (e.g., once or twice daily for a set number of days).

  • Monitoring: Monitor the mice daily for signs of illness and mortality.

  • Efficacy Endpoints:

    • Survival: Record the survival rate of the mice over a period of time.

    • Fungal Burden: At the end of the study, euthanize the mice and determine the fungal burden (CFU/g) in target organs such as the kidneys and brain by plating homogenized tissue on selective agar.[11]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Fungal Burden in Kidneys (log CFU/g)% Survival
Vehicle Control-6.50
Thiazole Derivative Z104.260
Fluconazole104.850

Note: The above data is illustrative and will depend on the specific compound, fungal strain, and animal model used.[11]

In_Vivo_Workflow Infection Infect Mice with Candida albicans Treatment_Groups Vehicle Control Thiazole Derivative Positive Control Infection->Treatment_Groups Monitoring Daily Monitoring for Survival and Health Treatment_Groups->Monitoring Endpoint_Analysis Survival Analysis Fungal Burden in Organs Monitoring->Endpoint_Analysis

Caption: Workflow for in vivo antifungal efficacy testing.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the antifungal potency and pharmacokinetic properties of thiazole derivatives. By systematically modifying the substituents on the thiazole ring and evaluating the corresponding changes in antifungal activity, researchers can identify key structural features required for potent activity.

For example, studies have shown that the nature and position of substituents on the thiazole ring can significantly influence antifungal efficacy.[12][13] Lipophilic substituents at certain positions have been shown to enhance anti-Candida activity.[5] A thorough SAR analysis can guide the design of more potent and selective antifungal agents.

Conclusion

Thiazole derivatives represent a promising class of compounds in the ongoing search for new antifungal therapies. Their ability to target the fungal-specific ergosterol biosynthesis pathway makes them attractive candidates for further development. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of novel thiazole derivatives, from initial in vitro screening to in vivo efficacy studies. A comprehensive understanding of their synthesis, mechanism of action, and structure-activity relationships will be instrumental in advancing these compounds through the drug discovery pipeline and potentially addressing the unmet medical need for new and effective antifungal agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve high yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing detailed explanations and actionable solutions.

Problem 1: Low Yield of Ethyl 2,5-Dimethyl-1,3-thiazole-4-carboxylate in the Hantzsch Cyclization Step

The Hantzsch thiazole synthesis is a reliable method for creating the thiazole ring, but several factors can lead to diminished yields of the intermediate ester.[1]

Possible Causes and Solutions:

  • Cause A: Instability of Ethyl 2-chloroacetoacetate. This α-halo ketone is a key starting material and can be unstable, leading to decomposition and the formation of side products.

    • Solution: It is recommended to use freshly distilled or commercially available high-purity ethyl 2-chloroacetoacetate. If you are preparing it in-house, use it immediately in the subsequent reaction.

  • Cause B: Suboptimal Reaction Temperature. The reaction temperature significantly influences the rate of the desired cyclization versus competing side reactions.

    • Solution: Maintain a controlled temperature, typically refluxing in a solvent like ethanol. A temperature that is too high can lead to decomposition, while a temperature that is too low will result in a sluggish and incomplete reaction.

  • Cause C: Incorrect Stoichiometry. An improper ratio of reactants can leave unreacted starting materials or lead to the formation of unwanted byproducts.

    • Solution: While a 1:1 molar ratio of ethyl 2-chloroacetoacetate and thioacetamide is theoretically required, a slight excess of the more stable thioacetamide can be used to ensure the complete consumption of the less stable α-halo ketone.[2]

  • Cause D: Inefficient Thioacetamide Formation In Situ. If preparing thioacetamide from acetamide and a thionating agent like phosphorus pentasulfide, the conversion may be incomplete.

    • Solution: Ensure the reaction for forming thioacetamide is complete before adding the chloroacetoacetate. Using commercially available thioacetamide is a more reliable alternative.

Problem 2: Incomplete Hydrolysis of Ethyl 2,5-Dimethyl-1,3-thiazole-4-carboxylate

The final step of the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. Incomplete hydrolysis will result in a mixture of the ester and the acid, complicating purification.

Possible Causes and Solutions:

  • Cause A: Insufficient Hydrolysis Time or Temperature. Saponification of the ester requires adequate time and temperature to go to completion.

    • Solution: A common procedure involves refluxing the ethyl ester with an aqueous solution of a base, such as 10% sodium hydroxide, for several hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Cause B: Inadequate Amount of Base. A stoichiometric amount of base is required to neutralize the resulting carboxylic acid and drive the reaction to completion. An excess is often used to ensure a sufficiently high reaction rate.

    • Solution: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH) relative to the ethyl ester to ensure complete saponification.

  • Cause C: Poor Solubility of the Ester. The ethyl ester may have limited solubility in the aqueous basic solution, leading to a slow reaction rate.

    • Solution: The addition of a co-solvent like ethanol can improve the solubility of the ester in the reaction mixture, facilitating a more efficient and complete hydrolysis.[4]

Problem 3: Difficulty in Purifying the Final Product, this compound

The final product may be contaminated with unreacted starting materials, byproducts from the cyclization, or the unhydrolyzed ester.

Possible Causes and Solutions:

  • Cause A: Co-precipitation of Impurities. During the acidification step to precipitate the carboxylic acid, other acidic or neutral impurities may co-precipitate.

    • Solution: Carefully control the pH during acidification. Adding the acid dropwise while monitoring the pH can allow for the selective precipitation of the desired product. A final pH of around 2-3 is often effective for precipitating thiazole carboxylic acids.[5][6]

  • Cause B: Presence of Unhydrolyzed Ester. If hydrolysis was incomplete, the neutral ester will contaminate the final product.

    • Solution: After acidification and filtration of the carboxylic acid, the filtrate can be extracted with an organic solvent like ethyl acetate to recover any unreacted ester. The recovered ester can then be subjected to the hydrolysis conditions again.

  • Cause C: Formation of Colored Impurities. Side reactions can sometimes lead to the formation of colored byproducts that are difficult to remove.

    • Solution: Recrystallization of the crude carboxylic acid from a suitable solvent system (e.g., ethanol/water) is an effective method for removing colored impurities and obtaining a pure, crystalline product. The use of activated charcoal during recrystallization can also help to decolorize the solution.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route is a two-step process. First, a Hantzsch thiazole synthesis is performed by reacting ethyl 2-chloroacetoacetate with thioacetamide to form ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate.[7] This is followed by the basic hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Q2: Are there any one-pot methods available to improve the overall yield?

A2: Yes, one-pot procedures have been developed for similar thiazole syntheses, which can improve efficiency and overall yield by minimizing the handling and purification of intermediates.[1][8] These methods typically involve the in-situ formation of the α-halo ketone followed by the addition of the thioamide in the same reaction vessel.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Thioacetamide is a suspected carcinogen and should also be handled with care. The use of strong acids and bases requires caution to avoid chemical burns.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the cyclization and hydrolysis steps. For the cyclization, you can monitor the disappearance of the starting materials. For the hydrolysis, you can monitor the disappearance of the ethyl ester and the appearance of the more polar carboxylic acid spot.

Q5: What is a typical yield for this synthesis?

A5: While yields can vary depending on the specific conditions and scale, a well-optimized Hantzsch cyclization can achieve yields of over 70%.[8] The subsequent hydrolysis step is often very high-yielding, potentially over 90%.[3] Therefore, an overall yield of 60-70% is a reasonable expectation for an optimized process.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Synthesis
StepReactantsSolventTemperatureTypical TimeExpected Yield
1. Cyclization Ethyl 2-chloroacetoacetate, ThioacetamideEthanolReflux2-4 hours70-80%
2. Hydrolysis Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate, NaOH (aq)Water/EthanolReflux2-4 hours>90%
Protocol 1: Synthesis of Ethyl 2,5-Dimethyl-1,3-thiazole-4-carboxylate
  • In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Hydrolysis to this compound
  • Suspend the ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2-3 eq).

  • Add a minimal amount of ethanol as a co-solvent to aid solubility.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.

  • A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, washing with cold water.

  • Dry the solid product under vacuum to yield this compound.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-chloroacetoacetate D Reflux A->D B Thioacetamide B->D C Ethanol (Solvent) C->D E Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate D->E Cyclization F NaOH (aq) / Ethanol E->F Intermediate Product G Reflux F->G H Acidification (HCl) G->H Saponification I This compound H->I Precipitation caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this widely-used reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, minimize side reactions, and optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Navigating Side Reactions in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is celebrated for its robustness and generally high yields in constructing the thiazole core from α-haloketones and thioamides.[1][2] However, like any chemical transformation, it is not without its potential pitfalls. Low yields, impure products, and unexpected outcomes can often be traced back to a series of competing side reactions. This guide provides a systematic approach to identifying and mitigating these issues.

Issue 1: Low Yield and Presence of Multiple Spots on TLC, Including a Major Impurity with Similar Polarity to the Product

► Probable Cause: Formation of a Regioisomeric Impurity

One of the most common and challenging side reactions is the formation of a regioisomer, specifically a 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-(substituted amino)thiazole.[1] This issue is particularly prevalent when using N-monosubstituted thioureas.

Causality and Mechanism:

The regiochemical outcome is highly dependent on the reaction's pH. In neutral or basic conditions, the reaction typically proceeds as expected. The sulfur of the thioamide, being the most nucleophilic site, attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the unsubstituted nitrogen attacks the carbonyl carbon, leading to the desired 2-aminothiazole derivative after dehydration.

However, under acidic conditions, the reaction pathway can be diverted.[1] The thioamide can be protonated at either the sulfur or a nitrogen atom. Protonation of the substituted nitrogen can lead to cyclization involving the other nitrogen, resulting in the formation of the 2-imino-2,3-dihydrothiazole isomer. Reactions conducted in a mixture of 10M HCl and ethanol have been shown to favor the formation of this imino isomer.[1]

Troubleshooting and Solutions:

  • pH Control: The most critical parameter to control is the pH of the reaction mixture. The Hantzsch synthesis is often self-catalyzed by the hydrohalic acid (e.g., HBr) generated in situ. If you are experiencing issues with regioisomer formation, consider adding a mild, non-nucleophilic base to neutralize this acid as it forms.

    • Recommended Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often effective. Add these in slight excess (1.1-1.5 equivalents relative to the α-haloketone).

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC).[3] The desired product and the regioisomer often have very similar Rf values, but slight differences can sometimes be observed with careful selection of the eluent system.

  • Purification Strategy: If the regioisomer has already formed, separation can be challenging.

    • Column Chromatography: A carefully optimized gradient elution on silica gel may be effective. Consider using a solvent system with a small amount of a basic modifier like triethylamine to improve the separation of these basic compounds.

    • Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may help to isolate the major isomer.

Table 1: Influence of pH on Regioselectivity

Reaction Condition Major Product Minor Product (Impurity)
Neutral/Slightly Basic (e.g., with NaHCO₃)2-(Substituted amino)thiazole3-Substituted 2-imino-2,3-dihydrothiazole
Acidic (e.g., excess strong acid)3-Substituted 2-imino-2,3-dihydrothiazole2-(Substituted amino)thiazole

Diagram 1: Regioselectivity in Hantzsch Thiazole Synthesis

G cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Neutral_Start α-Haloketone + N-Substituted Thioamide Neutral_Inter S-Alkylation Intermediate Neutral_Start->Neutral_Inter S-attack Neutral_Product Desired 2-(Substituted amino)thiazole Neutral_Inter->Neutral_Product N-attack (unsubstituted N) Acidic_Start α-Haloketone + N-Substituted Thioamide Acidic_Inter Protonated Thioamide Acidic_Start->Acidic_Inter H+ Acidic_Product 2-Imino-2,3-dihydrothiazole (Regioisomer) Acidic_Inter->Acidic_Product N-attack (substituted N)

Caption: Control of regioselectivity by pH.

Issue 2: Low Yield and a Complex Mixture of Byproducts, Often with a Darkening of the Reaction Mixture

► Probable Cause: Self-Condensation of the α-Haloketone

α-Haloketones, particularly those with enolizable protons, are susceptible to self-condensation reactions, especially under basic conditions.[4] This can lead to a complex mixture of oligomeric and polymeric byproducts, reducing the availability of the α-haloketone for the desired Hantzsch synthesis and complicating purification.

Causality and Mechanism:

The α-protons of a ketone are acidic and can be removed by a base to form an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule of the α-haloketone. This aldol-type condensation can be followed by dehydration and further reactions, leading to a variety of byproducts. The presence of a base, even a mild one intended to neutralize the in-situ generated acid, can promote this side reaction.

Troubleshooting and Solutions:

  • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of the thioamide. This ensures that the α-haloketone is consumed by the desired reaction pathway as quickly as possible. Consider adding the α-haloketone slowly to a solution of the thioamide and base, rather than the other way around. This maintains a low concentration of the α-haloketone at any given time, disfavoring the bimolecular self-condensation.

  • Temperature Control: While the Hantzsch synthesis often requires heating, excessive temperatures can accelerate side reactions. If self-condensation is suspected, try running the reaction at a lower temperature for a longer period.

  • Choice of Base: If a base is required, use the mildest base that is effective for neutralizing the acid. Strong bases are more likely to promote enolate formation and subsequent self-condensation.

Issue 3: Incomplete Conversion and Presence of Starting Materials in the Final Product

► Probable Cause: Poor Reactivity or Decomposition of the Thioamide

The stability and purity of the thioamide are critical for the success of the Hantzsch synthesis. Thioamides can be less stable than their amide counterparts and may be prone to hydrolysis or decomposition, especially if the reaction is run for extended periods at high temperatures or under harsh pH conditions.[2]

Causality and Mechanism:

Thioamides can be hydrolyzed back to the corresponding amide, particularly in the presence of water and acid or base. The resulting amide will not participate in the Hantzsch synthesis, leading to incomplete conversion. Additionally, some thioamides can decompose upon prolonged heating.

Troubleshooting and Solutions:

  • Purity of Thioamide: Ensure that the thioamide is pure and dry before use. If it has been stored for a long time, consider recrystallizing or purifying it.

  • Anhydrous Conditions: While not always strictly necessary, using an anhydrous solvent can minimize the risk of thioamide hydrolysis.

  • Reaction Time and Temperature: Monitor the reaction by TLC to determine the point of maximum conversion. Avoid unnecessarily long reaction times or excessive temperatures. Microwave-assisted synthesis has been shown to be effective in reducing reaction times and potentially improving yields.[5]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Poor quality of starting materials: The purity of both the α-haloketone and the thioamide is crucial. Impurities can lead to side reactions that consume your reactants.[3]

  • Suboptimal reaction conditions: The choice of solvent, reaction temperature, and reaction time can significantly impact the outcome.[5]

  • Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Side reactions: As detailed in the troubleshooting guide, the formation of regioisomers or byproducts from self-condensation can consume reactants and complicate purification.

Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

In addition to the desired thiazole, you may observe spots corresponding to:

  • Unreacted starting materials: If the reaction is incomplete, you will see spots for the α-haloketone and the thioamide.

  • Regioisomer: The 3-substituted 2-imino-2,3-dihydrothiazole is a common byproduct, often with a similar Rf to the desired product.

  • α-Haloketone self-condensation products: These are often a complex mixture and may appear as a smear or multiple spots on the TLC plate.

  • Oxazole byproduct: If your thioamide is contaminated with the corresponding amide, you may form an oxazole byproduct.[3]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6]

  • Procedure: Spot a small aliquot of your reaction mixture on a TLC plate alongside your starting materials.

  • Eluent: A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is typically used. You may need to experiment to find a solvent system that gives good separation.

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot for the product indicate that the reaction is proceeding.

Q4: Can I use a catalyst to improve my reaction?

Yes, various catalysts have been reported to improve the yield and reaction rate of the Hantzsch synthesis. These include:

  • Acid catalysts: p-Toluenesulfonic acid (PTSA) can be used to catalyze the reaction.[3] However, be mindful of the potential for regioisomer formation under acidic conditions.

  • Heterogeneous catalysts: A range of solid-supported catalysts have been developed to facilitate the reaction and simplify purification.

Q5: What is the best way to purify my thiazole product?

The purification method will depend on the physical state of your product and the nature of the impurities.

  • Precipitation and Filtration: For many 2-aminothiazoles, the product is poorly soluble and will precipitate from the reaction mixture upon cooling or neutralization. Simple filtration can yield a product that is often pure enough for many applications.

  • Recrystallization: If the product is a solid and contains impurities, recrystallization from a suitable solvent (e.g., ethanol) is a good option.

  • Column Chromatography: For liquid products or for separating mixtures of closely related compounds (like regioisomers), silica gel column chromatography is the method of choice. A gradient elution from a less polar to a more polar solvent system is often effective.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general framework for the synthesis of 2-amino-4-phenylthiazole, a common example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium bicarbonate solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.0 equivalent) in ethanol.

  • Reagent Addition: Add thiourea (1.1-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Precipitation: Slowly add the reaction mixture to a beaker containing a 5% sodium bicarbonate solution while stirring. The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Drying: Allow the product to air dry or dry it in a vacuum oven at a low temperature.

Diagram 2: Experimental Workflow for Hantzsch Thiazole Synthesis

G start Dissolve α-Haloketone in Solvent add_thioamide Add Thioamide start->add_thioamide reflux Heat to Reflux add_thioamide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate in NaHCO₃ Solution cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry end Characterize Product dry->end

Caption: A typical experimental workflow for the Hantzsch synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of thiazole ring formation. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve optimal results in your experiments.

Section 1: Troubleshooting Common Issues in Thiazole Synthesis

This section addresses prevalent challenges encountered during thiazole synthesis, offering explanations for the underlying causes and providing actionable solutions.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Hantzsch synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide, can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your α-haloketone and thioamide is paramount.[2][3] Impurities can lead to undesired side reactions, consuming your reactants and complicating purification.[2][4]

    • Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis.[4] Consider purifying reagents if they have been stored for a long time or if their purity is questionable. For instance, 2-aminothiophenol is prone to oxidation and should be used fresh or purified before use.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[2]

    • Action:

      • Temperature: If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial.[5] However, excessively high temperatures can lead to decomposition.[4] Microwave-assisted synthesis can be an effective alternative, often reducing reaction times from hours to minutes and allowing for precise temperature control.[6][7][8]

      • Solvent: The choice of solvent can dramatically impact yield. Common solvents for Hantzsch synthesis include ethanol, methanol, and toluene.[2][6] Green chemistry approaches have also demonstrated the efficacy of solvents like water and glycerol, or even solvent-free conditions.[9][10][11][12] A small-scale solvent screen can help identify the optimal medium for your specific substrates.[4]

  • Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of unreacted starting materials.[2]

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][5] If the starting material spots persist, consider extending the reaction time or moderately increasing the temperature. A slight excess of the thioamide (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2][13]

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Action: Analyze your crude reaction mixture by TLC to identify potential side products.[2] Common byproducts in Hantzsch synthesis include oxazoles (if the thioamide is contaminated with the corresponding amide) and dimers or polymers of the reactants.[2] Optimizing stoichiometry and reaction conditions can help minimize these side reactions.

Q2: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity of my thiazole synthesis?

Controlling regioselectivity is a critical aspect of many thiazole syntheses, particularly when using substituted starting materials.

Key Factors Influencing Selectivity:

  • Reaction Medium in Hantzsch Synthesis: When using N-monosubstituted thioureas, the pH of the reaction medium is a key determinant of the product isomer.

    • Neutral Solvents: Typically favor the formation of 2-(N-substituted amino)thiazoles.[14]

    • Acidic Conditions: Can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[14] The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[14]

  • Catalyst Choice: For certain transformations, the catalyst can direct the selectivity. For example, in the reaction of vinyl azides with potassium thiocyanate, palladium(II) acetate promotes the formation of 4-substituted 2-aminothiazoles, while iron(III) bromide leads to 4-substituted 5-thiocyano-2-aminothiazoles.[15]

Troubleshooting Workflow for Selectivity Issues

G start Multiple Products Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Analyze Reaction Conditions check_purity->check_conditions isomer_formation Isomeric Products? check_conditions->isomer_formation side_products Other Side Products? isomer_formation->side_products No adjust_ph Adjust pH (Neutral vs. Acidic) isomer_formation->adjust_ph Yes optimize_catalyst Optimize Catalyst System side_products->optimize_catalyst optimize_temp Optimize Temperature side_products->optimize_temp optimize_stoich Optimize Stoichiometry side_products->optimize_stoich purification Refine Purification Strategy adjust_ph->purification optimize_catalyst->purification optimize_temp->purification optimize_stoich->purification end Desired Product Obtained purification->end

Caption: A decision-making workflow for troubleshooting selectivity issues in thiazole synthesis.

Q3: My product is difficult to purify. What are the best strategies for isolating pure thiazole derivatives?

Purification can be a significant hurdle, especially when the desired product has similar polarity to impurities or starting materials.[5][16]

Recommended Purification Techniques:

  • Column Chromatography: This is a versatile and widely used method for separating compounds with different polarities.[16] Experiment with different solvent systems to achieve optimal separation.

  • Recrystallization: Ideal for purifying solid compounds.[2][16] The choice of solvent is critical and may require some screening. Common solvents for recrystallizing thiazoles include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2]

  • Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-labile impurities.

  • Preparative TLC: Can be employed for small-scale purifications when column chromatography is challenging.[5]

Pro-Tip: If you are performing a Hantzsch synthesis, the thiazole product is often poorly soluble in water and can be precipitated from the reaction mixture by adding a base like sodium carbonate or ammonium hydroxide.[13][14] This can be a simple and effective initial purification step.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of thiazole synthesis.

Q4: What are the key advantages of using microwave-assisted synthesis for thiazole formation?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern organic chemistry, offering several advantages over conventional heating methods.[17]

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Yield Often moderateGenerally higher yields
Purity May require extensive purificationOften results in cleaner products
Energy Efficiency Less efficientMore energy-efficient
Environmental Impact Can require large volumes of solventOften allows for solvent-free or reduced solvent conditions[6][17]

Microwave irradiation can significantly accelerate reaction rates, leading to improved yields in shorter timeframes.[6][7] This technique is particularly beneficial for multi-component reactions, enhancing their efficiency and convenience.[18]

Q5: When should I consider using a catalyst for my thiazole synthesis?

The necessity of a catalyst depends on the specific synthetic route you are employing.

  • Hantzsch Synthesis: This classic method is often performed without a catalyst, relying on the inherent reactivity of the α-haloketone and thioamide.[13][14]

  • Multi-component Reactions: Some one-pot, multi-component syntheses benefit from a catalyst to facilitate the cascade of reactions. For example, NiFe₂O₄ nanoparticles have been used as a reusable catalyst for the synthesis of thiazole scaffolds.[9][10]

  • C-H Functionalization: If you are looking to perform direct arylation or other C-H functionalization on a pre-formed thiazole ring, a metal catalyst, such as palladium or copper, is typically required.[14][15]

Catalyst Selection Logic

G start Desired Transformation hantzsch Hantzsch Synthesis (α-haloketone + thioamide) start->hantzsch mcr Multi-component Reaction start->mcr ch_func C-H Functionalization start->ch_func no_catalyst Often Catalyst-Free hantzsch->no_catalyst nanoparticle_catalyst Consider Nanoparticle or Reusable Catalysts (e.g., NiFe₂O₄) mcr->nanoparticle_catalyst metal_catalyst Requires Metal Catalyst (e.g., Pd, Cu) ch_func->metal_catalyst

Caption: A guide to catalyst selection based on the desired thiazole synthesis transformation.

Q6: How does the electronic nature of substituents on the starting materials affect thiazole ring formation?

The electronic properties of substituents on the aromatic rings of your starting materials can influence the reaction rate and yield.

  • Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, potentially accelerating the initial S-alkylation step in the Hantzsch synthesis.

  • Electron-withdrawing groups on the α-haloketone can make the carbonyl carbon more electrophilic, facilitating the subsequent intramolecular cyclization.

The interplay of these electronic effects can be complex, and a Hammett substitution correlation analysis can provide deeper insights into these relationships for specific reaction series.[19]

Section 3: Experimental Protocols

This section provides a general, step-by-step methodology for a common thiazole synthesis.

General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution or Ammonium Hydroxide (NH₄OH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.[2][13]

  • Addition of Thioamide: Add thiourea (1.0-1.5 equivalents) to the solution.[13]

  • Heating: Heat the reaction mixture to reflux.[2]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 30 minutes to a few hours).[2][13]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[13]

  • Precipitation: Pour the reaction mixture into a beaker containing 5% sodium carbonate solution or carefully add ammonium hydroxide to precipitate the product.[13][14]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the filter cake with cold water or ethanol to remove any residual salts or impurities.[2][13]

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling thiazole-containing compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the low aqueous solubility of thiazole derivatives. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these common experimental hurdles.

Introduction: The Thiazole Solubility Challenge

Thiazole rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs like Ritonavir and Dasatinib. However, their often-planar and heteroaromatic nature can lead to high crystal lattice energy and low aqueous solubility, posing significant challenges for in vitro assays, in vivo studies, and final drug formulation. This guide offers systematic approaches to diagnose and solve these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a thiazole derivative "crashes out" of solution.

Q1: My thiazole compound won't dissolve in my aqueous buffer for my biological assay. What is the first thing I should try?

A: The first and often simplest parameter to investigate is pH. Many thiazole derivatives contain ionizable functional groups. Modifying the pH of your aqueous media can significantly alter the ionization state of your compound, thereby increasing its solubility.

  • For basic compounds: Lowering the pH below the compound's pKa will lead to protonation, creating a more soluble cationic species.

  • For acidic compounds: Raising the pH above the pKa will result in deprotonation, forming a more soluble anionic salt.

Start by preparing a concentrated stock solution in an organic solvent like DMSO and then dilute it into a series of buffers with varying pH values (e.g., pH 5.0, 6.8, 7.4, 9.0) to identify the optimal pH for solubility.

Q2: I've tried adjusting the pH, but the solubility is still too low. What's the next logical step?

A: The next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.

Commonly Used Co-solvents in Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v, and often <0.1%) in cell-based assays to avoid solvent-induced toxicity or artifacts. Always run a vehicle control (buffer with the same co-solvent concentration) to ensure the solvent itself is not affecting the experimental outcome.

Q3: What are cyclodextrins, and how can they help with my thiazole derivative?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like many thiazole derivatives, forming an inclusion complex. This complex shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in apparent solubility.

Common Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited by its own low aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A widely used derivative with much higher aqueous solubility and lower toxicity, making it suitable for both in vitro and in vivo applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubility and a strong ability to form complexes with basic drugs. It is used in several commercial intravenous drug formulations.

Q4: When should I consider more advanced formulation strategies?

A: If simpler methods like pH adjustment, co-solvents, or cyclodextrins are insufficient, or if you are preparing for in vivo studies where high concentrations are needed, it's time to explore advanced formulations. These methods aim to create stable, high-concentration systems.

Key Advanced Strategies:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has higher kinetic solubility than the stable crystalline form.

  • Nanosuspensions: The compound is milled into nanoparticles (typically <1000 nm). The increased surface area, as described by the Ostwald-Freundlich equation, enhances the dissolution rate and saturation solubility.

  • Lipid-Based Formulations: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipidic carriers.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to systematically improving the solubility of your thiazole derivative.

Troubleshooting Workflow: A Step-by-Step Guide

Use the following workflow to diagnose and address solubility issues methodically.

G start Start: Thiazole derivative has low solubility ph_adjust Step 1: pH Modification Is the compound ionizable? start->ph_adjust cosolvent Step 2: Co-solvent Screening (e.g., DMSO, PEG 400, Ethanol) ph_adjust->cosolvent If insufficient success Success: Target solubility achieved ph_adjust->success If sufficient cyclodextrin Step 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin If insufficient cosolvent->success If sufficient advanced Step 4: Advanced Formulations (e.g., ASD, Nanosuspension) cyclodextrin->advanced If insufficient cyclodextrin->success If sufficient advanced->success If sufficient fail Re-evaluate: Consider structural modification (Prodrug) advanced->fail If insufficient

Caption: A decision tree for systematically addressing low solubility.

Protocol 1: Screening for pH-Dependent Solubility

Objective: To determine if the solubility of a thiazole derivative can be improved by altering the pH of the aqueous medium.

Materials:

  • Thiazole compound

  • DMSO

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vials or 96-well plate

  • Shaker/incubator

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare Buffer Series: Aliquot your buffers of varying pH into separate vials.

  • Spike and Equilibrate: Add a small volume of the DMSO stock solution to each buffer to a final concentration that exceeds the expected aqueous solubility. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify: Carefully take an aliquot of the supernatant and dilute it with an appropriate mobile phase or buffer. Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the optimal pH range.

Protocol 2: Phase Solubility Studies with Cyclodextrins

Objective: To evaluate the ability of a cyclodextrin to enhance the solubility of a thiazole derivative and to determine the type of complex formed.

Materials:

  • Thiazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Purified water or a relevant buffer (at a pH where the drug is least soluble)

  • Shaker/incubator, centrifuge, and quantification instrument (HPLC/UV-Vis)

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add Excess Compound: Add an excess amount of the thiazole compound to each cyclodextrin solution. Ensure there is visible undissolved solid in each vial.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours until equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved compound.

  • Quantify: Analyze the concentration of the dissolved drug in the supernatant of each sample.

  • Plot and Analyze: Plot the solubility of the thiazole derivative (Y-axis) against the concentration of the cyclodextrin (X-axis).

    • A-type Phase Diagram: If the plot is linear (AL type), it indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant (Ks) of the complex.

    • B-type Phase Diagram: A curve that plateaus (BS type) suggests the formation of an insoluble complex at higher cyclodextrin concentrations.

G origin x_axis origin->x_axis y_axis origin->y_axis xlabel [Cyclodextrin] (M) ylabel [Drug] Solubility (M) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 label_AL AL-type (1:1 Complex)

Caption: Higuchi AL-type phase solubility diagram.

Part 3: Data Summary & Comparison

When selecting a solubility enhancement technique, it's important to consider the magnitude of improvement and the constraints of your experimental system.

TechniqueTypical Solubility IncreaseAdvantagesDisadvantagesBest For
pH Adjustment 10 to >1000-foldSimple, cost-effectiveOnly for ionizable compounds; risk of pH-driven degradationInitial screening; in vitro assays in buffered systems
Co-solvents 2 to 100-foldEasy to implement; wide range of solvents availablePotential for solvent toxicity/artifacts in biological assaysIn vitro screening; early-stage formulation
Cyclodextrins 10 to 500-foldLow toxicity (especially HP-β-CD); suitable for in vivo useCan be expensive; may alter drug-target binding kineticsIn vitro and in vivo studies; parenteral formulations
Solid Dispersions >1000-foldSignificant solubility enhancement; improves dissolution rateRequires specialized equipment (e.g., spray dryer); potential for physical instabilityOral solid dosage form development
Nanosuspensions 10 to 100-foldIncreases dissolution velocity; suitable for multiple administration routesRequires high-energy milling/homogenization; risk of particle aggregationPoorly soluble drugs for oral, parenteral, or pulmonary delivery

Preventing decarboxylation of thiazole carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Unwanted Decarboxylation During Synthetic Reactions

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and foundational knowledge for researchers, chemists, and drug development professionals working with thiazole carboxylic acids. The inherent instability of these valuable heterocyclic building blocks often leads to undesired decarboxylation, compromising yields and purity. This resource is designed to help you understand the root causes of this side reaction and implement effective, field-proven strategies to ensure the success of your synthetic campaigns.

General FAQs: Understanding the Fundamentals

This section addresses the core principles behind the decarboxylation of thiazole carboxylic acids. A solid understanding of these concepts is the first step toward effective troubleshooting.

Q1: What is the underlying mechanism of decarboxylation for thiazole carboxylic acids?

A: The decarboxylation of heteroaromatic carboxylic acids, including those of thiazole, is primarily driven by the stability of the intermediate formed after the loss of carbon dioxide (CO₂). For thiazole carboxylic acids, particularly at the 5-position, the mechanism often involves the formation of a zwitterionic intermediate which then expels CO₂. The resulting carbanion is stabilized by the electron-withdrawing nature of the thiazole ring nitrogen and the potential for resonance stabilization involving the sulfur atom's d-orbitals. This process is often facilitated by heat or the presence of acid.[1][2]

Below is a diagram illustrating a plausible pathway for the decarboxylation of thiazole-5-carboxylic acid.

Caption: Plausible mechanism for thermal or acid-catalyzed decarboxylation.

Q2: Are all thiazole carboxylic acids equally prone to decarboxylation?

A: No, the position of the carboxylic acid group on the thiazole ring significantly influences its stability. While systematic stability data is complex, empirical evidence suggests that thiazole-5-carboxylic acids and thiazole-2-carboxylic acids are generally more susceptible to decarboxylation than thiazole-4-carboxylic acids .[1][3] This is attributed to the relative stability of the carbanionic intermediate formed upon CO₂ loss at these positions. Always consider the specific substitution pattern of your molecule, as both electron-donating and electron-withdrawing groups elsewhere on the ring can further influence this stability.

Q3: What general reaction conditions are known to trigger decarboxylation?

A: Unwanted decarboxylation is typically induced by forcing reaction conditions. Identifying and mitigating these factors is crucial for success.

Condition Causality & Explanation Primary Mitigation Strategy
High Temperature Provides the activation energy needed to overcome the barrier for CO₂ elimination. Many heteroaromatic acids decarboxylate upon heating, sometimes even in the solid state or in solution without other reagents.[4][5]Lower the reaction temperature. Explore catalysts or reagents that enable the desired transformation under milder conditions.[6]
Strongly Acidic Conditions (Low pH) Protonation of the thiazole ring can increase the electrophilicity of the carboxyl carbon or facilitate the formation of a zwitterionic intermediate, accelerating decarboxylation.[1]Operate at or near neutral pH if possible. If acid is required, use the minimum catalytic amount necessary.
Strongly Basic Conditions (High pH) While deprotonation to the carboxylate anion generally inhibits decarboxylation, very strong bases can deprotonate other parts of the molecule or promote alternative decomposition pathways, especially at elevated temperatures.[2]Use non-nucleophilic organic bases (e.g., DIPEA, triethylamine) instead of strong inorganic bases where feasible.
Prolonged Reaction Times Even at moderate temperatures, extended reaction times increase the likelihood of thermal decomposition and decarboxylation.Optimize the reaction to proceed as quickly as possible. Monitor reaction progress closely (e.g., by TLC or LCMS) and quench promptly upon completion.

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental challenges. Each answer includes an explanation of the underlying science and actionable protocols.

Q4: I am performing an amide coupling and observing significant decarboxylation by-product. What are my options?

A: This is a very common issue. Standard amide coupling conditions can be too harsh for sensitive thiazole carboxylic acids. The solution lies in carefully selecting a milder activation method and optimizing reaction conditions.

Your primary strategies are:

  • Lower the Reaction Temperature: Many standard coupling reagents (e.g., HATU, HBTU) are often used at room temperature or above. For sensitive substrates, running the reaction at 0 °C or even lower can dramatically suppress the decarboxylation side reaction while still allowing the desired coupling to proceed, albeit more slowly.[6]

  • Select a Milder Coupling Reagent: The choice of coupling reagent is paramount. Reagents that generate highly reactive intermediates or require heat are poor choices. Consider switching to a method known for its mildness. The formation of acyl fluorides is an excellent alternative as they are relatively stable but highly reactive towards amines, allowing for efficient coupling without harsh conditions.[7][8]

The following workflow can help guide your decision-making process for choosing a suitable reaction strategy.

G cluster_mild Mild Condition Strategies cluster_advanced Advanced Strategies start Start: Amide coupling of a thiazole carboxylic acid q1 Is decarboxylation observed with standard coupling (e.g., HATU, rt)? start->q1 strategy1 Strategy 1: Temperature Control Run reaction at 0°C or below. Monitor for completion (may be slow). q1->strategy1  Yes   strategy2 Strategy 2: Milder Reagents Switch to an Acyl Fluoride protocol (e.g., using BTFFH or PyFluor). q1->strategy2 end Successful Amide Formation q1->end No q2 Is decarboxylation still a major issue? strategy1->q2 strategy2->q2 strategy3 Strategy 3: One-Pot Sequence Generate acid in situ and couple immediately to minimize lifetime. q2->strategy3  Yes   strategy4 Strategy 4: Protecting Group Protect as an ester (e.g., Methyl, Benzyl), perform coupling on a different part of the molecule, then deprotect. q2->strategy4 q2->end No strategy3->end strategy4->end

Caption: Decision workflow for troubleshooting amide coupling reactions.

Q5: Can you provide a robust, step-by-step protocol for an amide coupling that minimizes decarboxylation?

A: Certainly. The following protocol is based on the in situ formation of an acyl fluoride, which has proven effective for coupling sterically hindered or electronically challenging substrates while avoiding harsh conditions that lead to decarboxylation.[7][8]

Protocol: Amide Coupling via Acyl Fluoride Intermediate

This protocol utilizes BTFFH (N,N,N',N'-Tetramethyl-fluoroformamidinium hexafluorophosphate) as the fluorinating agent.

Materials:

  • Thiazole carboxylic acid (1.0 equiv)

  • BTFFH (1.2 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.5 equiv)

  • Amine coupling partner (1.1 - 1.5 equiv)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the thiazole carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv).

  • Dissolution: Add anhydrous solvent (e.g., DCM) to dissolve or suspend the solids.

  • Activation (Acyl Fluoride Formation): Cool the mixture to 0 °C using an ice bath. Slowly add the organic base (e.g., DIPEA, 1.5 equiv) dropwise. Stir the reaction at 0 °C for 30-60 minutes.

    • Causality Note: This step converts the carboxylic acid to the more stable acyl fluoride intermediate. Performing this at low temperature prevents premature decomposition of the starting material.

  • Amine Addition: In a separate flask, dissolve the amine coupling partner (1.1-1.5 equiv) in a small amount of the anhydrous solvent. Add this solution, along with an additional amount of base (1.0 equiv), to the reaction mixture at 0 °C.

  • Coupling Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LCMS. The disappearance of the starting acid and the appearance of the product amide spot/peak indicates a successful reaction. The absence of a major decarboxylated thiazole by-product validates the mildness of the procedure.

  • Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Q6: How can I use protecting groups to prevent decarboxylation during other transformations?

A: Protecting the carboxylic acid is an excellent and often necessary strategy, especially when subsequent reaction steps involve heat, strong bases, or nucleophiles (e.g., Grignard reagents, metal-catalyzed cross-couplings).[9][10] The strategy is to convert the acid into a more robust functional group—typically an ester—that does not have an acidic proton and is less prone to elimination. After the desired transformation is complete, the ester is hydrolyzed back to the carboxylic acid under mild conditions.[11][12]

Table: Common Protecting Groups for Carboxylic Acids

Protecting GroupStructureIntroduction MethodCleavage ConditionsSuitability & Notes
Methyl/Ethyl Ester -CO₂Me / -CO₂EtFischer Esterification (MeOH or EtOH, cat. H₂SO₄) or reaction with MeI/EtI and a base.Saponification (LiOH or NaOH in THF/H₂O); Mild acidic hydrolysis.Robust and common. Base-labile, so not suitable if other base-sensitive groups are present.
Benzyl Ester -CO₂BnBenzyl alcohol, cat. acid; or Benzyl bromide, base.Hydrogenolysis (H₂, Pd/C).Cleavage is very mild and orthogonal to many other groups. Ideal for complex molecules.
tert-Butyl Ester -CO₂tBuIsobutylene, cat. H₂SO₄; or reaction with di-tert-butyl dicarbonate.Mild Acid (Trifluoroacetic acid (TFA) in DCM).Stable to base and hydrogenolysis. Cleaved under conditions that won't affect many other groups.
Silyl Ester (e.g., TMS) -CO₂SiMe₃Reaction with a silyl chloride (e.g., TMSCl) and a base like triethylamine.Very mild hydrolysis (water, often during workup) or fluoride sources (TBAF).Very labile. Typically used for temporary in situ protection rather than for multi-step sequences.
Q7: Can you provide a general protocol for the protection/deprotection sequence?

A: Certainly. Here is a representative two-step protocol for protecting a thiazole carboxylic acid as a methyl ester and its subsequent removal.

Protocol Part 1: Protection as a Methyl Ester (Fischer Esterification)

Materials:

  • Thiazole carboxylic acid (1.0 equiv)

  • Methanol (MeOH, used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05-0.1 equiv)

Procedure:

  • Suspend or dissolve the thiazole carboxylic acid in methanol.

  • Cool the mixture in an ice bath to 0 °C.

  • Carefully add the catalytic amount of concentrated sulfuric acid dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-16 hours.

    • Self-Validation: Monitor the reaction by TLC or LCMS for the disappearance of the starting acid.

  • After cooling to room temperature, carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

[...Perform desired intermediate reaction steps on another part of the molecule...]

Protocol Part 2: Deprotection of the Methyl Ester (Saponification)

Materials:

  • Thiazole methyl ester (1.0 equiv)

  • Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.5 - 3.0 equiv)

Procedure:

  • Dissolve the thiazole methyl ester in the THF/water solvent mixture.

  • Add the lithium hydroxide monohydrate and stir the mixture vigorously at room temperature.

    • Causality Note: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This is typically much milder than the conditions that caused the initial decarboxylation.

  • Monitor the reaction by TLC or LCMS until all starting material is consumed (typically 1-6 hours).

  • Once complete, remove the THF in vacuo.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to a pH of ~2-3 with cold 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with an organic solvent like ethyl acetate.

By employing these targeted strategies and protocols, you can effectively navigate the challenges of working with sensitive thiazole carboxylic acids and prevent unwanted decarboxylation in your reactions.

References

Troubleshooting low conversion rates in thiazole ester hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting thiazole ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical transformation. Here, we address common issues in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven experience to help you achieve high-conversion yields.

Frequently Asked Questions (FAQs)
Q1: My thiazole ester hydrolysis is stalling, resulting in a low conversion rate. What are the most common reasons for this?

A: Low conversion in a thiazole ester hydrolysis, which typically proceeds via a base-catalyzed (saponification) mechanism, is almost always traced back to one of four areas: (1) Reaction Conditions , (2) Substrate Reactivity & Purity , (3) Competing Side Reactions , or (4) Ineffective Reaction Monitoring .

Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium, base-catalyzed hydrolysis is generally irreversible.[1][2] The final step involves the deprotonation of the carboxylic acid product by the alkoxide leaving group, a thermodynamically very favorable acid-base reaction that drives the reaction to completion.[3] Therefore, a stalled reaction indicates a fundamental barrier is preventing this process from running its course.

Below is a troubleshooting workflow to systematically identify the root cause of the issue.

Troubleshooting_Workflow cluster_conditions Condition Checks cluster_substrate Substrate Checks cluster_side_reactions Side Reaction Checks Start Low Conversion Observed Check_Conditions Step 1: Verify Reaction Conditions Start->Check_Conditions Check_Substrate Step 2: Assess Substrate & Reagents Check_Conditions->Check_Substrate Conditions OK Success Problem Solved: High Conversion Achieved Check_Conditions->Success Issue Found & Corrected Base Base Stoichiometry & Strength Check_Conditions->Base Check_Side_Reactions Step 3: Investigate Side Reactions Check_Substrate->Check_Side_Reactions Substrate OK Check_Substrate->Success Issue Found & Corrected Purity Starting Material Purity (NMR, LCMS) Check_Substrate->Purity Check_Monitoring Step 4: Validate Analytical Method Check_Side_Reactions->Check_Monitoring No obvious side products Check_Side_Reactions->Success Issue Found & Corrected Degradation Thiazole Ring Degradation? Check_Side_Reactions->Degradation Check_Monitoring->Success Analysis OK Solvent Solvent System & Solubility Temp Temperature & Time Sterics Steric Hindrance (Analyze Structure) Other_FG Reaction at Other Functional Groups?

Caption: Troubleshooting workflow for low conversion rates.

Q2: I suspect my reaction conditions are suboptimal. How do I choose the right base, solvent, and temperature?

A: This is the most critical area for optimization. The interplay between base, solvent, and temperature determines both the reaction rate and the prevalence of side reactions.

Mechanism Insight: The reaction proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-cleavage, bimolecular).[4] It begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate.[2] The rate of this step is highly dependent on the nucleophilicity of the base and the electrophilicity of the carbonyl carbon.

Caption: The BAC2 hydrolysis mechanism.

1. Choice of Base:

  • Causality: The base (e.g., LiOH, NaOH, KOH) serves as the source of the hydroxide nucleophile. Its strength and concentration directly impact the reaction rate. For preparative purposes, base-catalyzed hydrolysis is often preferred because it is irreversible.[5]

  • Troubleshooting:

    • Stoichiometry: Are you using at least 1.0 equivalent of base? Saponification is not catalytic; the base is consumed to form the final carboxylate salt.[2] A common starting point is 1.5-3.0 equivalents.

    • Strength: LiOH, NaOH, and KOH are all strong bases and generally effective. LiOH is often favored due to its better solubility in mixed aqueous/organic solvent systems.

    • Incomplete Dissolution: If using NaOH or KOH pellets, ensure they fully dissolve. Undissolved base reduces the effective concentration of hydroxide in the solution.

2. Solvent System:

  • Causality: Many complex thiazole esters have poor solubility in purely aqueous solutions. The reaction can stall if the substrate is not fully dissolved, leading to a slow, heterogeneous mixture. A co-solvent is essential.

  • Troubleshooting:

    • Miscibility: Use a water-miscible organic solvent. Tetrahydrofuran (THF), methanol (MeOH), ethanol (EtOH), and dioxane are excellent choices. A common starting ratio is 2:1 or 1:1 organic solvent to aqueous base.

    • Methanol Caution: While methanol is a good solvent, it can participate in transesterification, especially under acidic conditions or with prolonged reaction times with certain substrates.[6] For most basic hydrolyses, this is not a major concern, but it is worth noting.

3. Temperature and Reaction Time:

  • Causality: Increasing the temperature accelerates the reaction by providing the necessary activation energy.[7] However, excessive heat can promote degradation of the thiazole ring or other sensitive functional groups.[8]

  • Troubleshooting:

    • Starting Point: Begin at room temperature (20-25 °C) and monitor for 12-24 hours.

    • Heating: If the reaction is slow, gradually increase the temperature to 40-60 °C. For very stubborn or sterically hindered esters, reflux temperatures may be required, but this should be a last resort.[5]

    • Time: Do not assume the reaction is complete after a standard "overnight" period. Monitor it until no starting material is observed.

ParameterRecommendationRationale
Base LiOH·H₂OExcellent solubility in THF/water mixtures.
Stoichiometry 1.5 - 3.0 eq.Ensures the reaction is driven to completion and accounts for any acidic impurities.
Solvent THF / H₂O (2:1)Balances substrate solubility with reaction medium polarity.
Temperature Start at 25 °C, warm to 50 °C if slow.Minimizes risk of thermal degradation while promoting a reasonable reaction rate.
Concentration 0.1 - 0.5 MA practical range to ensure sufficient reaction rate without causing solubility issues.
Q3: Could the thiazole ring itself be unstable under my basic conditions?

A: This is a valid concern, especially under harsh conditions. The thiazole ring is an aromatic heterocycle and is generally stable.[9][10] However, its stability is not absolute.

  • Ring Protons: The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms.[11] While common hydroxides are usually not strong enough to cause significant deprotonation, very strong bases or forcing conditions could lead to undesired reactivity at this site.

  • Thermal/Base-Induced Degradation: Forced degradation studies on thiazole derivatives have shown that they can be susceptible to decomposition under strong basic and oxidative stress conditions.[8] If you are using high temperatures (>80 °C) and high concentrations of base for extended periods, you may be losing yield to substrate or product degradation, not just incomplete conversion.

Recommendation: If you suspect degradation, run the reaction at a lower temperature for a longer time. Analyze the crude reaction mixture by LC-MS to look for unexpected byproducts with masses inconsistent with starting material or product.

Q4: How can I reliably monitor the reaction, and what pitfalls should I avoid during workup?

A: Inaccurate monitoring can lead you to believe a reaction is stalled when it is actually complete, or to stop it prematurely.

1. Reaction Monitoring Protocol (TLC & LC-MS):

  • Causality: The starting ester is significantly less polar than the resulting carboxylate salt. This difference is easily visualized by TLC. The carboxylate will typically remain at the baseline in common solvent systems, while the ester will have a higher Rf value.

  • Step-by-Step TLC Monitoring:

    • Prepare a TLC plate with your starting material (SM) co-spotted with the reaction mixture (RM).

    • Elute with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualize under UV light. The reaction is complete when the SM spot in the RM lane has completely disappeared.

    • Crucial Step: To confirm the baseline spot is your product, take a small aliquot of the reaction mixture, acidify it with a drop of dilute HCl, extract with ethyl acetate, and spot this extract on the TLC plate. The new, more polar spot (the protonated carboxylic acid) is your product. This confirms the reaction is working.

  • LC-MS: This is the gold standard. It can simultaneously track the disappearance of the starting material and the appearance of the product, confirming identity by mass.

2. Workup Pitfalls:

  • Problem: A common mistake occurs during the acidification step. After the reaction is complete, the product exists as a carboxylate salt. To isolate the neutral carboxylic acid, the mixture must be acidified. However, some molecules are sensitive to strong acids.[12]

  • Solution:

    • Cool the reaction mixture in an ice bath (0-5 °C).

    • Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring vigorously.

    • Monitor the pH carefully. For many molecules, acidifying to a pH of 4-5 is sufficient to protonate the carboxylate without degrading other acid-labile groups. Avoid going to pH 1 unless necessary.

    • Once acidified, promptly extract the product into an organic solvent (e.g., Ethyl Acetate, Dichloromethane). Do not let the product sit in the acidic aqueous solution for an extended period.

General Protocol for Thiazole Ester Hydrolysis

This protocol provides a robust starting point for optimization.

Materials:

  • Thiazole Ester (1.0 eq.)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 eq.)

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiazole ester (1.0 eq.) in THF (to achieve a final reaction concentration of ~0.2 M).

  • Base Addition: In a separate container, dissolve LiOH·H₂O (2.0 eq.) in deionized water. Add the aqueous LiOH solution to the flask containing the ester solution. The typical solvent ratio is 2:1 THF:Water.

  • Reaction: Stir the biphasic or homogeneous mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS as described in Q4. If the reaction is slow after 24 hours, warm the mixture to 40-50 °C and continue monitoring.

  • Workup (Acidification): Once the starting material is consumed, cool the flask in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the aqueous layer is ~4.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

References

Technical Support Center: Alternative Catalysts for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis using alternative catalytic systems. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and validated protocols.

Section 1: Troubleshooting Common Issues in Thiazole Synthesis

This section is dedicated to resolving the most frequent obstacles encountered during the synthesis of thiazoles, particularly when employing alternative catalytic methods.

FAQ 1: My Hantzsch thiazole synthesis is resulting in low yields. What are the primary causes and how can I improve them?

Low yields in the classic Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, are a common challenge. Several factors can contribute to this issue, and a systematic approach to troubleshooting is often effective.[1][2][3]

Potential Causes & Corrective Actions:

  • Purity of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1][2]

    • Action: Verify the purity of your reactants using techniques like NMR or melting point analysis. Ensure you are using the correct stoichiometry; in some cases, a slight excess of the thioamide can be beneficial.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are pivotal parameters that significantly influence the reaction's outcome.[1]

    • Action: Conduct small-scale parallel reactions to screen different solvents and temperatures. While ethanol is a common solvent, others like 1-butanol or isopropanol might be more effective for your specific substrates.[1][2] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and may improve yields.[4][5][6]

  • Incomplete Reaction: The reaction may not have reached completion, leaving significant amounts of starting materials.

    • Action: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progression.[1]

  • Formation of Side Products: The presence of multiple spots on your TLC plate suggests the formation of byproducts.[1]

    • Possible Side Products:

      • Oxazoles: Contamination of the thioamide with its corresponding amide can lead to the formation of an oxazole byproduct.[1]

      • Dimers or Polymers: Self-condensation of reactants or intermediates can occur under certain conditions.[1]

    • Action: If side products are significant, revisit the purity of your starting materials and optimize reaction conditions to favor the desired pathway. Purification via recrystallization or column chromatography is often necessary to isolate the target thiazole.[1]

Troubleshooting Workflow: Low Yield in Hantzsch Synthesis

G cluster_optimization Optimization Loop start Low Yield Observed check_purity Verify Reactant Purity (NMR, MP) start->check_purity check_conditions Optimize Reaction Conditions check_purity->check_conditions Purity Confirmed monitor_reaction Monitor with TLC check_conditions->monitor_reaction Screen Solvents & Temp. analyze_side_products Analyze TLC for Side Products monitor_reaction->analyze_side_products Incomplete Reaction or Multiple Spots purification Purify Product (Recrystallization/Chromatography) analyze_side_products->purification Identify Byproducts success Improved Yield purification->success

Caption: A decision-making workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Section 2: Alternative Catalytic Systems: FAQs & Troubleshooting

Modern synthetic strategies often employ alternative catalysts to improve efficiency, reduce environmental impact, and access novel thiazole derivatives. This section addresses challenges specific to these advanced methods.

FAQ 2: My palladium-catalyzed C-H activation on a thiazole substrate is sluggish. What is the likely issue?

Palladium catalysts are powerful tools for C-H functionalization, but their effectiveness can be diminished by the thiazole ring itself.

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst. It coordinates to the metal center, blocking its catalytic activity.[3]

    • Action: An increased catalyst loading may be necessary to achieve a satisfactory reaction rate.[3] Alternatively, exploring catalyst systems more resistant to sulfur poisoning is a viable strategy. Ligand-free Pd(OAc)2 has shown high efficiency in the direct arylation of thiazoles, even at very low catalyst concentrations for activated aryl bromides.[7]

FAQ 3: I'm using an ionic liquid as a catalyst for thiazole synthesis. What are the key advantages and potential troubleshooting points?

Ionic liquids (ILs) are gaining traction as green and recyclable solvents and catalysts for thiazole synthesis.[8][9]

  • Advantages: ILs offer benefits such as low vapor pressure, tunable polarity, and recyclability.[8] Some acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup.[9]

  • Troubleshooting Catalyst Recycling: While a major advantage, the efficiency of IL recycling can be a practical challenge.

    • Action: After the reaction, the product can often be extracted with a suitable organic solvent (e.g., ether), leaving the IL behind. The IL can then be washed, dried under vacuum, and reused for subsequent reactions.[9] Monitoring the catalytic activity over several cycles is crucial to determine its stability and reusability. Some DABCO-based ionic liquids have been shown to be effectively recycled up to five times without significant loss of activity.[10]

FAQ 4: I am exploring nanoparticle catalysts for thiazole synthesis. What are the common challenges?

Nanoparticle catalysts offer high surface area and unique catalytic properties. Magnetically recoverable nanoparticles are particularly attractive for their ease of separation.[11][12][13]

  • Catalyst Recovery and Reusability: Ensuring the efficient recovery and sustained activity of the nanoparticle catalyst is key.

    • Action (for magnetic nanoparticles): These catalysts can be easily separated from the reaction mixture using an external magnet.[12][13] The recovered catalyst should be washed with a suitable solvent and dried before reuse. It's important to test the catalyst over multiple runs to confirm that its activity is not diminishing. For example, NiFe2O4 nanoparticles have been successfully used as a reusable catalyst in a one-pot, multicomponent synthesis of thiazole scaffolds.[14][15]

  • Reaction Optimization: Finding the optimal catalyst loading and reaction conditions is crucial.

    • Action: A systematic optimization of the catalyst amount, solvent system, and temperature should be performed. For instance, in the synthesis of thiazole scaffolds using NiFe2O4 nanoparticles, a 1:1 ethanol:water solvent system was found to be highly effective.[14][15]

Comparative Data for Catalytic Systems
Catalytic SystemTypical Reaction TimeCatalyst LoadingKey AdvantagesCommon Challenges
Microwave-Assisted MinutesVariesRapid synthesis, improved yields.[4][5][16]Specialized equipment required.
Ionic Liquids HoursCan be the solventRecyclable, green solvent.[8][9]Catalyst recovery and purity.[17]
Nanoparticles 45-60 minLow (e.g., 5 mg)High activity, easy separation (magnetic).[14][15]Potential for leaching, deactivation.
Flow Chemistry Seconds (residence time)Heterogeneous catalystHigh throughput, enhanced safety.[18][19][20]Catalyst deactivation, reactor clogging.[18]
Photocatalytic VariesOften catalyst-freeMild, green conditions.[7][21]Substrate scope limitations.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in a suitable solvent like ethanol.

  • Reaction: Add the thioamide (1-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction's progress using TLC. The reaction time can range from a few hours to overnight.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Isolation: If a precipitate forms, filter the solid and wash it with cold ethanol or water. If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.[1]

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

This method demonstrates the efficiency of microwave-assisted synthesis.[22]

  • Mixing Reactants: In a microwave-safe vessel, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones (1 equivalent) with the appropriately substituted thiourea (1.2 equivalents) in methanol.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 130°C) for a short duration (e.g., 10-15 minutes).

  • Cooling and Isolation: After the reaction, cool the vessel to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and dry to obtain the purified thiazole derivative.

Catalyst Selection Logic

G cluster_synthesis_type Type of Transformation cluster_catalyst_choice Catalyst Choice start Goal: Synthesize Thiazole Derivative ring_construction Ring Construction (e.g., Hantzsch) start->ring_construction ch_functionalization C-H Functionalization start->ch_functionalization acid_base Acid/Base Catalyst or Catalyst-Free ring_construction->acid_base Robust, established method alternative_catalyst Alternative Catalyst (Ionic Liquid, Nanoparticle, etc.) ring_construction->alternative_catalyst Improved efficiency, green chemistry metal_catalyst Metal Catalyst (e.g., Pd, Cu) ch_functionalization->metal_catalyst Post-synthesis modification success Successful Synthesis acid_base->success Desired core heterocycle formed metal_catalyst->success Functionalized thiazole obtained alternative_catalyst->success Optimized synthesis achieved

Caption: A diagram illustrating the decision-making process for selecting a suitable catalyst for thiazole synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Chloroacetone and Thioacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into managing the significant exothermic risks associated with chloroacetone and thioacetamide synthesis. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, emphasizing the causality behind experimental choices to ensure both safety and reaction success.

Section 1: Chloroacetone Synthesis via Chlorination of Acetone

The direct chlorination of acetone is a notoriously energetic reaction. The primary exotherm is driven by the alpha-halogenation of the ketone, a reaction that can be autocatalytic and prone to thermal runaway if not meticulously controlled.[1][2] Poor temperature management not only poses a significant safety hazard but also leads to the formation of polychlorinated byproducts like 1,1-dichloroacetone, reducing the purity and yield of the desired monochloroacetone.[3][4][5]

Troubleshooting Guide: Chloroacetone Synthesis

Q: My reaction temperature is spiking uncontrollably. What is the immediate emergency response?

A: An uncontrolled temperature rise indicates a potential runaway reaction. Your immediate priority is to stop the reaction and dissipate heat as rapidly as possible.

  • Stop Reagent Addition: Immediately cease the flow of chlorine gas or the addition of the chlorinating agent.

  • Enhance Cooling: Maximize the efficiency of your cooling bath. For standard ice-water baths, add more ice and salt (e.g., NaCl, CaCl2) to lower the temperature below 0°C. Ensure the flask has maximum surface contact with the cooling medium.[6]

  • Emergency Quenching (Use with extreme caution): If cooling is insufficient, prepare a pre-chilled quenching agent. A cold, dilute solution of a reducing agent like sodium bisulfite can neutralize the excess chlorinating agent. This should only be considered if other methods fail and must be done with appropriate safety measures for potential gas evolution and secondary exotherms.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and alert safety personnel.[7][8] All equipment used during handling must be properly grounded to prevent static discharge.[8]

Q: I'm observing a significant delay before the reaction starts, followed by a violent exotherm. What's causing this induction period?

A: This dangerous phenomenon is characteristic of autocatalytic reactions.[1] The chlorination of acetone is catalyzed by the HCl generated in situ.[1]

  • Causality: Initially, the concentration of HCl is too low to catalyze the reaction efficiently, leading to an accumulation of unreacted chlorine in the acetone.[9] Once a critical concentration of HCl is formed, the reaction rate accelerates exponentially, consuming the built-up reagents in a sudden, violent exotherm.[1][9]

  • Solution:

    • Pre-catalysis: To prevent the induction period, add a small amount of a strong acid catalyst before starting the chlorine addition. Anhydrous AlCl3 (e.g., 1 mol%) or a small initial charge of HCl gas can initiate the reaction smoothly.[1]

    • Temperature Initiation: Do not overcool the mixture before initiation. While the overall reaction requires cooling, starting at extremely low temperatures can prolong the induction period.[1] A starting temperature of around 15-20°C may be more effective before applying full cooling once the reaction commences.[10]

Q: My final product is dark and contains significant impurities. Is this linked to poor temperature control?

A: Yes, absolutely. Product color and purity are directly correlated with thermal management.

  • Causality:

    • Byproduct Formation: Higher temperatures increase the rate of secondary and side reactions. This includes over-chlorination to form dichloro- and trichloroacetone, as well as acid-catalyzed condensation of acetone to form mesityl oxide and other high-molecular-weight impurities.[3][11]

    • Decomposition: Chloroacetone itself is thermally sensitive. On prolonged exposure to heat and light, it can darken and resinify, potentially forming explosive sludge over time.[8][12][13]

  • Solution:

    • Strict Temperature Regimen: Maintain a low and stable reaction temperature, ideally in the range of 0-10°C, throughout the addition of the chlorinating agent.[3]

    • Use of a Neutralizing Agent: Add a mild acid scavenger, such as calcium carbonate, to the reaction mixture.[1][13][14] This neutralizes the excess HCl formed, minimizing acid-catalyzed side reactions.[1][14]

    • Post-Reaction Stabilization: After synthesis, stabilize the distilled chloroacetone with 0.1% water or 1% calcium carbonate, especially for storage.[12][13] Store in a cool, dark place.[5]

Chloroacetone Synthesis FAQs

Q: What is the optimal temperature range for the chlorination of acetone? A: For minimizing byproducts, a temperature range of 0-10°C is widely recommended.[3] Some procedures may call for temperatures up to 60°C, but this requires very careful control and is often associated with higher impurity levels.[2][14]

Q: What are the best practices for scaling up this synthesis? A: Scale-up dramatically changes the surface-area-to-volume ratio, making heat dissipation more challenging.

  • Controlled Addition: Implement a programmed, slow addition of the chlorinating agent using a mass flow controller for gases or a syringe pump for liquids. The addition rate must be tied to the reactor's ability to remove heat.

  • Efficient Cooling: A simple ice bath will be insufficient. Use a jacketed reactor with a circulating chiller capable of maintaining the target temperature under the full heat load of the reaction.

  • Agitation: Ensure robust and efficient stirring to prevent localized hot spots and facilitate heat transfer to the reactor walls.

Q: What are the primary byproducts formed during a runaway reaction? A: During a runaway, you can expect significant formation of 1,1-dichloroacetone, 1,3-dichloroacetone, and higher chlorinated species.[11] Additionally, forceful condensation reactions can produce mesityl oxide and phorones. In extreme cases, violent decomposition can occur.[2]

Protocol & Visualization: Controlled Chloroacetone Synthesis

Table 1: Recommended Reaction Parameters

Parameter Recommended Value Rationale
Reaction Temperature 0–10 °C Minimizes polychlorination and side reactions.[3]
Acetone/Chlorine Ratio Slight molar excess of acetone Favors monochlorination.[3][5]
Acid Scavenger Calcium Carbonate (lumps) Neutralizes HCl byproduct, reducing side reactions.[1][14]

| Stabilizer (for storage) | 0.1% Water or 1% CaCO₃ | Prevents decomposition and resinification.[12][13] |

Workflow Diagram: Managing a Temperature Spike

G A Temperature Spike Detected (>15°C) B STOP Chlorine Addition Immediately A->B C Enhance Cooling (Add Salt to Ice Bath) B->C D Monitor Temperature C->D E Is Temp Decreasing? D->E F Resume Control (Slowly Re-cool to Target) E->F  Yes G EMERGENCY Prepare Quench Solution E->G  No H Evacuate Area Alert Safety Personnel G->H

Caption: Troubleshooting workflow for a temperature spike.

Section 2: Thioacetamide Synthesis

The synthesis of thioacetamide, often from acetamide using phosphorus pentasulfide (P₄S₁₀), is also a highly exothermic process.[15] The reaction involves the thionation of the amide carbonyl group. Key challenges include managing the initial exotherm upon mixing the solids, controlling the evolution of toxic hydrogen sulfide (H₂S) gas, and preventing the reaction mixture from solidifying, which can lead to dangerous localized overheating.[16]

Troubleshooting Guide: Thioacetamide Synthesis

Q: The reaction mixture is solidifying, leading to poor stirring and localized overheating. How can I prevent this?

A: This is a common issue when running the reaction neat (without solvent). The melting points of the reactants and products can lead to phase changes that impede heat transfer.

  • Causality: The reaction is often initiated by heating a solid mixture of acetamide and P₄S₁₀.[16] As the reaction proceeds, the physical state of the mixture changes, potentially forming a thick, difficult-to-stir mass that insulates pockets of the reaction, allowing heat to build up dangerously.

  • Solution:

    • Use a High-Boiling Solvent: Perform the reaction in a high-boiling inert solvent (e.g., toluene, xylene). This maintains a stirrable slurry, ensures homogenous heat distribution, and provides a larger thermal mass to absorb the exotherm.

    • Controlled Addition: Instead of mixing all reactants at once, add the P₄S₁₀ portion-wise to a heated solution or slurry of acetamide in the solvent. This allows the heat from each portion to dissipate before the next is added.

    • Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure sufficient torque to agitate the potentially viscous or solid-laden mixture effectively.

Q: I am detecting a rapid, uncontrolled release of hydrogen sulfide (H₂S) gas. Is this linked to temperature?

A: Yes, the rate of H₂S evolution is directly proportional to the reaction temperature. A sudden burst of gas is a clear indicator of an uncontrolled exotherm.

  • Causality: The reaction producing thioacetamide also generates byproducts that can release H₂S, especially at elevated temperatures or in the presence of moisture.[16][17] A thermal runaway will dramatically accelerate gas production, potentially overwhelming any scrubbing system and creating a severe toxic hazard.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature within the desired range (e.g., 85-100°C) using a controlled heating mantle and an efficient condenser.[16] The primary method of control is not cooling (as with chloroacetone) but rather moderating the heating rate and the rate of reagent addition.

    • Adequate Gas Scrubbing: Always vent the reaction apparatus through a series of gas scrubbers. A solution of sodium hypochlorite (bleach) or copper (II) sulfate is effective at neutralizing H₂S. Ensure the scrubber is sized appropriately to handle the maximum potential gas flow.

    • Work in a Fume Hood: This synthesis must always be performed in a well-ventilated fume hood to protect against exposure to the highly toxic H₂S gas.[16]

Thioacetamide Synthesis FAQs

Q: Can the order of reagent addition affect the exotherm? A: Yes. Adding the more reactive component (P₄S₁₀) in portions to the less reactive one (acetamide, typically in a solvent) is the standard and safer method for controlling the rate of heat generation. A "reverse addition" or mixing all reagents at once is not recommended due to the high risk of an uncontrollable initial exotherm.

Q: What are the signs of a developing runaway reaction specific to this synthesis? A:

  • A rapid temperature increase that does not respond to a reduction in external heating.

  • A sudden, violent evolution of H₂S gas, often visible as vigorous bubbling or foaming.

  • Noticeable pressure buildup within the reaction vessel.

  • Rapid darkening or charring of the reaction mixture.

Q: What is the role of pH in the stability and H₂S-donating properties of the final thioacetamide product? A: Thioacetamide hydrolyzes to release H₂S, a reaction catalyzed by both acids and bases.[18] The rate of H₂S release is highly dependent on pH and temperature, which is a critical consideration if the product is used as an H₂S donor in subsequent applications.[18]

Protocol & Visualization: Controlled Thioacetamide Synthesis

Table 2: Key Process Control Parameters

Parameter Recommended Practice Rationale
Reaction Medium High-boiling inert solvent (e.g., Toluene) Ensures homogeneity, improves heat transfer, prevents solidification.
Reagent Addition Portion-wise addition of P₄S₁₀ Allows for controlled, incremental release of heat.
Temperature Range 85–100 °C Provides sufficient energy for reaction while minimizing byproduct formation and uncontrolled gas release.[16]
Gas Management Vent through a bleach or CuSO₄ scrubber Safely neutralizes the toxic H₂S byproduct.

| Agitation | Overhead mechanical stirring | Ensures effective mixing of the heterogeneous and potentially viscous mixture. |

Diagram: Interrelationship of Synthesis Variables

G cluster_params Control Parameters Temp Reaction Temperature Gas H₂S Gas Evolution Rate Temp->Gas increases Safety Reaction Safety Temp->Safety controlled by Yield Product Yield & Purity Temp->Yield affects Visc Mixture Viscosity Visc->Temp can cause localized increase Visc->Safety impacted by Stir Effective Stirring Visc->Stir hinders Gas->Safety impacted by Solvent Use of Solvent Solvent->Visc reduces Solvent->Yield Stir->Visc reduces Stir->Yield

Caption: Key variable relationships in thioacetamide synthesis.

References

Technical Support Center: Regioselectivity in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Here, we address common questions and provide troubleshooting strategies to help you gain precise control over your chemical reactions and achieve your desired substitution patterns.

Frequently Asked Questions (FAQs)

FAQ 1: What is regioselectivity in thiazole synthesis, and why is it a common issue in the Hantzsch synthesis?

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In thiazole synthesis, it dictates which position on the thiazole ring a particular substituent will occupy. The classic and widely used Hantzsch thiazole synthesis involves the condensation of an α-haloketone and a thioamide.[1][2]

The challenge arises when unsymmetrical reactants are used. For example, reacting an unsymmetrical α-haloketone (where R¹ ≠ R²) with a simple thioamide can potentially lead to two different regioisomeric thiazole products (a 2,4-disubstituted vs. a 2,5-disubstituted thiazole). The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration.[3] The initial S-alkylation is typically the regiochemistry-determining step. The nucleophilic attack can occur at either the α-carbon bearing the halogen or the carbonyl carbon, but the former is generally favored, leading to the Hantzsch mechanism. The subsequent cyclization by the nitrogen atom onto the carbonyl group forms the heterocyclic ring.

Controlling which isomer is formed is critical in fields like drug discovery, where the specific arrangement of substituents dictates a molecule's biological activity.

Troubleshooting Guide: Common Regioselectivity Issues

Problem Probable Cause Suggested Solution
Formation of an undesired regioisomer (e.g., 2,5- instead of 2,4-disubstituted). The electronic and steric properties of the α-haloketone substituents are directing the reaction towards the undesired product.Modify Reactants: Introduce a bulky group or an electron-withdrawing/donating group on the ketone to sterically or electronically favor attack at the desired position.[4]Change Reaction Conditions: Alter the solvent polarity or pH. Acidic conditions are known to influence the product ratio.[5]
Low yield of the desired isomer in a mixture. Reaction conditions are not optimized for selectivity. The energy barrier for the formation of both isomers is similar under the current conditions.Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and often improves yields and regioselectivity by providing rapid, uniform heating.[6][7][8]Use a Catalyst: Employ a regioselective catalyst. For instance, palladium-catalyzed C-H activation can selectively functionalize the C5 position.
Inconsistent results and poor reproducibility. Sensitivity to minor fluctuations in reaction conditions (temperature, moisture, reaction time).Standardize Protocols: Strictly control all reaction parameters. Consider Solvent-Free Methods: Grinding or solvent-free microwave reactions can sometimes offer more reproducible results and are environmentally benign.[7][9]
Difficulty synthesizing highly substituted thiazoles with precise regiocontrol. The Hantzsch synthesis is not well-suited for complex, multi-substituted targets due to competing reaction pathways.Adopt an Alternative Strategy: Use a post-functionalization approach. Start with a simpler, pre-formed thiazole and introduce substituents sequentially using regiocontrolled methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).[10][11]
FAQ 2: How do the structures of the α-haloketone and thioamide reactants influence regioselectivity?

The electronic and steric properties of the substituents on both the α-haloketone and the thioamide are the primary determinants of regioselectivity.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the α-haloketone can influence the electrophilicity of the adjacent carbons. An EWG attached to the carbonyl group will increase its electrophilicity, potentially affecting the rate of the initial S-alkylation versus the subsequent N-cyclization.

  • Steric Effects: Bulky substituents on the α-haloketone can hinder the approach of the thioamide's sulfur atom. The reaction will preferentially occur at the less sterically hindered carbon, providing a powerful tool for directing the regiochemical outcome. A Hammett substitution correlation analysis has shown that these electronic and steric factors can be correlated to predict product distribution.[4][12]

Below is a workflow to help decide on a synthetic strategy based on the desired substitution pattern.

G start Desired Thiazole Substitution Pattern? q1 2,4-Disubstituted or 2,4,5-Trisubstituted? start->q1 q2 2,5-Disubstituted? start->q2 hantzsch Hantzsch Synthesis (α-haloketone + thioamide) q1->hantzsch Yes post_func Post-Functionalization Strategy q2->post_func High Regiocontrol Needed other_methods Alternative Syntheses q2->other_methods Specific Precursors Available hantzsch_mod Control Reactant Sterics/Electronics Use Microwave or Catalyst hantzsch->hantzsch_mod post_func_detail Synthesize a halothiazole template (e.g., 2-bromo-5-chloro-thiazole). Use sequential Pd-coupling (Suzuki, Stille) to install groups at C2, then C5. post_func->post_func_detail other_methods_detail Gabriel Synthesis (from acylamino-ketones) Van Leusen (with TosMIC) Cook-Heilbron (for 5-amino) other_methods->other_methods_detail

Caption: Decision workflow for selecting a thiazole synthesis strategy.
FAQ 3: What is the effect of reaction conditions (solvent, temperature, pH) on the regioselectivity?

Reaction conditions play a crucial role and can be tuned to favor the formation of a specific isomer.

  • Solvent: The polarity of the solvent can influence reaction rates and equilibria. More polar solvents may stabilize charged intermediates differently, altering the reaction pathway. Recently, ionic liquids have been employed as they can act as both the solvent and a base, promoting regioselectivity.[13] Green solvents like water are also viable and can impact selectivity.[14]

  • Temperature: While higher temperatures generally increase reaction rates, they can also decrease selectivity by providing enough energy to overcome the activation barriers for multiple reaction pathways. For the Hantzsch synthesis, elevated temperatures are common but can sometimes lead to dehalogenation of the α-haloketone as a side reaction.[10]

  • pH (Acidity/Basicity): The pH is a powerful tool for controlling regioselectivity, especially when using N-substituted thioureas. In neutral solvents, the reaction between an α-halogeno ketone and an N-monosubstituted thiourea almost exclusively yields 2-(N-substituted amino)thiazoles.[5] However, under strongly acidic conditions (e.g., HCl in ethanol), the reaction can produce a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles.[5] The base used for the final dehydration step can also be critical.

The interplay of these factors is visualized in the diagram below.

G center Regioselectivity in Thiazole Synthesis reactants Reactant Structure center->reactants conditions Reaction Conditions center->conditions catalysts Catalysts & Additives center->catalysts sterics Steric Hindrance reactants->sterics electronics Electronic Effects (EWG/EDG) reactants->electronics solvent Solvent Polarity (e.g., Ionic Liquids) conditions->solvent ph pH / Acidity conditions->ph temp Temperature conditions->temp microwave Microwave Irradiation conditions->microwave pd_cat Palladium Catalysts (C-H Activation) catalysts->pd_cat acid_cat Reusable Solid Acids (e.g., SiW/SiO2) catalysts->acid_cat

Caption: Key factors influencing regioselectivity in thiazole synthesis.
FAQ 4: What alternative synthetic routes offer better regiocontrol for specific substitution patterns?

When the Hantzsch synthesis fails to provide the desired regioselectivity, several other methods can be employed.

  • Regiocontrolled Synthesis via Sequential Cross-Coupling: This powerful strategy involves creating a versatile thiazole template, such as ethyl 2-bromo-5-chloro-4-thiazolecarboxylate, and then introducing substituents in a stepwise manner.[10][11] For example, a Suzuki, Stille, or Negishi coupling reaction can be used to selectively functionalize the more reactive C-2 position first, followed by a second coupling reaction at the C-5 position.[10] This provides unambiguous access to 2,5-disubstituted and 2,4,5-trisubstituted thiazoles.

  • The Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with a sulfurizing agent like phosphorus pentasulfide to produce 2,5-disubstituted thiazoles.[15] It provides a different retrosynthetic disconnection compared to the Hantzsch approach.

  • The Cook-Heilbron Synthesis: This route is particularly useful for preparing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[7][13]

  • Modern C-H Activation/Functionalization: Direct C-H activation offers a highly regioselective way to functionalize a pre-existing thiazole ring. Palladium catalysis, for example, has been shown to facilitate the arylation of thiazoles with high selectivity for the C5 position.[16][17]

Comparison of Key Synthetic Routes for Regiocontrol

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable for simple cases.[7]Poor regioselectivity with unsymmetrical substrates; often requires high temperatures.[7][10]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, higher yields, can improve regioselectivity.[7][8]Requires specialized microwave equipment.
Sequential Pd-Coupling Good (Yields vary per step)Several hours per stepExcellent, unambiguous regiocontrol for complex patterns.[10]Multi-step process, requires synthesis of organometallic reagents.
Gabriel Synthesis Moderate to Good1 - 5 hoursDirect route to 2,5-disubstituted thiazoles.[15]Requires harsh sulfurizing agents (P₄S₁₀).
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursProvides access to 5-aminothiazoles under mild conditions.[7]Substrate scope can be limited.

Experimental Protocols

Protocol 1: General Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from procedures that highlight the speed and efficiency of microwave-assisted synthesis.[8][18]

  • Reactant Preparation: In a 10 mL microwave process vial, combine acetophenone (1.0 mmol), thiourea (1.2 mmol), and iodine (1.0 mmol).

  • Solvent Addition: Add 3 mL of a suitable solvent like ethanol or DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Workup: After cooling the reaction vessel to room temperature, pour the contents into a beaker containing 20 mL of cold water.

  • Neutralization & Isolation: Neutralize the mixture by adding aqueous sodium thiosulfate solution to quench excess iodine, followed by addition of aqueous sodium carbonate or ammonia until the solution is basic (pH ~8-9).

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol to afford pure 2-amino-4-phenylthiazole.

Protocol 2: Regiocontrolled Synthesis of a 2,5-Disubstituted Thiazole via Sequential Suzuki Coupling

This protocol is a conceptual guide based on established methodologies for the regiocontrolled functionalization of dihalothiazoles.[10][11][19]

  • Step A: Selective C-2 Arylation:

    • To a solution of ethyl 2-bromo-5-chloro-4-thiazolecarboxylate (1.0 mmol) in a suitable solvent (e.g., dioxane/water), add an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 mmol).

    • Degas the mixture and heat it at 80-100 °C until TLC or LC-MS analysis shows complete consumption of the starting material. The reaction selectively occurs at the more reactive C-2 bromide position.

    • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography to isolate the 2-aryl-5-chloro-thiazole intermediate.

  • Step B: C-5 Arylation:

    • Take the 2-aryl-5-chloro-thiazole intermediate from Step A (1.0 mmol) and dissolve it in a suitable solvent.

    • Add a different arylboronic acid (1.2 mmol), a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, which are effective for activating C-Cl bonds), and a base (e.g., K₃PO₄).

    • Degas the mixture and heat at 100-120 °C. The reaction at the C-5 chloro-position may require longer reaction times and a more active catalyst system compared to the C-2 bromide.

    • Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography to obtain the desired 2,5-disubstituted thiazole.

References

Technical Support Center: Scalable Purification of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable purification of thiazole carboxylic acids. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in isolating and purifying these critical pharmaceutical intermediates. Thiazole carboxylic acids, while invaluable, often present unique purification hurdles due to their polarity, acidity, and potential for polymorphism. This document provides in-depth, field-tested solutions in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I have a crude, solid thiazole carboxylic acid from a reaction. What should be my primary, scalable purification strategy?

Your most robust and scalable first-pass strategy is typically a pH-swing precipitation followed by recrystallization. Thiazole carboxylic acids are acidic and will precipitate from an aqueous solution when the pH is adjusted to their isoelectric point (where solubility is at a minimum), which is often in the range of pH 1.5-3.0.[1] This method is highly effective at removing neutral organic impurities and many water-soluble inorganic salts. The precipitated solid can then be further purified by recrystallization from a suitable solvent system to remove closely related impurities and control the final crystalline form.[1]

Q2: How do I choose the best analytical method to assess the purity of my final product?

A combination of techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column is common. The mobile phase should be buffered or contain an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.[2] HPLC can quantify impurities, including isomers and starting materials.[3][4][5]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and detecting residual solvents or impurities with distinct proton signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify unknown impurities.

  • Differential Scanning Calorimetry (DSC): Useful for identifying the melting point and assessing the polymorphic form of the final product, which is critical in pharmaceutical development.[6]

Q3: My purified material is persistently colored (yellow/brown). How can I remove these color-body impurities?

Persistent color often indicates the presence of highly conjugated, trace-level impurities.

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude acid in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), heat gently for a short period (15-30 minutes), and then filter the hot solution through a pad of celite to remove the carbon. The carbon adsorbs the large, flat, colored molecules. Be aware that charcoal can also adsorb some of your product, potentially reducing yield.

  • Recrystallization: A carefully chosen solvent system for recrystallization is often sufficient to leave colored impurities behind, either in the mother liquor or as insoluble material that can be filtered off.

Troubleshooting Guide 1: Crystallization and Precipitation

Crystallization is the most common and scalable method for purifying solid thiazole carboxylic acids. However, achieving high yield and the correct polymorphic form can be challenging.

Decision Logic for Primary Purification

This diagram outlines the initial decision-making process when faced with a crude reaction mixture.

start Crude Reaction Mixture is_solid Is Product a Solid at Room Temp? start->is_solid is_soluble Soluble in Organic Solvent? is_solid->is_soluble Yes chromatography Chromatography is_solid->chromatography No (Amorphous/Oil) ph_swing pH-Swing Precipitation is_soluble->ph_swing Yes extraction Acid-Base Extraction is_soluble->extraction No (Poor Solubility) recrystallize Recrystallization ph_swing->recrystallize final_product Purified Product recrystallize->final_product extraction->recrystallize chromatography->final_product

Caption: Decision tree for selecting a primary purification method.

Common Crystallization Problems & Solutions
Q: My product "oiled out" instead of crystallizing upon adding an anti-solvent. What went wrong and how do I fix it?

A: "Oiling out" occurs when the supersaturation of the solution is too high, causing the product to separate as a liquid phase rather than forming an ordered crystal lattice.

  • Causality: This is often caused by adding the anti-solvent too quickly, performing the crystallization at too high a temperature, or having a very high initial concentration of the product.[7]

  • Solutions:

    • Reduce Addition Rate: Add the anti-solvent much more slowly, allowing time for nucleation and crystal growth.

    • Lower the Temperature: Cool the primary solvent solution before and during the anti-solvent addition.

    • Increase Solvent Volume: Dilute the initial solution to lower the concentration before adding the anti-solvent.

    • Add Seeding Crystals: If you have a small amount of pure, solid material, add a few seed crystals to the solution after adding a small amount of anti-solvent to encourage controlled crystallization.

Q: My crystallization yield is very low. How can I improve it?

A: Low yield points to high product solubility in the final solvent mixture (the mother liquor).

  • Causality: The chosen solvent/anti-solvent system may not be optimal, or the final temperature may be too high. For pH-driven precipitations, the final pH may not be at the point of minimum solubility.[1]

  • Solutions:

    • Optimize pH: When precipitating from water, carefully adjust the pH to the isoelectric point. For thiazole-4-carboxylic acid, this is often around pH 2.[1] Titrate slowly and monitor the pH closely.

    • Screen Anti-solvents: An ideal anti-solvent makes the product highly insoluble but keeps impurities dissolved. See the table below for common systems.

    • Reduce Temperature: After precipitation or crystallization, cool the slurry to a lower temperature (e.g., 0-5 °C) and hold for a few hours to maximize product recovery from the mother liquor.[1]

    • Concentrate the Mother Liquor: If feasible, you can recover a second crop of crystals by concentrating the mother liquor, though this crop may be of lower purity.

Q: I'm getting different analytical results (e.g., melting point, XRD) from different batches, even with high purity. Why?

A: This strongly suggests the presence of polymorphism, where a compound can exist in multiple crystalline forms.

  • Causality: Different polymorphs can be generated based on the solvent system, cooling rate, agitation, and temperature.[6][7] Some forms may be more or less stable, and solvated or hydrated crystals can also form.[6]

  • Solutions:

    • Controlled Crystallization: Standardize your crystallization protocol rigorously. Control the temperature profile, solvent/anti-solvent ratios, addition rates, and stirring speed.

    • Solvent Screening: Perform a systematic screen of different solvents. As reported for one thiazole derivative, using methanol can lead to a solvated crystal form, while other solvents may yield anhydrous forms.[6]

    • Slurry Experiments: To find the most thermodynamically stable form, slurry a mixture of different polymorphs in a solvent and stir for an extended period. The less stable forms will dissolve and re-precipitate as the most stable form.

Primary SolventCommon Anti-Solvent(s)Notes
Methanol / EthanolWater, Heptane, MTBEWater is a common anti-solvent for alcohol solutions, but can lead to hydrated crystals.[6][7]
Ethyl Acetate (EtOAc)Heptane, HexaneA very common and effective system for many carboxylic acids.[8]
Tetrahydrofuran (THF)Heptane, TolueneGood for compounds that are highly soluble in polar aprotic solvents.
Acetonitrile (MeCN)Water, Isopropanol (IPA)The choice of anti-solvent can influence the resulting polymorph.[6]
Water (basic pH)Acid (to adjust to pI)This is the basis of pH-swing precipitation.[1]

Table 1: Common Solvent and Anti-Solvent Systems for the Crystallization of Thiazole Carboxylic Acids.

Troubleshooting Guide 2: Acid-Base Liquid-Liquid Extraction

This technique is excellent for separating acidic products from neutral or basic impurities, especially when the product is an oil or difficult to crystallize from the crude mixture.

Mechanism of Acid-Base Extraction

cluster_0 cluster_1 cluster_2 organic_phase Organic Phase (e.g., EtOAc) final_organic Organic Phase (Contains Neutral Impurities) organic_phase->final_organic Separate Layers aqueous_phase Aqueous Phase (e.g., NaHCO3 soln) final_aqueous Aqueous Phase (Contains Carboxylate Salt) aqueous_phase->final_aqueous precipitate Precipitated Pure Acid (R-COOH) final_aqueous->precipitate Add Acid (e.g., HCl) start Crude Mixture (R-COOH + Neutral Impurity) in Organic Solvent start->organic_phase Mix with Aqueous Base start->aqueous_phase

Caption: Workflow for purification via acid-base extraction.

Q: My recovery after back-extraction is low. Where did my product go?

A: Low recovery usually stems from incomplete extraction into the aqueous base or incomplete precipitation upon re-acidification.

  • Causality:

    • Incorrect Base: The aqueous base may not be strong enough to fully deprotonate the thiazole carboxylic acid. A weak base like sodium bicarbonate (NaHCO₃) may not be sufficient if the acid has a pKa below ~6.

    • Insufficient Base: Not using enough molar equivalents of the base will result in incomplete extraction.

    • Improper Final pH: Not acidifying the aqueous layer sufficiently will leave some of the carboxylate salt dissolved. The pH should be brought at least 2 units below the pKa of the acid.[9]

  • Solutions:

    • Choose the Right Base: For most carboxylic acids, sodium bicarbonate is sufficient and preferable as it is less likely to hydrolyze other functional groups. If extraction is poor, switch to a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH).

    • Use Excess Base: Use at least 2-3 molar equivalents of the base to ensure the acid-base equilibrium is driven fully to the carboxylate salt.

    • Verify Final pH: After acidification, check the pH of the aqueous layer with pH paper or a meter to ensure it is strongly acidic (pH 1-2) for complete precipitation.[1]

Q: I formed a stable emulsion at the solvent interface. How can I break it?

A: Emulsions are common when there are fine particulates or amphiphilic impurities present. They are a kinetic, not thermodynamic, problem.

  • Solutions:

    • Time: Let the separatory funnel sit undisturbed for an extended period.

    • Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.

    • Filtration: Filter the entire mixture through a pad of celite. This can break up the fine particles stabilizing the emulsion.

    • Centrifugation: For smaller scales, centrifuging the mixture is a highly effective method.

Troubleshooting Guide 3: Column Chromatography

While less scalable than crystallization, chromatography is sometimes necessary to remove stubborn, structurally similar impurities.

Q: My acidic product is streaking/tailing badly on the silica gel column. What's happening?

A: This is a classic problem when running acidic compounds on standard silica gel.

  • Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica can interact strongly and non-uniformly with the polar carboxylic acid group. This leads to slow, uneven elution and poor peak shape, resulting in broad bands and poor separation.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid (0.5-1%) or formic acid, to the eluent.[10] This protonates your thiazole carboxylic acid and "caps" the active sites on the silica, leading to much sharper peaks.

    • Use Reversed-Phase Chromatography: C18-functionalized silica (reversed-phase) is often a better choice for polar compounds.[2] A mobile phase of water/acetonitrile or water/methanol with an acidic modifier (like 0.1% TFA) will typically provide excellent separation.[2] This is highly scalable with modern flash chromatography systems.

    • Use a Different Stationary Phase: For very challenging separations, consider alternative stationary phases like alumina (basic or neutral) or functionalized silica (e.g., diol).

Detailed Experimental Protocols

Protocol 1: Scalable Purification by pH-Swing Precipitation

This protocol is a robust starting point for purifying a solid, crude thiazole carboxylic acid.

  • Dissolution: In a suitably sized vessel, suspend the crude thiazole carboxylic acid (1.0 eq) in water (10-20 volumes).

  • Basification: Slowly add an aqueous solution of 1 M sodium hydroxide (NaOH) with stirring until all the solid dissolves and the pH of the solution is >10. This ensures the formation of the soluble sodium carboxylate salt.

  • Filtration (Optional): If insoluble impurities (like residual catalyst) are present, filter the basic solution through a celite pad to obtain a clear filtrate.

  • Acidification & Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, slowly add 6 M hydrochloric acid (HCl) dropwise. Monitor the pH. A precipitate will begin to form. Continue adding acid until the pH is ~2.[1]

  • Digestion: Continue to stir the resulting slurry in the ice bath for at least 1 hour. This "digestion" period allows for the crystal size to mature and maximizes precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts.[1]

  • Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-15 volumes).

  • First Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 volumes). Use enough bicarbonate solution to provide at least 2 molar equivalents of base.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase with a small portion of the organic solvent (e.g., EtOAc) to remove any last traces of neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous phase in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2 (check with pH paper).

  • Second Extraction: Extract the acidified aqueous phase with fresh organic solvent (e.g., EtOAc) (3 x 10 volumes) to recover the purified carboxylic acid.

  • Drying & Concentration: Combine the organic layers from the second extraction, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

Reducing environmental impact of thiazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call for sustainable practices in pharmaceutical and chemical manufacturing, this Technical Support Center provides researchers, scientists, and drug development professionals with practical guidance on reducing the environmental impact of thiazole synthesis. Thiazole moieties are critical components in numerous pharmaceuticals, agrochemicals, and materials.[1][2] However, classical synthetic routes, such as the renowned Hantzsch and Cook-Heilbron syntheses, often rely on hazardous solvents, harsh reaction conditions, and generate significant chemical waste, posing environmental and safety concerns.[1][2][3]

This guide moves beyond theoretical principles, offering a hands-on, question-and-answer-based resource for troubleshooting common issues encountered when implementing greener synthetic methodologies. By adopting these advanced techniques, laboratories can enhance efficiency, improve safety, and align with the core tenets of green chemistry.[4][5]

Core Principles of Green Thiazole Synthesis

Transitioning from traditional methods requires a shift in approach, focusing on several key areas:

  • Alternative Energy Sources: Microwave irradiation and ultrasonication offer efficient energy transfer, dramatically reducing reaction times and often increasing yields compared to conventional heating.[6][7][8][9]

  • Greener Solvents & Catalysts: Replacing volatile organic compounds (VOCs) with water, ionic liquids (ILs), or deep eutectic solvents (DESs) minimizes pollution.[1][3][10][11] The use of reusable, non-toxic catalysts, including biocatalysts or solid-supported catalysts, further reduces waste.[12][13][14][15]

  • Solvent-Free Conditions: Performing reactions "neat" (without a solvent) is an ideal approach, eliminating solvent waste entirely and often simplifying product purification.[16][17][18][19]

  • Atom Economy & Process Intensification: Multi-component reactions (MCRs), where three or more reactants combine in a single step, improve efficiency and reduce waste by incorporating more starting material atoms into the final product.[14][15][20]

Troubleshooting Guide for Green Thiazole Synthesis

This section addresses specific, practical problems researchers may encounter during experimentation.

Category 1: Low Reaction Yield or Conversion

Question: My microwave-assisted Hantzsch reaction is giving a low yield and incomplete conversion. What are the most likely causes and how can I fix them?

Answer: Low yields in microwave synthesis are common during optimization. The cause often lies in non-uniform heating, incorrect solvent choice, or insufficient power/time.

  • Causality: Microwave energy heats polar molecules directly and efficiently. However, "hotspots" can form in the reaction vessel, leading to localized decomposition of reactants or products. Conversely, if the reaction medium has a very low dielectric constant, it may not absorb microwave energy effectively, resulting in insufficient heat for the reaction to proceed to completion.

  • Troubleshooting Steps:

    • Stirring: Ensure vigorous stirring to promote uniform heat distribution and prevent localized overheating. If using a monomodal microwave reactor, the built-in magnetic stirrer is crucial.

    • Solvent Choice: If the reactants are not polar enough to absorb microwave energy, consider adding a small amount of a polar, high-boiling, non-reactive solvent like ethanol, DMF, or PEG-400 to act as a "sensitizer."[5]

    • Power & Temperature Monitoring: Instead of using a constant power setting, switch to temperature control. This allows the instrument to modulate power to maintain a set temperature, preventing thermal runaway and decomposition. Start with a lower target temperature and incrementally increase it.

    • Vessel Selection: Use the recommended sealed vessel for the reaction scale. This allows the temperature to safely exceed the solvent's atmospheric boiling point, accelerating the reaction rate according to the Arrhenius equation.

Question: I'm attempting a solvent-free reaction by grinding reactants, but the yield is poor. Why is this happening?

Answer: Solvent-free, or mechanochemical, reactions depend on intimate contact between solid reactants. Poor mixing, improper heat transfer, or the formation of a passivating product layer can halt the reaction.

  • Causality: In the absence of a solvent, the reaction occurs at the crystal faces of the reactants. If the product forms a solid layer coating the reactant particles, it can prevent further interaction between the starting materials, effectively stopping the reaction.

  • Troubleshooting Steps:

    • Grinding Technique: Ensure continuous and vigorous grinding with a mortar and pestle to constantly expose fresh reactant surfaces. For more reproducible results, consider using a ball mill.

    • Liquid-Assisted Grinding (LAG): Add a catalytic amount of a liquid (e.g., a few drops of ethanol or water). This small amount of liquid does not act as a bulk solvent but can facilitate ion mobility and break down the passivating product layer, often dramatically improving reaction rates and yields.

    • Temperature Control: Some solvent-free reactions require a small amount of initial heat to form a eutectic melt, which then acts as a reaction medium. Gently heat the mixture to its melting point.

Question: My ultrasound-assisted synthesis is not showing a significant improvement over conventional heating. What factors should I investigate?

Answer: The effectiveness of ultrasound-assisted synthesis hinges on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process creates localized high-pressure and high-temperature zones that accelerate chemical reactions. If these conditions are not optimized, the benefits will not be realized.[7][19]

  • Causality: The efficiency of cavitation is highly dependent on solvent properties (viscosity, vapor pressure), temperature, and the frequency/power of the ultrasound.

  • Troubleshooting Steps:

    • Probe vs. Bath: An ultrasonic probe (horn) delivers a much higher intensity of energy to a localized area and is generally more effective than an ultrasonic bath. If using a bath, ensure the reaction flask is positioned correctly in a "hot spot" of acoustic activity (often found by observing the agitation of aluminum foil in the bath).

    • Temperature Control: Cavitation is less efficient at higher bulk temperatures because increased solvent vapor pressure cushions the collapse of the bubbles. Maintain a lower reaction temperature (e.g., 25-50°C) to maximize the sonochemical effect.

    • Solvent Degassing: Dissolved gases in the solvent can interfere with effective cavitation. Degas the solvent before the reaction by sparging with an inert gas (like Argon) or by sonicating the solvent alone for a few minutes prior to adding reactants.

    • Power Settings: Start with a moderate power setting. Excessively high power can create a dense bubble cloud near the probe tip, which can reflect the ultrasonic waves and reduce efficiency.

Category 2: Product Purity and Side Reactions

Question: My reaction in an ionic liquid (IL) is clean, but I'm struggling to isolate the final product. How can I improve the workup?

Answer: Product isolation from non-volatile and viscous ionic liquids is a common challenge. The key is to exploit solubility differences between the product, starting materials, and the IL itself.

  • Causality: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-distillable. Standard workup procedures like evaporation are therefore not feasible.[1]

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction: If your product is nonpolar, you can often extract it directly from the IL using a conventional organic solvent like ethyl acetate or diethyl ether, as many ILs are immiscible with these solvents.

    • Water-Soluble ILs: If using a water-soluble IL (e.g., one with a [bmim]Cl cation), the entire reaction mixture can sometimes be diluted with water. If the product is insoluble in water, it will precipitate and can be collected by filtration.

    • Supercritical Fluid Extraction: For more advanced applications, extraction with supercritical CO₂ is an excellent green method for separating organic products from non-volatile ILs.

    • IL Recyclability: After extracting the product, the ionic liquid can often be purified by washing and drying under vacuum, making it reusable for subsequent reactions, a key advantage of this method.[1]

Question: When using water as a solvent for the Hantzsch synthesis, I'm observing hydrolysis of my α-haloketone starting material. How can I mitigate this?

Answer: Water is an ideal green solvent, but its nucleophilicity can lead to unwanted side reactions like hydrolysis.[11] The solution is often to accelerate the desired reaction so it outcompetes the side reaction.

  • Causality: The α-haloketone is an electrophile susceptible to nucleophilic attack by both the thioamide (the desired reaction) and water (the undesired hydrolysis).

  • Troubleshooting Steps:

    • Use of Catalysts: Employ a catalyst to accelerate the condensation step. A reusable solid acid catalyst like silica-supported tungstosilisic acid can significantly increase the rate of the desired reaction.[14][15]

    • pH Control: The pH of the aqueous medium can influence the rate of hydrolysis. Buffering the solution may help stabilize the starting material.

    • Energy Input: Couple the use of water with microwave or ultrasound energy. The rapid heating or intense mixing provided by these techniques can dramatically shorten reaction times, favoring the formation of the thiazole before significant hydrolysis can occur. A microwave-assisted reaction in water is a well-documented green protocol.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental drawbacks of the traditional Hantzsch thiazole synthesis?

The Hantzsch synthesis, while robust, typically involves:

  • Hazardous Reagents: The use of α-haloketones, which are toxic and lachrymatory.[5]

  • Volatile Organic Solvents (VOCs): Reactions are often conducted in solvents like ethanol, methanol, or chloroform, which contribute to air pollution and have associated health risks.[16][21]

  • Energy Consumption: Often requires prolonged heating under reflux, consuming significant energy.

  • Waste Generation: The workup and purification steps can generate considerable solvent and solid waste.

Q2: How do I choose the best green solvent for my specific thiazole synthesis?

The choice depends on the solubility of your reactants and the reaction conditions.

  • Water: Ideal for its safety, low cost, and non-toxicity. Best for water-soluble reactants or when coupled with phase-transfer catalysts or energy sources like microwaves.[11]

  • Ionic Liquids (ILs): Highly tunable solvents with negligible vapor pressure.[1] Excellent for stabilizing intermediates but can make product isolation challenging. Choose an IL based on the required polarity and its miscibility with extraction solvents.

  • Deep Eutectic Solvents (DESs): A greener alternative to ILs, DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea).[3][10] They are often biodegradable, inexpensive, and simple to prepare.

Q3: What are the key safety considerations for microwave and ultrasound-assisted synthesis?

  • Microwave Safety:

    • Pressure: Never conduct microwave reactions in a sealed vessel not designed for that purpose. Use only manufacturer-approved pressure-rated vials to avoid explosions.

    • Thermal Runaway: Always use temperature control rather than fixed power settings to prevent uncontrolled acceleration of the reaction.

    • Solvent Choice: Avoid using low-boiling, flammable solvents like diethyl ether or pentane in a microwave reactor.

  • Ultrasound Safety:

    • Hearing Protection: High-power ultrasonic probes generate intense high-frequency sound. Always operate them within a sound-dampening enclosure and wear appropriate hearing protection.

    • Aerosol Formation: Sonication can create fine mists or aerosols. Ensure the reaction is performed in a well-ventilated fume hood.

    • Probe Integrity: Inspect the ultrasonic probe tip for pitting or erosion before use, as this can lead to metal contamination of the reaction.

Data & Protocols

Data Presentation

Table 1: Comparison of Conventional vs. Green Synthesis of 2-amino-4-phenylthiazole

ParameterConventional Method (Hantzsch)[22]Microwave-Assisted Solvent-Free Method[23]
Reactants 2-Bromoacetophenone, Thiourea2-Bromoacetophenone, Thiourea
Solvent Methanol (5 mL per 5 mmol)None
Conditions Reflux (~65 °C)Microwave Irradiation (150W, pulsed)
Reaction Time 30 - 60 minutes30 - 175 seconds
Yield ~90-95%>95%
Workup Neutralization, Filtration, WashingTrituration with water, Filtration
Green Advantage -Elimination of solvent, drastic reduction in time and energy.
Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from catalyst-free green synthesis methodologies.[17][23]

  • Reactant Preparation: In a 10 mL microwave-rated glass vessel, add 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

  • Mixing: Thoroughly mix the solids with a spatula until a homogenous powder is obtained.

  • Microwave Irradiation: Place a magnetic stir bar in the vessel and seal it with the appropriate cap. Place the vessel in the cavity of a scientific microwave reactor. Irradiate the mixture with stirring for 90 seconds at a constant power of 160W. Safety Note: Monitor temperature and pressure throughout the reaction.

  • Cooling & Workup: After the irradiation is complete, allow the vessel to cool to room temperature (approx. 10-15 minutes).

  • Isolation: Open the vessel in a fume hood. Add 10 mL of 5% aqueous sodium carbonate solution to the solid product and stir for 5 minutes to neutralize any residual HBr.

  • Purification: Collect the resulting pale yellow solid by vacuum filtration. Wash the solid with deionized water (3 x 10 mL) and dry under vacuum to yield the pure product.

Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in an Aqueous Medium

This protocol is based on the principles of using ultrasound in greener solvents.[12][14][19]

  • Reactant Preparation: In a 50 mL thick-walled glass flask, prepare a suspension of thiourea (1.52 g, 20 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 1.99 g, 10 mmol) in a mixture of ethanol and water (20 mL, 1:1 v/v).

  • Catalyst Addition (Optional but Recommended): Add a reusable catalyst such as silica-supported tungstosilisic acid (SiW.SiO₂, 0.1 g).[14][15]

  • Sonication Setup: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is slightly below the water level in the bath. Alternatively, immerse the tip of an ultrasonic probe approximately 1-2 cm below the surface of the reaction mixture.

  • Reaction: Sonicate the mixture at a frequency of 35-40 kHz and a power of 200W. Maintain the bulk temperature of the reaction at 30-35°C using a cooling water bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-40 minutes.

  • Workup & Isolation: Upon completion, cool the mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure thiazole derivative. The catalyst can be recovered from the filtrate, washed, dried, and reused.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield Start Problem: Low Yield in Green Synthesis Method Identify Synthesis Method Start->Method MW Microwave-Assisted Method->MW Microwave US Ultrasound-Assisted Method->US Ultrasound SF Solvent-Free Method->SF Solvent-Free MW_Check1 Check Stirring & Heat Distribution MW->MW_Check1 US_Check1 Use Probe Instead of Bath (Higher Intensity) US->US_Check1 SF_Check1 Ensure Vigorous Mixing (Ball Mill / Grinding) SF->SF_Check1 MW_Check2 Use Temperature Control, Not Fixed Power MW_Check1->MW_Check2 MW_Check3 Add Polar Co-Solvent (Sensitizer) MW_Check2->MW_Check3 MW_Result Improved Yield MW_Check3->MW_Result US_Check2 Lower Bulk Temperature (Enhance Cavitation) US_Check1->US_Check2 US_Check3 Degas Solvent Before Reaction US_Check2->US_Check3 US_Result Improved Yield US_Check3->US_Result SF_Check2 Try Liquid-Assisted Grinding (LAG) SF_Check1->SF_Check2 SF_Check3 Gently Heat to Form Eutectic Melt SF_Check2->SF_Check3 SF_Result Improved Yield SF_Check3->SF_Result

Caption: A decision tree for troubleshooting low yields in green thiazole synthesis.

Diagram 2: Energy Transfer Mechanisms

Energy_Transfer cluster_0 Conventional Heating cluster_1 Microwave / Ultrasound HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction SolventBulk Solvent (Bulk) VesselWall->SolventBulk Conduction Reactants Reactants SolventBulk->Reactants Convection EnergySource Energy Source (Magnetron / Transducer) Molecules Reactant/Solvent Molecules EnergySource->Molecules Direct Energy Transfer (Dielectric Heating / Cavitation)

Caption: Comparison of indirect vs. direct energy transfer mechanisms.

Diagram 3: General Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide (R'-C(=S)NH2) Intermediate1 SN2 Adduct Thioamide->Intermediate1 1. Nucleophilic Attack (SN2)   (S attacks CH2X) Haloketone α-Haloketone (R-C(=O)CH2X) Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization   (N attacks C=O) Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 3. Dehydration (-H2O) Product Thiazole Intermediate3->Product 4. Tautomerization/Aromatization

Caption: The classical reaction pathway for Hantzsch thiazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Dimethyl-Thiazole Compounds Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents capable of overcoming existing resistance mechanisms. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the thiazole ring, particularly its substituted derivatives, has emerged as a promising pharmacophore.[1][2][3][4] This guide provides a comprehensive comparison of the efficacy of various dimethyl-thiazole and related thiazole compounds against clinically significant drug-resistant bacteria, supported by experimental data and detailed protocols. We will delve into their mechanisms of action, compare their performance against established therapies, and provide the technical rationale behind the experimental designs used for their evaluation.

The Rise of Thiazoles in Antimicrobial Research

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a structural motif present in numerous natural and synthetic bioactive molecules.[1][4] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to combat drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][5] By hybridizing the thiazole core with other antibacterial pharmacophores, researchers aim to develop more effective drug candidates that can overcome resistance, reduce toxicity, and improve pharmacokinetic profiles.[1][2] This guide will focus on the evidence supporting the use of these compounds as a viable strategy against multidrug-resistant (MDR) pathogens.

Comparative Efficacy Against Key Resistant Pathogens

The true measure of a novel antimicrobial agent lies in its ability to combat pathogens that have developed resistance to current drugs. Here, we compare the in vitro activity of representative thiazole compounds against notorious drug-resistant bacteria. Thiazole derivatives have demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE).[6][7][8]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Thiazole Compounds against Drug-Resistant Bacteria
Compound/DrugMRSA (Methicillin-resistant S. aureus) MIC (µg/mL)VRE (Vancomycin-resistant Enterococcus) MIC (µg/mL)NDM-1 E. coli (Carbapenem-resistant) MIC (µg/mL)
Thiazole Derivative 1a [9]1.4 - 5.5Not ReportedNot Reported
Optimized Thiazole Derivative 8 [9]0.4 - 1.4Not ReportedNot Reported
Thiazole-Quinolinium Derivative 4a4 [10]1 - 222
Thiazole Orange Derivative [6][7][8]1.36 - 5.45Supported5.45
Vancomycin >1000 (Resistant)0.5 - 4 (Susceptible)>1000 (Resistant)
Linezolid 0.5 - 41 - 4>256 (Resistant)

Data presented are representative values synthesized from multiple preclinical studies.[6][7][8][9][10] NDM-1 E. coli is resistant to most standard antibiotics.

As evidenced in Table 1, optimized thiazole derivatives exhibit significant potency against MRSA, with some compounds showing MIC values as low as 0.4 µg/mL.[9] Notably, certain thiazole-quinolinium derivatives are effective against MRSA, VRE, and even the highly resistant NDM-1 E. coli strain, a feat not achieved by last-resort antibiotics like linezolid.[10]

Unraveling the Mechanism of Action: A Multi-Target Approach

The most effective antimicrobial agents often act on novel cellular targets to circumvent existing resistance mechanisms. Several studies suggest that thiazole compounds employ this strategy by targeting essential bacterial proteins that are distinct from those targeted by conventional antibiotics.

A primary proposed mechanism involves the inhibition of bacterial cell division by targeting the FtsZ protein .[6][7] FtsZ is a crucial prokaryotic cytoskeletal protein that forms the Z-ring at the site of cell division. Disruption of Z-ring formation by thiazole compounds leads to cell filamentation and ultimately, cell death.[10][11][12] Another key target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[13][14][15] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, thereby halting the replication process.[13][16]

Mechanism_of_Action cluster_compound Thiazole Compound cluster_bacterium Bacterial Cell Compound Thiazole Derivative FtsZ FtsZ Protein Compound->FtsZ Inhibits Assembly DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Activity Cell_Division Cell Division FtsZ->Cell_Division Essential for DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death Cell_Division->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed dual-action mechanism of thiazole compounds targeting both FtsZ and DNA gyrase.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of novel antimicrobial compounds relies on standardized and reproducible experimental protocols.[17][18] Here, we detail the methodology for determining the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antimicrobial potency.[18][19][20]

Workflow: Broth Microdilution MIC Assay

MIC_Assay_Workflow start Start prep_compound Prepare 2-Fold Serial Dilutions of Thiazole Compound in Plate start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_compound->prep_bacteria inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound prep_bacteria->inoculate controls Include Positive (Bacteria only) & Negative (Broth only) Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Visually Inspect for Turbidity or Measure OD600 incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol for MIC Determination
  • Compound Preparation: Dissolve the thiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[18][21]

    • Causality & Expertise: Serial dilution is crucial for accurately determining the minimum concentration that inhibits growth. DMSO is a common solvent for poorly soluble organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Bacterial Inoculum Preparation: Culture the drug-resistant bacterial strain on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension according to CLSI guidelines to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

    • Causality & Expertise: Standardizing the bacterial inoculum is the most critical variable for the reproducibility of MIC results.[21] A high inoculum can lead to falsely elevated MIC values, while a low inoculum can result in artificially low values.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Prepare a positive control well (bacteria and broth, no compound) and a negative control well (broth only). Incubate the plate at 37°C for 16-20 hours.[18]

    • Trustworthiness: This self-validating system, with its integrated positive and negative controls, ensures that the observed inhibition is due to the compound's activity and not other factors like medium contamination or bacterial non-viability.

  • Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).[18][19] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

    • Authoritative Grounding: This protocol is based on standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure data consistency and comparability across different laboratories.[21]

Cytotoxicity: A Critical Checkpoint for Drug Development

A promising antimicrobial agent must not only be effective against bacteria but also safe for human cells.[22][23] Cytotoxicity assays are therefore a mandatory step in the evaluation process to determine if the test molecules have direct cytotoxic effects.[24] Many potent antimicrobials fail to reach the market because they are cytotoxic to eukaryotic cells.[22][23]

Table 2: Comparative Cytotoxicity and Selectivity of Thiazole Compounds
CompoundIC₅₀ on Human Cells (e.g., HeLa, Hepatocytes) (µM)Selectivity Index (SI) against MRSA
Thiazole Derivative 1a [9]>24.5>4.5
Optimized Thiazole Derivative 8 [9]>24.5>17.5
Thiazole-Quinolinium 4a4 [10]>32>16
Thiazole Orange Derivative [12]98.15>18
Doxorubicin (Positive Control) <1N/A

Selectivity Index (SI) = IC₅₀ / MIC. A higher SI indicates greater selectivity for bacterial cells over mammalian cells.

The data in Table 2 demonstrate that the featured thiazole derivatives exhibit low cytotoxicity against human cell lines, with high IC₅₀ values.[6][7][8][9] The resulting high Selectivity Indices suggest these compounds are promising candidates for further development, as they are significantly more toxic to bacteria than to human cells.[9][10]

Conclusion and Future Directions

Thiazole-based compounds, including dimethyl-thiazole derivatives, represent a promising and versatile class of antimicrobial agents with demonstrated efficacy against a range of drug-resistant bacteria, particularly Gram-positive pathogens like MRSA.[1][2][5] Their ability to target essential and relatively underexploited bacterial proteins like FtsZ and DNA gyrase provides a significant advantage in the fight against antimicrobial resistance.[11][13] The favorable cytotoxicity profiles observed in vitro further underscore their therapeutic potential.[6][9][10]

Future research should focus on the continued structural optimization of the thiazole scaffold to enhance activity against multidrug-resistant Gram-negative bacteria, a critical area of unmet medical need. In vivo efficacy studies in animal models of infection are the logical next step to validate the promising in vitro data. The experimental frameworks and comparative data provided in this guide offer a robust starting point for researchers dedicated to advancing these and other novel antimicrobial agents from the bench to the bedside.

References

A Comparative Analysis of Thiazole Synthesis Routes: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence in approved drugs underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparative analysis of the most prominent thiazole synthesis routes, offering a technical examination of classical and modern approaches. By presenting detailed experimental protocols, quantitative performance data, and mechanistic insights, this document aims to empower researchers to select the optimal synthetic strategy for their specific research and development objectives.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The choice of a synthetic route for substituted thiazoles is a critical decision influenced by factors such as the desired substitution pattern, the availability and functionalization of starting materials, and the required reaction efficiency. The following table provides a quantitative summary of the key parameters for the discussed synthetic methods.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (optional), Reflux30 min - 8 hRoom Temp. to Reflux70 - 95%High yields, simple, versatile for 2,4-disubstitution.[4][5]Use of lachrymatory α-haloketones, potential for side products.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide/DithioacidsMild, often aqueous conditionsNot specified, generally mildRoom Temperature"Significant" yields reported[1]Mild conditions, synthesis of 5-aminothiazoles.[1]Fewer literature examples of broad applicability compared to Hantzsch.[1]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not specified, requires heating~170 °CNot specified, generally moderateAccess to 2,5-disubstituted thiazoles.[4][6]Harsh conditions (high temperature), use of P₄S₁₀.[6]
Microwave-Assisted Hantzsch α-Haloketone, Thioamide/ThioureaSolvent-free or minimal solvent5 - 30 min90 - 150 °C80 - 95%Drastically reduced reaction times, often higher yields.[4][7][8][9]Requires specialized microwave reactor.
Ultrasound-Assisted Hantzsch α-Haloketone, Thiourea, AldehydeCatalyst (e.g., SiW·SiO₂)1.5 - 2 hRoom Temperature79 - 90%Energy efficient, mild conditions, good yields.[5][10]Requires ultrasonic equipment.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Chemistry

The Hantzsch synthesis, first reported in 1887, remains the most widely utilized method for the preparation of thiazoles due to its reliability, high yields, and broad substrate scope, particularly for 2,4-disubstituted derivatives.[1]

Mechanistic Rationale

The reaction proceeds via a condensation reaction between an α-haloketone and a thioamide or thiourea. The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic thiazole ring.[4]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Haloketone alpha-Haloketone Intermediate_1 Nucleophilic Attack Product alpha-Haloketone->Intermediate_1 + Thioamide Thioamide Thioamide Intermediate_2 Cyclized Intermediate (Thiazoline) Intermediate_1->Intermediate_2 Intramolecular Cyclization Thiazole Thiazole Intermediate_2->Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol as a solvent and stir the mixture at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol to afford pure 2-amino-4-phenylthiazole.

Expected Yield: 85-95%

Substrate Scope and Functional Group Tolerance

The Hantzsch synthesis is compatible with a wide range of functional groups on both the α-haloketone and the thioamide. Aromatic and aliphatic substituents are well-tolerated. However, strongly acidic or basic functional groups may interfere with the reaction. The regioselectivity of the reaction can be influenced by the reaction conditions; for instance, acidic conditions can lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles.[11]

The Cook-Heilbron Synthesis: A Mild Route to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a valuable alternative for the preparation of 5-aminothiazoles, a class of compounds that are important intermediates in medicinal chemistry.[1]

Mechanistic Rationale

This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters under mild conditions.[1] The mechanism initiates with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the newly formed dithiocarbamate sulfur attacks the nitrile carbon, leading to a thiazoline intermediate that tautomerizes to the aromatic 5-aminothiazole.[1]

Cook_Heilbron_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Aminonitrile alpha-Aminonitrile Intermediate_1 Dithiocarbamate Intermediate alpha-Aminonitrile->Intermediate_1 + CS₂ Carbon_Disulfide Carbon Disulfide Intermediate_2 Cyclized Intermediate (Iminothiazolidine) Intermediate_1->Intermediate_2 Intramolecular Cyclization 5-Aminothiazole 5-Aminothiazole Intermediate_2->5-Aminothiazole Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol illustrates the synthesis of a 5-aminothiazole derivative using the Cook-Heilbron approach.

Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve aminoacetonitrile hydrochloride (1.0 eq) in water and neutralize with an aqueous solution of sodium hydroxide.

  • Add ethanol to the solution, followed by the dropwise addition of carbon disulfide (1.1 eq) while maintaining the temperature at 10-15 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Expected Yield: Moderate to good yields have been reported for this reaction.[1]

Substrate Scope and Functional Group Tolerance

The Cook-Heilbron synthesis is particularly useful for the preparation of 5-aminothiazoles, a substitution pattern not directly accessible through the standard Hantzsch synthesis. The mild reaction conditions are a key advantage, potentially allowing for the presence of more sensitive functional groups. However, the scope of α-aminonitriles and sulfur-containing reagents explored in the literature is less extensive than for the Hantzsch synthesis.[1]

The Gabriel Synthesis: Access to 2,5-Disubstituted Thiazoles

The Gabriel synthesis offers a route to 2,5-disubstituted thiazoles, a substitution pattern that can be challenging to achieve through other classical methods.

Mechanistic Rationale

This method involves the reaction of an α-acylamino ketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[4][6] The reaction proceeds through the thionation of the amide and ketone carbonyl groups, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Gabriel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Acylamino_ketone α-Acylamino ketone Intermediate_1 Thionated Intermediate alpha-Acylamino_ketone->Intermediate_1 + P₄S₁₀ P4S10 P₄S₁₀ 2,5-Disubstituted_Thiazole 2,5-Disubstituted Thiazole Intermediate_1->2,5-Disubstituted_Thiazole Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Gabriel Thiazole Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

The following is a representative protocol for the Gabriel synthesis.

Materials:

  • N-(2-oxopropyl)acetamide (α-acetamidoacetone)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Toluene (or other high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend N-(2-oxopropyl)acetamide (1.0 eq) in dry toluene.

  • Carefully add phosphorus pentasulfide (0.5 eq) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and decant the toluene solution from the solid residue.

  • Wash the residue with fresh toluene.

  • Combine the toluene fractions and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 2,5-dimethylthiazole.

Expected Yield: Moderate yields are typically obtained.[6]

Substrate Scope and Functional Group Tolerance

The Gabriel synthesis is particularly valuable for accessing 2,5-disubstituted thiazoles. However, the harsh reaction conditions, including high temperatures and the use of the aggressive reagent P₄S₁₀, limit the functional group tolerance of this method. Substrates with sensitive functional groups are unlikely to be compatible with this synthesis.

Modern Advancements in Thiazole Synthesis

In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for thiazole synthesis. These modern approaches often build upon the classical Hantzsch reaction, leveraging technologies such as microwave irradiation and ultrasound to enhance reaction rates and yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Hantzsch thiazole synthesis.[4][7][8][9] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with cleaner reaction profiles.[4][7]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

Materials:

  • Substituted phenacyl bromide (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

Procedure:

  • In a specialized microwave reaction vessel, combine the phenacyl bromide and thiourea in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-15 minutes.

  • After cooling, the product often precipitates from the solution and can be collected by filtration.

Expected Yield: 85-95%

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient approach to thiazole synthesis.[5][10] Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high-temperature and high-pressure zones through acoustic cavitation.

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of Substituted Thiazoles

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq)

  • Thiourea (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Silica-supported tungstosilicic acid (SiW·SiO₂) as a catalyst

  • Ethanol/Water (1:1)

Procedure:

  • In a flask, combine the α-haloketone, thiourea, benzaldehyde, and the catalyst in an ethanol/water mixture.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 1.5-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Expected Yield: 79-90%[5]

Conclusion

The synthesis of the thiazole ring is a well-established field with a rich history, yet it continues to evolve with the development of modern synthetic techniques. The classical Hantzsch synthesis remains a highly reliable and versatile method, particularly for 2,4-disubstituted thiazoles. The Cook-Heilbron and Gabriel syntheses, while less commonly employed, provide crucial access to alternative substitution patterns, namely 5-amino- and 2,5-disubstituted thiazoles, respectively.

For researchers seeking to optimize reaction efficiency and embrace greener chemical practices, microwave-assisted and ultrasound-assisted methodologies offer significant advantages in terms of reduced reaction times, milder conditions, and often improved yields. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired laboratory workflow. This guide provides the foundational knowledge and practical protocols to enable an informed and strategic approach to the synthesis of this vital heterocyclic scaffold.

References

Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Evaluation of Thiazole Derivatives Against Cancer Cell Lines

The search for novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiazole ring stands out as a "privileged scaffold."[1] This five-membered ring containing sulfur and nitrogen is a key structural component in numerous bioactive molecules and clinically approved drugs, demonstrating its versatility and importance in drug design.[2] The significance of the thiazole moiety in oncology is underscored by its presence in established chemotherapeutics like the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib .[1][3]

Thiazole derivatives exhibit a remarkable breadth of anticancer activities, targeting various hallmarks of cancer.[4][5] Their mechanisms of action are diverse, ranging from the disruption of fundamental cellular processes like cell division to the inhibition of specific signaling pathways that drive tumor growth and survival.[1][3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the biological evaluation of these promising compounds. We will delve into their mechanisms of action, present a comparative analysis of their efficacy, and provide detailed, field-proven protocols for their assessment, grounding our discussion in the principles of scientific integrity and experimental causality.

Part 1: Unraveling the Mechanisms of Action

Understanding how a compound kills cancer cells is paramount in drug development. It allows for rational drug design, patient stratification, and the prediction of potential resistance mechanisms. Thiazole derivatives have been shown to act through several key pathways.[1]

Inhibition of Tubulin Polymerization

The Rationale: The cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, division, and motility. Microtubules, polymers of α- and β-tubulin, are a major component of this network and form the mitotic spindle required for chromosome segregation during cell division.[6] Because cancer cells are characterized by rapid and uncontrolled proliferation, they are particularly vulnerable to agents that disrupt microtubule dynamics.[6]

Mechanism of Thiazole Derivatives: Certain thiazole derivatives function as potent inhibitors of tubulin polymerization.[6] By binding to tubulin (often at the colchicine binding site), they prevent the formation of microtubules. This disruption of the microtubule equilibrium triggers the mitotic checkpoint, arresting the cell cycle in the G2/M phase and ultimately leading to programmed cell death, or apoptosis.[6]

Below is a diagram illustrating this mechanism of action.

cluster_0 Normal Cell Cycle cluster_1 Action of Thiazole Derivatives Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymer Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Leads To Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Thiazole Thiazole Derivative Thiazole->Tubulin_Dimers Binds & Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization by thiazole derivatives.
Modulation of Pro-Survival Signaling Pathways (e.g., PI3K/Akt/mTOR)

The Rationale: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers, promoting uncontrolled cell growth and resistance to apoptosis.[4][7] Therefore, inhibitors of this pathway are highly sought-after as cancer therapeutics.

Mechanism of Thiazole Derivatives: A number of thiazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.[4][7] By blocking the phosphorylation and subsequent activation of these proteins, the derivatives effectively shut down the downstream pro-survival signals, thereby inhibiting cell proliferation and sensitizing cancer cells to apoptosis.[7]

The diagram below outlines the inhibition of this critical pathway.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Thiazole Thiazole Derivative Inhibition X Inhibition->PI3K

Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Part 2: Comparative Performance of Thiazole Derivatives

A critical step in evaluating any new compound is to quantify its potency against various cancer cell lines and compare it to existing standards. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose; it represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

The following table summarizes the cytotoxic activity of several representative thiazole derivatives against a panel of human cancer cell lines, as reported in recent literature.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference DrugIC50 (µM) of Ref.Source
Compound 5b MCF-7Breast Adenocarcinoma0.48--[6]
Compound 5b A549Lung Adenocarcinoma0.97Colchicine9.1[6]
Compound 8c A-549Lung Adenocarcinoma> 3.18 (48% inhib. at 5 µg/mL)5-Fluorouracil-[8]
Compound 14c HepG2Hepatocellular Carcinoma0.52Doxorubicin0.68[9]
Compound 14e HepG2Hepatocellular Carcinoma0.50Doxorubicin0.68[9]
Compound 4i SaOS-2Osteosarcoma0.190 (µg/mL)--[10]
Compound 4c MCF-7Breast Adenocarcinoma2.57Staurosporine6.77[11][12]
Compound 4c HepG2Hepatocellular Carcinoma7.26Staurosporine8.40[11][12]

Expert Insights on Structure-Activity Relationship (SAR): The data reveals that minor structural modifications can significantly impact cytotoxic potency. For instance, in one study, a thiazole-naphthalene derivative (Compound 5b) with a free amine group on the thiazole ring and an ethoxy group on an attached phenyl ring showed the highest activity.[6] Conversely, adding bulky acyl groups to the amine significantly decreased activity, suggesting that steric hindrance or changes in electronic properties at this position can negatively affect the compound's interaction with its biological target.[6] Such insights are crucial for guiding the next cycle of chemical synthesis and optimization.

Part 3: A Validated Workflow for Biological Evaluation

A logical and systematic workflow is essential for the comprehensive evaluation of novel anticancer compounds. This ensures that the data generated is robust, reproducible, and provides a clear picture of the compound's potential.

Start Synthesized Thiazole Derivative Screening Primary Screening: Cell Viability Assay (MTT) (Multiple Cell Lines, Dose-Response) Start->Screening Potency Determine IC50 Values Screening->Potency Mechanism Mechanistic Assays (On Lead Compounds) Potency->Mechanism Select Potent 'Hit' Compounds Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanism->CellCycle Protein Target Validation (Western Blot) Mechanism->Protein End Lead Candidate for In Vivo Studies Apoptosis->End CellCycle->End Protein->End

A typical experimental workflow for anticancer drug discovery.

Part 4: Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for the key assays used in the evaluation of thiazole derivatives. These protocols are designed to be self-validating by incorporating essential controls and explaining the rationale behind critical steps.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Thiazole derivatives dissolved in DMSO (sterile)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%. b. Dilute cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate). c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[7] Leave wells on the outer edges filled with 100 µL of sterile PBS to minimize evaporation (the "edge effect"). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of your thiazole derivatives in complete culture medium. A typical final concentration range might be 0.01 µM to 100 µM. b. Causality Check: It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity. Therefore, prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations (or vehicle control). Also include "cells only" (no treatment) and "medium only" (blank) controls. d. Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7][13] b. Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells. c. Carefully aspirate the medium without disturbing the formazan crystals. d. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[14] b. Subtract the average absorbance of the "medium only" blank wells from all other readings. c. Calculate the percentage of cell viability for each treatment using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100 d. Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[15] This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Materials:

  • Cells treated with the thiazole derivative (at its IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and treat with the desired concentrations of the thiazole derivative for 24 or 48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: a. Trustworthiness Check: Apoptotic cells may detach and become buoyant. It is absolutely essential to collect both the floating cells in the medium and the adherent cells to get an accurate representation of apoptosis. b. Transfer the culture medium (containing floating cells) from each well into a labeled 15 mL conical tube. c. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. d. Combine the detached adherent cells with their corresponding medium in the 15 mL tube. e. Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant. f. Wash the cell pellet twice with ice-cold PBS.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.[16] b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[15] b. Analyze the samples immediately using a flow cytometer. Be sure to set up proper compensation using unstained, Annexin V-only, and PI-only controls. c. Collect data for at least 10,000 events per sample. The data is typically displayed as a dot plot, which can be quadrant-gated to quantify the percentage of cells in each population.

Protocol 3: Western Blotting for Analysis of Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., p-Akt, total Akt, cleaved PARP, or β-actin).[17][18] This allows for the semi-quantitative analysis of protein expression and post-translational modifications like phosphorylation.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: a. After treatment, wash cell monolayers twice with ice-cold PBS. b. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[19] c. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant, which contains the total protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay to ensure equal loading of protein for each lane.[19]

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17] c. Trustworthiness Check: After probing for a phosphoprotein (e.g., p-Akt), the same membrane should be stripped and re-probed for the total protein (e.g., total Akt) and a loading control (e.g., β-actin or GAPDH). The loading control is non-negotiable; it confirms that any observed changes in target protein levels are due to the treatment and not to errors in protein loading. d. Wash the membrane three times for 5 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. The band intensity can be quantified using densitometry software.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly productive starting point for the development of novel anticancer agents.[20][21] The derivatives discussed demonstrate potent activity against a range of cancer cell lines, operating through clinically relevant mechanisms such as tubulin inhibition and the disruption of key survival pathways.[4][6] The systematic application of the robust biological evaluation workflow detailed in this guide—from initial viability screening to in-depth mechanistic studies—is essential for identifying and validating lead candidates worthy of progression into preclinical and clinical development. Future research should focus on optimizing the pharmacological properties of these compounds to enhance their potency, selectivity, and drug-like characteristics, with the ultimate goal of translating these promising laboratory findings into effective therapies for cancer patients.

References

A Senior Application Scientist's Guide to Benchmarking New Thiazole Derivatives Against Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Innovation in Kinase Inhibitor Development

The landscape of targeted cancer therapy is dominated by the success of kinase inhibitors. These small molecules have revolutionized treatment paradigms for various malignancies by targeting the dysregulated kinases that drive tumor growth and survival.[1][2] Dasatinib, a second-generation tyrosine kinase inhibitor, exemplifies this success, with broad activity against the BCR-ABL fusion protein and SRC family kinases, offering a critical therapeutic option for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][4][5] However, the challenges of acquired resistance and off-target toxicities associated with existing therapies necessitate a continuous search for novel, more selective, and potent inhibitors.[6][7][8][9]

Thiazole derivatives have emerged as a promising class of kinase inhibitors due to their versatile chemical scaffold, which allows for diverse interactions with the kinase active site.[1][2][10] This guide provides a comprehensive framework for the preclinical benchmarking of a novel thiazole derivative, herein referred to as "Compound TX-101," against the established drug, Dasatinib. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a clear comparison of their performance, offering researchers a robust template for evaluating their own novel kinase inhibitors.

The Scientific Rationale: Why Benchmark Compound TX-101 Against Dasatinib?

The decision to benchmark Compound TX-101 against Dasatinib is rooted in a strategic approach to drug development. Dasatinib is a multi-kinase inhibitor, and any new compound aiming to improve upon its therapeutic window must demonstrate superior potency, selectivity, or a more favorable safety profile.[4][5] This head-to-head comparison will allow us to ascertain the following:

  • Relative Potency: Is Compound TX-101 more potent than Dasatinib against the primary target kinase?

  • Selectivity Profile: Does Compound TX-101 exhibit a narrower or more favorable kinase selectivity profile, potentially leading to fewer off-target effects?

  • Cellular Efficacy: How does the in vitro potency translate to efficacy in relevant cancer cell lines?

  • Mechanism of Action: Does Compound TX-101 effectively inhibit the target signaling pathway within the cell?

  • In Vivo Efficacy and Tolerability: Can Compound TX-101 replicate its in vitro success in a preclinical animal model with an acceptable safety profile?

This guide will walk you through the experimental journey to answer these critical questions.

Chapter 1: In Vitro Evaluation - The Foundation of a Successful Benchmarking Study

The initial phase of our comparison focuses on in vitro assays to determine the biochemical and cellular activity of Compound TX-101 relative to Dasatinib.

Kinase Inhibition Assay: Gauging Potency at the Molecular Level

The first step is to assess the direct inhibitory effect of our compounds on the target kinase. A widely used method is the in vitro kinase assay, which measures the ability of a compound to block the phosphorylation of a substrate by the target kinase.[11][12][13][14]

This protocol is adapted from established methodologies for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[11]

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of Compound TX-101 and Dasatinib in 100% DMSO.

    • Further dilute the compound series in the appropriate kinase buffer to a 4X final assay concentration.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the kinase buffer. The ATP concentration should be at its apparent Km for the kinase.

    • Prepare a 2X solution of the recombinant target kinase in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Gently mix and incubate for 20 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 20 µL of a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
Compound TX-101 5>1000>1000
Dasatinib 1050150

This is representative data synthesized for illustrative purposes.

Cellular Proliferation Assay: Assessing Impact on Cancer Cell Viability

A potent kinase inhibitor must translate its biochemical activity into a cellular response. The MTT assay is a classic colorimetric method to measure cell viability and proliferation.[15][16][17]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., a line known to be dependent on the target kinase).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound TX-101 and Dasatinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineCompound TX-101Dasatinib
Target-Dependent Cancer Cell Line 1 2550
Target-Dependent Cancer Cell Line 2 4075
Non-Target-Dependent Cell Line >10,000>10,000

This is representative data synthesized for illustrative purposes.

Western Blot Analysis: Visualizing Inhibition of the Signaling Pathway

To confirm that the observed cellular effects are due to the intended mechanism of action, we use Western blotting to analyze the phosphorylation status of the target kinase and its downstream effectors.[18][19][20][21][22]

  • Cell Treatment and Lysis:

    • Seed cells and treat with Compound TX-101 and Dasatinib at various concentrations for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[21]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated target kinase (p-Kinase), total kinase, a downstream phosphorylated substrate (p-Substrate), total substrate, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Substrate->Cell Proliferation & Survival Promotes Compound TX-101 Compound TX-101 Compound TX-101->Target Kinase Inhibits Dasatinib Dasatinib Dasatinib->Target Kinase Inhibits

Caption: Targeted Kinase Signaling Pathway

Chapter 2: In Vivo Evaluation - Translating In Vitro Promise to Preclinical Efficacy

Promising in vitro data is the gateway to in vivo studies. The use of xenograft mouse models is a critical step in evaluating the anti-tumor efficacy and tolerability of a novel compound in a living organism.[23][24][25][26]

Xenograft Tumor Growth Inhibition Study

In this study, human cancer cells are implanted into immunodeficient mice to form tumors, which are then treated with the investigational compounds.[23][25]

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the target-dependent cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[23]

    • Monitor the mice regularly for tumor growth.

  • Randomization and Treatment:

    • When the tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Compound TX-101, Dasatinib).

    • Administer the compounds daily via the appropriate route (e.g., oral gavage) at predetermined doses.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. The formula (Width² x Length) / 2 is commonly used.[23]

    • Monitor the body weight of the mice as an indicator of general health and treatment tolerance.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume and body weight between the groups.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+5
Compound TX-101 2585-2
Dasatinib 2570-8

This is representative data synthesized for illustrative purposes.

In Vivo Xenograft Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Implantation Implant Cancer Cells in Immunodeficient Mice Tumor_Growth Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing with Vehicle, Compound TX-101, or Dasatinib Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Endpoint End of Study & Tumor Excision Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition & Assess Tolerability Endpoint->Analysis

Caption: In Vivo Xenograft Study Workflow

Chapter 3: Addressing Clinical Challenges - Resistance and Off-Target Effects

A key differentiator for a new kinase inhibitor is its ability to overcome known resistance mechanisms and exhibit a cleaner safety profile.

Overcoming Resistance

Dasatinib is known to be effective against many imatinib-resistant BCR-ABL mutations, but some mutations, like T315I, confer resistance.[6][27] A new thiazole derivative should be tested against cell lines expressing such mutations.

Understanding Off-Target Effects and Toxicity

Dasatinib is associated with adverse effects such as pleural effusion, pulmonary arterial hypertension, and gastrointestinal toxicity.[7][8][9][28][29] A comprehensive kinase panel screening and preclinical toxicology studies are crucial to predict the potential side effects of Compound TX-101. A narrower kinase inhibition profile for Compound TX-101 compared to Dasatinib would suggest a potentially better safety profile.

Conclusion: A Framework for Informed Decision-Making

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking a novel thiazole derivative, Compound TX-101, against the established drug Dasatinib.[30][31][32] By systematically comparing their in vitro potency, cellular activity, in vivo efficacy, and potential for overcoming resistance and off-target effects, researchers can make informed decisions about the therapeutic potential of new kinase inhibitors. The provided protocols and data tables serve as a practical template for executing and interpreting these critical preclinical studies. The ultimate goal is to advance novel therapies that offer significant improvements over the current standard of care for patients with cancer.

References

A Comparative Guide to the Cytotoxicity of Thiazole and Oxazole Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and oncology drug discovery, the heterocyclic scaffolds of thiazole and oxazole are cornerstones in the design of novel therapeutic agents. Their prevalence in FDA-approved drugs and clinically evaluated compounds underscores their importance. Both five-membered rings offer unique physicochemical properties that medicinal chemists leverage to enhance potency, selectivity, and pharmacokinetic profiles. However, the choice between a thiazole and an oxazole core can significantly impact a compound's cytotoxic profile. This guide provides an in-depth, data-supported comparison of their cytotoxic activities, elucidates key structure-activity relationships (SAR), and details the experimental protocols necessary for their evaluation.

The Structural and Physicochemical Rationale: Thiazole vs. Oxazole

From a structural standpoint, the critical difference between thiazole and oxazole is the presence of a sulfur atom in the former and an oxygen atom in the latter at position 1 of the ring. This substitution has profound implications for the molecule's electronics, conformation, and potential for intermolecular interactions.

  • Thiazole : The sulfur atom endows the thiazole ring with greater π-electron delocalization compared to oxazole[1]. It is a better hydrogen bond acceptor and can participate in π-stacking interactions, which are crucial for binding to biological targets like enzymes and DNA[2]. Studies have suggested that thiazole-based fragments are more flexible than their oxazole counterparts[2].

  • Oxazole : The oxygen atom in oxazoles makes the ring less aromatic than thiazole. While also a hydrogen bond acceptor, its properties differ from sulfur. The oxazole scaffold is generally considered more rigid[2].

These intrinsic differences form the basis for the observed variations in cytotoxic activity, as the ring system dictates how a molecule fits into a target's binding pocket and interacts with key residues.

Comparative Cytotoxicity: Insights from Structure-Activity Relationship (SAR) Studies

Direct comparative studies provide the clearest insights into the cytotoxic potential of these two scaffolds. A systematic review analyzing antiproliferative compounds from 2014 to 2020 concluded that the most promising compounds predominantly contained a thiazole nucleus[3][4]. This suggests a general trend favoring thiazole for cytotoxic activity.

Requirement for Multi-Heterocycle Sequences

A pivotal study investigating truncated analogs of the natural product Ustat A provided a direct comparison between oxazole- and thiazole-containing fragments. The researchers synthesized a series of molecules with varying numbers and sequences of these heterocyles and tested their cytotoxicity against the HCT-116 colon cancer cell line[2].

The results were striking: significant cytotoxicity was only observed when at least two thiazoles were sequentially linked. Fragments containing only oxazoles or a single thiazole were largely inactive[2][5]. For instance, a compound with two linked oxazoles showed less than 50% growth inhibition at concentrations up to 100 µM, whereas compounds with two or more linked thiazoles exhibited potent cytotoxicity with low micromolar IC50 values[2]. This study strongly indicates that for this particular molecular scaffold, the thiazole ring is not just a structural placeholder but an active pharmacophoric element whose potency is amplified in tandem.

Subtle Superiority in Sulindac Analogs

In a different chemical context, researchers synthesized and screened a series of sulindac analogs, a nonsteroidal anti-inflammatory drug (NSAID) with known anticancer potential. They replaced a flexible amide linker in the parent compound with more rigid oxazole or thiazole rings and tested them against prostate (PC3), colon (HT29), and breast (MDA-MB-231) cancer cell lines[6].

While generally, the cyclization into either heterocycle decreased activity compared to the lead compound, a comparison between the two revealed a subtle but consistent trend. The study concluded that thiazole derivatives appeared slightly more active than their corresponding oxazole amides across the tested cell lines[6]. This suggests that even when not the primary driver of activity, the choice of a thiazole over an oxazole can provide a modest but potentially meaningful enhancement in potency.

The workflow for such a comparative synthesis and screening study is outlined below.

References

A Comparative Guide to the Antifungal Potency of Thiazole Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

The escalating incidence of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health. For decades, azole antifungals, particularly the triazole fluconazole, have been a cornerstone of therapy. However, their efficacy is increasingly threatened, necessitating an urgent search for novel chemical scaffolds. Among the most promising are the thiazole derivatives, a class of heterocyclic compounds demonstrating significant antifungal potential.

This guide provides an in-depth, objective comparison of the antifungal potency of thiazole derivatives against the widely used benchmark, fluconazole. We will dissect their mechanisms of action, present comparative experimental data, and provide the detailed protocols required to validate these findings in a research setting. This content is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal agents.

The Azole Antifungals: A Tale of Two Rings

Both fluconazole and the emerging thiazole derivatives belong to the broader class of azole antifungals. Their shared therapeutic action stems from a common molecular target, but their core structures—a triazole ring in fluconazole versus a thiazole ring in the derivatives—confer distinct chemical properties and, potentially, differential efficacy.

Mechanism of Action: Targeting Ergosterol Synthesis

The primary mechanism of action for both fluconazole and thiazole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2]

Both compound classes target and inhibit a critical enzyme in the ergosterol pathway: lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme (CYP51).[1][2][4][5] This enzyme catalyzes the conversion of lanosterol to ergosterol.[1] By inhibiting CYP51, azoles cause a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors (like lanosterol) within the fungal cell.[2][4] This disruption of sterol composition increases membrane permeability, impairs the activity of membrane-associated enzymes, and ultimately inhibits fungal growth and replication, leading to a fungistatic effect.[1][2]

While mammalian cells have a similar enzyme, it is significantly less sensitive to azole inhibition, which provides the basis for the selective toxicity of these drugs against fungi.[1][5]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol  Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Azoles Azoles Azoles->Lanosterol MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) D 4. Inoculate Wells with Fungal Suspension A->D B 2. Prepare Drug Stock Solutions (in DMSO) C 3. Perform Serial Dilutions in 96-Well Plate B->C C->D E 5. Incubate at 35°C for 24-48 hours D->E F 6. Visually Read Plates for Growth Inhibition E->F G 7. Determine MIC Value F->G

References

A Senior Application Scientist's Guide to the Interaction of Novel Thiazole Derivatives with Bovine Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to an in-depth exploration of the molecular interactions between novel thiazole derivatives and Bovine Serum Albumin (BSA). In the realm of pharmacology and drug development, understanding how a potential drug molecule interacts with transport proteins is of paramount importance. These interactions govern the drug's distribution, metabolism, and efficacy. This guide provides a comparative analysis, grounded in experimental data, of how different thiazole-based compounds bind to BSA, a widely used model for human serum albumin (HSA) due to its structural homology, low cost, and ready availability.[1] We will delve into the core experimental techniques, compare the binding behaviors of various derivatives, and explore the computational methods that complement these laboratory findings.

The "Why": Foundational Concepts of Drug-Protein Interaction

Before a drug can reach its target, it must travel through the bloodstream. Serum albumins, the most abundant proteins in plasma, act as the primary carriers for a vast array of molecules, including drugs.[2] The binding of a drug to albumin is a critical pharmacokinetic parameter. A strong interaction can lead to a longer half-life in the body, but an overly strong interaction might prevent the drug from reaching its intended target efficiently. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and its derivatives are continuously explored for diverse therapeutic activities, including anticancer, antifungal, and antibacterial properties.[3][4][5][6] Therefore, characterizing the binding of novel thiazole compounds to BSA is a crucial early step in preclinical development.

This guide will focus on three principal investigative pillars:

  • Binding Affinity and Mechanism: How strongly does the molecule bind, and what is the nature of this interaction?

  • Conformational Impact: Does the binding alter the protein's structure?

  • Binding Location: Where on the protein does the molecule prefer to bind?

The "How": A Practical Guide to Core Experimental Techniques

To answer the questions above, researchers employ a suite of biophysical techniques. Here, we provide not just the "what" but the "why" behind the most common experimental choices, along with standardized protocols.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for characterizing the interaction between a thiazole derivative and BSA.

G cluster_0 Spectroscopic Analysis cluster_1 Computational Analysis prep Sample Preparation (BSA + Thiazole Derivative) fluor Fluorescence Spectroscopy (Binding & Quenching) prep->fluor Titration uv UV-Vis Spectroscopy (Complex Formation) fluor->uv Confirmation dock Molecular Docking (Binding Site & Mode) fluor->dock Data for Validation cd Circular Dichroism (Conformation Changes) uv->cd Structural Impact md Molecular Dynamics (Complex Stability) cd->md Data for Validation dock->md Validation

Caption: A typical experimental and computational workflow for studying drug-protein interactions.

Fluorescence Spectroscopy: The Workhorse of Binding Studies

Causality: BSA contains two key tryptophan (Trp) residues, Trp-134 and Trp-212, which are intrinsically fluorescent.[7] Their fluorescence is highly sensitive to the local microenvironment. When a thiazole derivative (the "quencher") binds near a Trp residue, it can decrease the fluorescence intensity, a phenomenon known as fluorescence quenching. Analyzing this quenching provides a wealth of information, including binding constants (affinity), the number of binding sites, and the mechanism of interaction.[2]

Experimental Protocol: Fluorescence Quenching Titration

  • Reagent Preparation:

    • Prepare a stock solution of BSA (e.g., 1.5 x 10⁻⁵ M) in a suitable buffer that mimics physiological conditions (e.g., Tris-HCl or PBS, pH 7.4).

    • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO or ethanol) at a concentration significantly higher than the BSA solution.

  • Instrumentation Setup:

    • Set the fluorescence spectrophotometer's excitation wavelength to 280 nm (to excite both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).[7]

    • Set the emission wavelength scan range from 300 nm to 500 nm.

  • Titration:

    • Place a fixed volume of the BSA solution (e.g., 3 mL) into a quartz cuvette.

    • Record the initial fluorescence spectrum of BSA alone (F₀).

    • Make successive additions of small aliquots of the thiazole derivative stock solution to the BSA solution. Ensure the total volume of added titrant is minimal (e.g., <5% of the total volume) to avoid dilution effects.

    • After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum (F).

  • Data Analysis:

    • Correct the fluorescence intensity for inner filter effects if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and constants.[8]

Circular Dichroism (CD) Spectroscopy: Assessing Structural Integrity

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of proteins. The α-helical structure of BSA produces characteristic negative bands at 208 nm and 222 nm.[9] A change in the intensity of these bands upon the addition of a thiazole derivative indicates that the binding event has induced a conformational change in the protein, altering its α-helical content.[10][11]

Experimental Protocol: Secondary Structure Analysis

  • Sample Preparation: Prepare solutions of BSA and BSA-thiazole complexes at desired molar ratios in a suitable buffer (note: buffer components must not have high absorbance in the far-UV region).

  • Instrumentation Setup:

    • Use a CD spectropolarimeter equipped with a nitrogen purge.

    • Set the scanning wavelength range from 190 nm to 250 nm for secondary structure analysis.

  • Data Acquisition:

    • Record the CD spectrum of the buffer alone (as a baseline).

    • Record the CD spectrum of the BSA solution.

    • Record the CD spectrum of the BSA-thiazole complex.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.[11]

Comparative Analysis: Thiazole Derivatives at the BSA Interface

The structural diversity of thiazole derivatives leads to a wide range of binding affinities and mechanisms. Substituents on the thiazole ring can dramatically influence hydrophobicity, hydrogen bonding capacity, and steric factors, all of which modulate the interaction with BSA.

Binding Affinity and Quenching Mechanisms

Fluorescence quenching can occur through two primary mechanisms:

  • Dynamic Quenching: The quencher collides with the fluorophore in its excited state. This process is temperature-dependent, with higher temperatures leading to more effective quenching.

  • Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore. The stability of this complex, and thus the quenching, typically decreases at higher temperatures.[12]

The following diagram outlines the logic for distinguishing these mechanisms using temperature-dependent Stern-Volmer analysis.

G start Perform Fluorescence Quenching at different temperatures (T1 < T2 < T3) plot Plot Stern-Volmer Graph (F₀/F vs. [Q]) start->plot check_slope Does the slope (Ksv) decrease as temperature increases? plot->check_slope static Mechanism is Static Quenching. A stable complex is formed. check_slope->static Yes dynamic Mechanism is Dynamic Quenching. Collision-based. check_slope->dynamic No

Caption: Decision logic for determining the fluorescence quenching mechanism.

The table below compares the binding and quenching parameters for several recently studied thiazole derivatives.

Thiazole DerivativeBinding Constant (Kₐ) (M⁻¹)Quenching Constant (Kₛᵥ) (M⁻¹)Quenching MechanismPrimary Driving ForcesReference
Fluorine-containing triazole1.516 × 10⁴ (at 298 K)1.627 × 10⁴ (at 304 K)StaticHydrophobic Interactions[10]
Imidazo[2,1-b]thiazole-2-carbaldehyde (ITC)~10⁵Not explicitly separatedStaticNot specified[13]
Thiazole-based carbohydrazide (H1)Not specifiedNot specifiedStaticHydrogen Bonding, van der Waals forces[14][15]
Thiazolopyrimidine analogues~10⁴Not specifiedStaticvan der Waals, Hydrogen Bonds[16]
2-Aroyl-3-methyl-thiazolo[3,2-a]pyrimidinesModerate bindingNot specifiedStaticNot specified[17]

Analysis: Most thiazole derivatives studied exhibit a static quenching mechanism , indicating the formation of a stable complex with BSA.[16][17][18] The binding constants are generally in the order of 10⁴ to 10⁵ M⁻¹, signifying a moderate and reversible binding affinity, which is often ideal for drug transport.[10][19] The primary driving forces are typically a combination of hydrophobic interactions and hydrogen bonds, as determined by thermodynamic analysis.[10][14][16] For instance, a positive enthalpy (ΔH) and positive entropy (ΔS) suggest hydrophobic forces are dominant, as seen with a fluorine-containing triazole derivative.[10] Conversely, negative ΔH and ΔS values, as observed for a thiazole carbohydrazide, point towards hydrogen bonding and van der Waals forces as the main contributors.[14][15]

Impact on BSA Conformation

The binding of a ligand can subtly or significantly alter the secondary structure of BSA. CD spectroscopy is the gold standard for quantifying these changes.

Thiazole DerivativeEffect on BSA α-Helical ContentReference
Fluorine-containing triazoleDecrease observed[10]
Imidazo[2,1-b]thiazole (ITC)Conformational changes confirmed[13]
Thiazolo[3,2-a]pyrimidinesConformational changes confirmed[17]
Triclosan (for comparison)Decrease observed[18]

Analysis: The binding of various thiazole derivatives consistently leads to a decrease in the α-helical content of BSA.[10][18] This suggests that the interaction causes a partial unfolding or structural perturbation of the protein. The magnitude of this change can depend on the specific derivative and its binding location. While a minor conformational change is often tolerated, a significant disruption could potentially impact the protein's biological function.

Computational Insights: Molecular Docking

While spectroscopic methods provide robust data on the "what" and "how much" of binding, molecular docking offers a powerful in silico approach to visualize the "where" and "how." This computational technique predicts the preferred binding pose of a ligand within the 3D structure of a protein.

Molecular Docking Workflow

G prep_prot 1. Prepare Protein (Download PDB, e.g., 4JK4) Remove water, add hydrogens grid 3. Define Binding Site (Grid box around target area, e.g., Site I or II) prep_prot->grid prep_lig 2. Prepare Ligand (Draw Thiazole Derivative) Minimize energy, assign charges docking 4. Run Docking Algorithm (e.g., AutoDock Vina) prep_lig->docking grid->docking analysis 5. Analyze Results (Binding energy, poses, interactions) docking->analysis

Caption: A simplified workflow for a molecular docking study of a thiazole derivative with BSA.

Analysis of Binding Sites: BSA has two primary drug-binding pockets, known as Sudlow's Site I (in subdomain IIA, the "warfarin site") and Site II (in subdomain IIIA, the "ibuprofen site"). Competitive displacement experiments and molecular docking studies have shown that many small molecules, including various thiazole derivatives, preferentially bind to Site I, which is a hydrophobic cavity near the Trp-212 residue.[10][18] For example, docking studies confirmed that a thiazole-based carbohydrazide binds within Site I, corroborating experimental findings.[14] This proximity to Trp-212 explains why these compounds are effective at quenching BSA's intrinsic fluorescence.

Conclusion and Future Perspectives

The interaction of novel thiazole derivatives with BSA is predominantly characterized by the formation of a stable, ground-state complex with moderate binding affinity (Kₐ ≈ 10⁴-10⁵ M⁻¹). This binding, driven by a combination of hydrophobic forces and hydrogen bonds, typically occurs in Sudlow's Site I and induces minor, yet measurable, changes in the secondary structure of the protein.

This guide provides a framework for the objective comparison of these interactions. The experimental protocols and analytical logic presented herein are self-validating systems that ensure data integrity. For researchers in drug development, these studies are not merely academic; they provide critical data for predicting a drug's pharmacokinetic profile.

Future research should aim to:

  • Establish Quantitative Structure-Binding Relationships (QSBR): Systematically modify thiazole scaffolds to correlate specific chemical features with BSA binding affinity.

  • Extend Studies to Human Serum Albumin (HSA): While BSA is an excellent model, validation with HSA is crucial before clinical consideration.

  • Investigate in Dynamic Environments: Employ techniques like molecular dynamics simulations to understand the stability and flexibility of the drug-protein complex over time.[15]

By integrating these robust spectroscopic and computational approaches, scientists can build a comprehensive understanding of how these promising therapeutic agents behave within a biological system, paving the way for the rational design of safer and more effective drugs.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (CAS No. 113366-73-7). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining environmental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound presents the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given these classifications, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Acute Toxicity, Oral (Category 4)Harmful if ingested.Chemical-resistant gloves, lab coat.
Skin Irritation (Category 2)Causes irritation upon skin contact.Chemical-resistant gloves, lab coat.
Eye Irritation (Category 2A)Causes serious irritation to the eyes.Safety goggles or face shield.
Specific Target Organ ToxicityMay cause respiratory tract irritation.Use in a well-ventilated area or fume hood.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are the foundational steps of a compliant disposal plan. Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.

Waste Identification

All waste streams containing this compound must be clearly identified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated materials such as gloves, weighing paper, and pipette tips.

  • Rinsate from cleaning contaminated glassware.

Container Selection and Labeling

Container Requirements:

  • Compatibility: Waste containers must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic waste, as they can corrode[1][2].

  • Integrity: Containers must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid[3].

  • Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation initiation.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment, such as neutralization, should only be performed by trained personnel with explicit approval from your institution's Environmental Health & Safety (EHS) department.

Solid Waste Disposal
  • Collection: Carefully collect solid this compound waste, including contaminated consumables, in a designated solid hazardous waste container.

  • Containment: Ensure the container is kept securely closed except when adding waste[1][3].

  • Storage: Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel[3]. The SAA should be in a well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's EHS or a contracted hazardous waste disposal company.

Liquid Waste Disposal
  • Collection: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • pH Considerations: As a carboxylic acid, this compound is acidic. Do not mix with bases or strong oxidizing agents in the same waste container[4].

  • Containment: Use secondary containment, such as a plastic tub, for all liquid hazardous waste containers to prevent spills[1].

  • Storage: Store the liquid waste container in the SAA, following the same guidelines as for solid waste.

  • Pickup: Arrange for pickup by your institution's EHS or a contracted hazardous waste disposal company.

Note on Neutralization: While dilute solutions (<10%) of some simple carboxylic acids may be eligible for neutralization and drain disposal in some jurisdictions, this is not recommended for this compound without a thorough risk assessment and approval from EHS[1][5]. The thiazole moiety may present additional environmental hazards.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor and EHS department.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.

  • Containment: For small solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[6].

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing[6].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[6].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

Regulatory Compliance

The disposal of this compound is governed by the regulations of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA Hazardous Waste Classification: While not specifically listed, this compound would likely be classified as a hazardous waste based on its characteristic of toxicity. Depending on the pH of any liquid waste, it could also be classified as corrosive (D002) if the pH is ≤ 2[8]. It is the generator's responsibility to make a proper hazardous waste determination[6].

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of this chemical are communicated to all employees who handle it, and that proper PPE is used.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container Liquid storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage secondary_containment Use Secondary Containment for Liquid Waste liquid_container->secondary_containment secondary_containment->storage pickup Arrange for Pickup by EHS or Licensed Disposal Company storage->pickup

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.